molecular formula C7H8O4S B1663762 P-Cresol sulfate CAS No. 3233-58-7

P-Cresol sulfate

Cat. No.: B1663762
CAS No.: 3233-58-7
M. Wt: 188.20 g/mol
InChI Key: WGNAKZGUSRVWRH-UHFFFAOYSA-N
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Description

p-Cresol sulfate (pCS) is a protein-bound uremic toxin of significant research interest, primarily generated through gut microbial fermentation of the aromatic amino acids tyrosine and phenylalanine . In research settings, this compound has been identified as a key metabolite in the gut-kidney axis, with studies demonstrating its elevated levels in chronic kidney disease (CKD) where it accumulates due to impaired renal excretion . Its primary research applications include the study of toxin-mediated mechanisms in CKD progression, cardiovascular disease linked to uremia, and the metabolic interplay between the gut microbiome and host health . Mechanistically, this compound is reported to induce oxidative stress in renal tubular cells and promote the calcification of vascular smooth muscle cells, providing models for investigating tissue damage and fibrosis . Furthermore, this compound can interact with drug metabolism pathways; it potently inhibits the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9, which may alter the pharmacokinetics of co-administered drugs like mycophenolic acid . Beyond nephrology, this compound is a compound of interest in neurological and neurodevelopmental research, as it can cross the blood-brain barrier and has been studied in contexts such as Parkinson's disease and autism spectrum disorder (ASD) . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNAKZGUSRVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404921
Record name p-Cresol sulfate
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3233-58-7
Record name p-Cresol sulfate
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Record name p-Cresol sulfate
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Record name p-Cresol sulfate
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Record name P-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Microbial Genesis of a Uremic Toxin: A Technical Guide to the Origin of P-Cresol Sulfate in the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the microbial origins of p-cresol (B1678582) sulfate (B86663), a prominent uremic toxin. Intended for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, key bacterial players, and enzymatic processes within the gut microbiota that lead to the formation of p-cresol, the precursor to p-cresol sulfate. Furthermore, it presents quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to provide a comprehensive resource for understanding and targeting this crucial gut-derived metabolite.

Executive Summary

This compound is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of the disease and its cardiovascular complications.[1][2] The journey of this toxin begins in the colon with the microbial fermentation of dietary aromatic amino acids, primarily tyrosine and to a lesser extent, phenylalanine.[3][4][5][6] Specific gut bacteria, possessing specialized enzymatic machinery, convert these amino acids into p-cresol.[2][7] Once absorbed into the bloodstream, p-cresol is metabolized in the colonic mucosa and liver into its sulfated form, this compound.[8][9] This guide elucidates the intricate microbial and enzymatic processes responsible for p-cresol production, offering a foundational understanding for the development of therapeutic strategies aimed at mitigating its formation.

Microbial Biosynthesis of p-Cresol

The formation of p-cresol in the human gut is a multi-step process initiated by the bacterial metabolism of dietary tyrosine and phenylalanine that escape digestion in the small intestine.[10]

Precursor Amino Acids

The primary precursor for p-cresol biosynthesis is L-tyrosine, with L-phenylalanine serving as a secondary source.[3][4][5][6] Phenylalanine can be converted to tyrosine by the enzyme phenylalanine 4-monooxygenase.[11]

Key Bacterial Taxa

A number of anaerobic bacteria residing in the colon are responsible for p-cresol production. The most well-characterized p-cresol producers belong to the Firmicutes phylum, particularly the genus Clostridium. Clostridioides difficile is a notable producer of p-cresol.[5][8][11][12] Other bacterial families and genera implicated in p-cresol formation include Coriobacteriaceae, Bacteroides, and certain species within Clostridium clusters XI and XIVa.[2][13]

Enzymatic Pathways

Two primary enzymatic pathways for the conversion of tyrosine to p-cresol by the gut microbiota have been identified:

  • The p-Hydroxyphenylacetate (p-HPA) Pathway: This is considered the main pathway for p-cresol formation. Tyrosine is first converted to p-hydroxyphenylacetate (p-HPA). Subsequently, the enzyme p-hydroxyphenylacetate decarboxylase (HpdBCA) , a glycyl radical enzyme, catalyzes the decarboxylation of p-HPA to yield p-cresol.[8][9][14][15] This enzyme is notably present in Clostridioides difficile.[8][14][15]

  • The Tyrosine Lyase Pathway: A more direct route involves the enzyme tyrosine lyase (ThiH) , which cleaves the Cα-Cβ bond of a dehydroglycine intermediate derived from tyrosine to directly produce p-cresol.[5][11]

The following diagram illustrates the microbial conversion of tyrosine to p-cresol.

cluster_bacteria Gut Microbiota Tyrosine Dietary Tyrosine pHPA p-Hydroxyphenylacetate (p-HPA) Tyrosine->pHPA Bacterial Metabolism pCresol p-Cresol pHPA->pCresol p-Hydroxyphenylacetate Decarboxylase (HpdBCA)

Caption: Microbial conversion of tyrosine to p-cresol.

Host Metabolism of p-Cresol

Following its production by the gut microbiota, p-cresol is absorbed from the colon into the portal circulation. It then undergoes phase II metabolism, primarily in the colonic mucosa and the liver.[8][9] The predominant metabolic fate of p-cresol is sulfation, catalyzed by sulfotransferases, to form this compound.[7] A smaller fraction is glucuronidated to form p-cresol glucuronide.[3][4]

The following diagram depicts the host metabolism of microbially-produced p-cresol.

cluster_host Host Metabolism (Colon & Liver) pCresol_gut p-Cresol (from Gut Microbiota) pCresol_portal p-Cresol (Portal Circulation) pCresol_gut->pCresol_portal Absorption pCS This compound pCresol_portal->pCS Sulfation (Sulfotransferases) pCG p-Cresol Glucuronide pCresol_portal->pCG Glucuronidation (UGTs) cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Culture Bacterial Culture (e.g., C. difficile) Incubation Incubation with Precursor (Tyrosine) Culture->Incubation Extraction Metabolite Extraction from Supernatant Incubation->Extraction Quantification Quantification (e.g., HPLC, LC-MS/MS) Extraction->Quantification Fecal_Sample Fecal Sample Collection Extraction_Feces Metabolite Extraction Fecal_Sample->Extraction_Feces Quantification_Feces Quantification (e.g., HPLC, LC-MS/MS) Extraction_Feces->Quantification_Feces cluster_cellular_effects Cellular Effects pCS This compound NADPH_Oxidase NADPH Oxidase Activation pCS->NADPH_Oxidase Endothelial_Dysfunction Endothelial Dysfunction pCS->Endothelial_Dysfunction Inflammation Inflammation pCS->Inflammation ROS Increased ROS Production NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction

References

Biosynthesis of P-Cresol Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the metabolic pathway from tyrosine to the uremic toxin p-cresol (B1678582) sulfate (B86663), detailing the microbial and host enzymatic processes, quantitative data, and key experimental methodologies.

This technical guide provides a comprehensive overview of the biosynthesis of p-cresol sulfate, a significant uremic toxin, originating from the dietary amino acid tyrosine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of uremic toxicity, gut microbiome metabolism, and chronic kidney disease (CKD).

The Biosynthesis Pathway: A Two-Stage Process

The generation of this compound is a multi-step process initiated by the gut microbiota and completed by host enzymes, primarily in the liver and colonic mucosa. The pathway can be broadly divided into two main stages: the microbial conversion of tyrosine to p-cresol and the subsequent host-mediated sulfation of p-cresol.

Stage 1: Microbial Production of p-Cresol from Tyrosine

Dietary proteins are broken down in the gastrointestinal tract, releasing amino acids, including tyrosine. In the colon, anaerobic bacteria metabolize tyrosine to p-cresol through a series of enzymatic reactions. While several bacterial species can produce p-cresol, Clostridioides difficile is a notable producer.[1][2] The primary pathway involves the conversion of tyrosine to p-hydroxyphenylacetate (p-HPA), which is then decarboxylated to form p-cresol.[1]

The key enzymatic steps are:

  • Transamination of Tyrosine: Tyrosine is first converted to 4-hydroxyphenylpyruvate by the action of tyrosine aminotransferase (EC 2.6.1.5) or aromatic-amino-acid transaminase.[1]

  • Conversion to p-Hydroxyphenylacetate (p-HPA): 4-hydroxyphenylpyruvate is then converted to p-HPA. This step is catalyzed by p-hydroxyphenylpyruvate oxidase (EC 1.2.3.13) .[3]

  • Decarboxylation to p-Cresol: The final step in the microbial synthesis is the decarboxylation of p-HPA to p-cresol, a reaction catalyzed by p-hydroxyphenylacetate decarboxylase (EC 4.1.1.83) .[1][4] This enzyme is notably present in Clostridioides difficile.[4]

Stage 2: Host Sulfation of p-Cresol

Once produced in the colon, p-cresol is absorbed into the bloodstream and transported to the liver and colonic mucosa for detoxification. The primary detoxification pathway is sulfation, which converts the more toxic p-cresol into its water-soluble and less toxic conjugate, this compound. A smaller fraction of p-cresol may also undergo glucuronidation.

The key enzymatic step is:

  • Sulfation of p-Cresol: In the host's liver and intestinal wall, the sulfation of p-cresol is catalyzed by sulfotransferase enzymes (SULTs; EC 2.8.2.1) , with SULT1A1 being the primary enzyme responsible for this reaction.[5]

The resulting this compound is then released into the circulation and is normally excreted by the kidneys.[6] However, in individuals with impaired kidney function, such as those with CKD, this compound accumulates in the blood, contributing to uremic toxicity.[7][8][9]

Biosynthesis_of_pCresol_Sulfate Biosynthesis Pathway of this compound from Tyrosine cluster_microbiota Gut Microbiota cluster_host Host (Liver & Colonic Mucosa) Tyrosine Tyrosine pHPP 4-Hydroxyphenylpyruvate Tyrosine->pHPP Tyrosine Aminotransferase pHPA p-Hydroxyphenylacetate (p-HPA) pHPP->pHPA p-Hydroxyphenylpyruvate Oxidase pCresol_microbe p-Cresol pHPA->pCresol_microbe p-HPA Decarboxylase pCresol_host p-Cresol pCresol_microbe->pCresol_host Absorption pCS This compound pCresol_host->pCS Sulfotransferase (SULT1A1)

Biosynthesis of this compound from Tyrosine

Quantitative Data

This section summarizes key quantitative data related to the biosynthesis of this compound, including enzyme kinetics and concentrations of relevant metabolites in various biological matrices.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/mg/min)Reference(s)
Tyrosine Aminotransferase (TAT)TyrosineLeishmania donovani (recombinant)3500 ± 90011.7 ± 1.5 (µmol/min/µg)[10]
TyrosineMouse (recombinant)1800 ± 5001160 ± 240[11]
p-Hydroxyphenylacetate Decarboxylasep-HydroxyphenylacetateClostridium difficile2800Not Reported[4]
3,4-DihydroxyphenylacetateClostridium difficile500Not Reported[4]
Sulfotransferase 1A1 (SULT1A1)p-CresolHuman (recombinant)0.19 ± 0.02789.5 ± 101.7[5]
p-CresolHuman Liver Cytosol14.8 ± 3.41.5 ± 0.2[5]
p-CresolHuman Kidney Cytosol0.29 ± 0.020.19 ± 0.05[5]
Table 2: Metabolite Concentrations
MetaboliteMatrixConditionConcentration RangeReference(s)
p-HydroxyphenylacetateUrineHealthy0 - 34 µg/mg creatinine[12]
This compoundSerumHealthy0.9 - 4.8 µM[13]
This compoundSerumCKD Stage 3Mean: 1.83 ± 1.01 mg/L[9]
This compoundSerumCKD Stage 4Mean: 3.19 ± 1.77 mg/L[9]
This compoundSerumCKD Stage 5Mean: 5.17 ± 2.58 mg/L[9]
This compoundSerumHemodialysisMean: 19.34 ± 8.78 mg/L[9]
This compoundSerumRenal Transplant (GFR ≥ 60 mL/min/1.73m²)0.97 ± 0.53 µmol/L[8]
This compoundSerumRenal Transplant (GFR < 60 mL/min/1.73m²)2.58 ± 2.13 µmol/L[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

Materials:

  • Human plasma samples

  • This compound standard

  • p-Cresol-d7 (B584137) sulfate (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., p-cresol-d7 sulfate at a final concentration of 1 µg/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Utilize a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: Operate in negative electrospray ionization (ESI) mode.

    • MRM Transitions:

      • This compound: Q1 187.0 -> Q3 107.0

      • p-Cresol-d7 sulfate (IS): Q1 194.0 -> Q3 114.0

  • Data Analysis:

    • Quantify this compound by integrating the peak areas of the specified MRM transitions.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification start Start sample_prep Sample Preparation: - Thaw plasma - Add Acetonitrile + IS - Vortex - Centrifuge start->sample_prep supernatant Transfer Supernatant sample_prep->supernatant lcms_analysis LC-MS/MS Analysis: - C18 column - Gradient elution - Negative ESI - MRM detection supernatant->lcms_analysis data_analysis Data Analysis: - Peak integration - Calibration curve - Quantification lcms_analysis->data_analysis end End data_analysis->end

LC-MS/MS Workflow for this compound
In Vitro Assay for p-Hydroxyphenylacetate Decarboxylase Activity

This protocol outlines an assay to measure the activity of p-hydroxyphenylacetate decarboxylase from bacterial sources, such as Clostridium difficile.

Materials:

  • Bacterial cell lysate or purified p-hydroxyphenylacetate decarboxylase

  • p-Hydroxyphenylacetate (substrate)

  • Anaerobic chamber or system

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate (B1210297)

  • HPLC system with a UV detector

Procedure:

  • Enzyme Preparation:

    • Culture the bacterium of interest (e.g., C. difficile) under anaerobic conditions.

    • Harvest the cells and prepare a cell-free extract by sonication or French press.

    • Alternatively, use purified recombinant enzyme.

  • Enzyme Assay:

    • Perform all steps under strictly anaerobic conditions.

    • Prepare a reaction mixture containing the reaction buffer and the enzyme preparation.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding p-hydroxyphenylacetate to a final concentration (e.g., 1 mM).

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the quenching solution.

  • Product Extraction and Quantification:

    • Extract the product, p-cresol, from the reaction mixture using ethyl acetate.

    • Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.

    • Quantify the amount of p-cresol produced using an HPLC system with a UV detector (detection at ~275 nm), by comparing the peak area to a standard curve of p-cresol.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of the enzyme as the amount of p-cresol produced per unit time per amount of protein (e.g., nmol/min/mg protein).

Enzyme_Assay_Workflow p-HPA Decarboxylase Activity Assay Workflow start Start enzyme_prep Enzyme Preparation: - Culture bacteria - Prepare cell lysate or  use purified enzyme start->enzyme_prep assay_setup Assay Setup (Anaerobic): - Reaction buffer + enzyme - Pre-incubate enzyme_prep->assay_setup reaction Initiate Reaction: - Add p-HPA - Incubate - Quench reaction assay_setup->reaction extraction Product Extraction: - Extract with ethyl acetate - Evaporate and reconstitute reaction->extraction hplc HPLC Analysis: - Quantify p-cresol - Compare to standard curve extraction->hplc activity_calc Calculate Specific Activity hplc->activity_calc end End activity_calc->end Toxicity_Workflow This compound Toxicity Workflow on Renal Cells cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay start Start cell_culture Cell Culture: - Maintain HK-2 cells start->cell_culture seed_96well Seed cells in 96-well plate cell_culture->seed_96well seed_6well Seed cells in 6-well plate cell_culture->seed_6well treat_viability Treat with p-CS seed_96well->treat_viability mtt_assay Perform MTT/WST-1 assay treat_viability->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance end End read_absorbance->end treat_apoptosis Treat with p-CS seed_6well->treat_apoptosis harvest_stain Harvest and stain cells (Annexin V/PI) treat_apoptosis->harvest_stain flow_cytometry Analyze by flow cytometry harvest_stain->flow_cytometry flow_cytometry->end

References

The Role of P-Cresol Sulfate as a Uremic Toxin in Chronic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-cresol (B1678582) sulfate (B86663) (PCS) is a gut-derived, protein-bound uremic toxin that accumulates systemically in patients with Chronic Kidney Disease (CKD). Its generation is dependent on the microbial metabolism of dietary amino acids, and its clearance is severely hampered by declining renal function. Unlike many water-soluble toxins, PCS is poorly removed by conventional hemodialysis due to its high affinity for albumin. A substantial body of evidence now implicates PCS as a key contributor to the multi-organ pathology characteristic of the uremic syndrome. It actively participates in the progression of CKD and its cardiovascular complications through the induction of oxidative stress, inflammation, endothelial dysfunction, and cellular apoptosis. This document provides an in-depth technical overview of the biosynthesis, pathophysiology, and molecular mechanisms of PCS toxicity, alongside relevant experimental protocols and quantitative data to support future research and therapeutic development.

Generation, Metabolism, and Accumulation

P-cresol sulfate originates from the interplay between the gut microbiota and host metabolism. The process begins with the fermentation of the aromatic amino acids tyrosine and phenylalanine by specific gut bacteria, primarily from the Clostridium and Coriobacteriaceae genera, in the large intestine to produce p-cresol.[1][2][3] This precursor is then absorbed across the intestinal mucosa into the portal circulation.[4]

Upon reaching the liver and colonic mucosa, p-cresol undergoes phase II detoxification, where it is predominantly sulfated by cytoplasmic sulfotransferases to form p-cresyl sulfate (PCS).[1][4][5] A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide (PCG).[6][7]

In healthy individuals, PCS is efficiently eliminated from the body via renal excretion, a process primarily mediated by active tubular secretion through organic anion transporters (OATs).[1][8] However, as kidney function declines in CKD, the clearance of PCS is significantly impaired, leading to its marked accumulation in the blood.[1][2]

A critical feature of PCS is its strong binding to plasma proteins, particularly albumin (>90%).[1][9][10] This high degree of protein binding restricts its filtration at the glomerulus and makes it notoriously difficult to remove with conventional hemodialysis techniques, contributing to its persistence and toxicity in CKD patients.[2][9]

Diet Dietary Proteins (Tyrosine, Phenylalanine) Gut Gut Microbiota (e.g., Clostridium spp.) Diet->Gut Fermentation pCresol p-Cresol Gut->pCresol Intestine Intestinal Absorption pCresol->Intestine Liver Liver & Colonic Mucosa (Sulfotransferase) Intestine->Liver Portal Circulation PCS This compound (PCS) Liver->PCS Sulfation Blood Circulation (>90% Protein-Bound) PCS->Blood Kidney Healthy Kidney Blood->Kidney CKD_Kidney CKD Kidney Blood->CKD_Kidney Urine Excretion (Tubular Secretion) Kidney->Urine Accumulation Systemic Accumulation CKD_Kidney->Accumulation Impaired Excretion PCS This compound (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake EC Endothelial Cell OAT->EC NADPH NADPH Oxidase Activation (Nox4) EC->NADPH ROS ↑ ROS Production NADPH->ROS NFkB ↑ NF-κB Activation ROS->NFkB NO ↓ NO Bioavailability ROS->NO Inflammation ↑ MCP-1, Adhesion Molecules NFkB->Inflammation Damage Endothelial Dysfunction & Atherogenesis Inflammation->Damage NO->Damage PCS This compound (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake TubularCell Renal Tubular Cell OAT->TubularCell NADPH NADPH Oxidase Activation TubularCell->NADPH ROS ↑ ROS Production NADPH->ROS Cytokines ↑ Inflammatory Cytokines ROS->Cytokines TGF ↑ Active TGF-β1 ROS->TGF Apoptosis Apoptosis ROS->Apoptosis Fibrosis Tubulointerstitial Fibrosis & CKD Progression Cytokines->Fibrosis TGF->Fibrosis Apoptosis->Fibrosis cluster_0 In-Vitro Workflow cluster_1 Assay Types cluster_2 Data Analysis A Cell Seeding & Culture (e.g., HUVEC, HK-2) B PCS Treatment (Varying Concentrations & Times) A->B C Endpoint Assays B->C D ROS Assay (DCF-DA) C->D E Cytokine Measurement (ELISA / RT-PCR) C->E F Protein Expression (Western Blot) C->F G Viability / Apoptosis (MTT / Flow Cytometry) C->G H Quantification & Normalization D->H E->H F->H G->H I Statistical Analysis & Interpretation H->I

References

The Cellular Crucibles: An In-depth Technical Guide to the Mechanisms of P-Cresol Sulfate Toxicity in Renal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 19, 2025 – The accumulation of uremic toxins is a hallmark of Chronic Kidney Disease (CKD), contributing significantly to its progression and associated co-morbidities. Among these, P-Cresol (B1678582) sulfate (B86663) (PCS), a protein-bound uremic toxin derived from the gut microbial metabolism of tyrosine, has emerged as a key player in the pathophysiology of renal damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PCS-induced toxicity in renal cells, with a focus on oxidative stress, inflammation, apoptosis, and fibrosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target the deleterious effects of PCS in CKD.

Executive Summary

P-Cresol sulfate exerts its toxic effects on renal cells through a multi-pronged assault on cellular homeostasis. At the core of its mechanism is the induction of oxidative stress via the activation of NADPH oxidase, leading to an overproduction of reactive oxygen species (ROS). This oxidative environment triggers a cascade of downstream events, including the activation of pro-inflammatory signaling pathways such as NF-κB, the initiation of programmed cell death (apoptosis), and the promotion of a fibrotic phenotype through the TGF-β1 pathway. Understanding these intricate cellular and molecular events is paramount for the development of targeted therapeutic strategies to mitigate PCS-induced renal injury and slow the progression of CKD.

The Genesis of a Toxin: From Gut Microbiota to Renal Peril

P-Cresol, the precursor to PCS, is a byproduct of the fermentation of the amino acid tyrosine by gut bacteria, particularly species from the Clostridium and Coriobacteriaceae families[1]. Following its absorption into the bloodstream, p-Cresol undergoes sulfation in the liver, forming the more toxic and protein-bound this compound[1]. In healthy individuals, PCS is efficiently cleared by the kidneys. However, in patients with CKD, impaired renal function leads to the systemic accumulation of PCS, where it can reach concentrations that are toxic to renal tubular cells[1][2].

Core Mechanisms of PCS-Induced Renal Cell Toxicity

The deleterious effects of PCS on renal cells are mediated by four interconnected primary mechanisms: oxidative stress, inflammation, apoptosis, and fibrosis.

Oxidative Stress: The Spark that Ignites the Fire

A primary and initiating event in PCS toxicity is the induction of oxidative stress. PCS stimulates the production of ROS in renal tubular cells, primarily through the activation of the NADPH oxidase enzyme complex[3][4].

  • Activation of NADPH Oxidase: Studies have shown that PCS upregulates the expression of key NADPH oxidase subunits, including p22(phox) and Nox4, in human proximal tubular epithelial cells (HK-2)[3]. This leads to increased enzyme activity and a subsequent surge in intracellular ROS levels[3][4].

The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA, and setting the stage for further cellular injury.

Inflammation: Fanning the Flames of Renal Damage

The oxidative environment created by PCS triggers a robust pro-inflammatory response in renal cells.

  • Activation of the NF-κB Pathway: ROS are potent activators of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation[5]. PCS has been shown to promote the activation of NF-κB in renal cells, leading to the increased transcription of a host of pro-inflammatory cytokines and chemokines[5][6].

  • Upregulation of Inflammatory Mediators: Experimental evidence demonstrates that PCS treatment of renal tubular cells leads to the increased expression of inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1)[4]. Additionally, PCS can enhance the expression of the TWEAK receptor Fn14, which is involved in inflammatory signaling and cell death[3][7].

This sustained inflammatory state contributes to the ongoing cycle of renal cell injury and the progression of CKD.

Apoptosis and Necrosis: The Toll of Cellular Demise

Prolonged exposure to PCS ultimately leads to the death of renal tubular cells through both programmed (apoptosis) and non-programmed (necrosis) pathways.

  • Concentration-Dependent Apoptosis: Long-term exposure (e.g., 7 days) to PCS has been shown to induce apoptosis in HK-2 cells in a manner that is dependent on the concentration of the toxin[3][7].

  • Necrosis at Higher Concentrations: At higher, more clinically relevant uremic concentrations, PCS can induce necrosis, a more inflammatory form of cell death[8][9]. Studies have demonstrated significant increases in necrosis in renal tubular cells incubated with higher concentrations of p-cresol[8][9].

  • Autophagic Cell Death: Some evidence also suggests that PCS can trigger autophagic cell death in renal proximal tubular cells[10].

The loss of renal tubular cells through these mechanisms compromises the structural and functional integrity of the kidney.

Fibrosis: The Scarring of the Kidney

A long-term consequence of PCS-induced injury is the development of renal fibrosis, characterized by the excessive deposition of extracellular matrix proteins.

  • Activation of the TGF-β1 Pathway: PCS promotes renal fibrosis by upregulating the expression and secretion of active TGF-β1, a potent pro-fibrotic cytokine[4]. TGF-β1 signaling is a key driver of fibrosis in a wide range of kidney diseases[11].

  • Epithelial-to-Mesenchymal Transition (EMT): PCS has been implicated in inducing an epithelial-to-mesenchymal transition-like process in renal tubular cells, a cellular transformation that contributes to the fibrotic process[1][12].

Renal fibrosis ultimately leads to the obliteration of the normal kidney architecture and a progressive decline in renal function.

Key Signaling Pathways in PCS Toxicity

The toxic effects of PCS are orchestrated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

PCS_Oxidative_Stress_Pathway PCS This compound OAT Organic Anion Transporters (OATs) PCS->OAT Uptake NADPH_Oxidase NADPH Oxidase (Nox4, p22phox) OAT->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS)↑ NADPH_Oxidase->ROS Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage

Figure 1: PCS-Induced Oxidative Stress Pathway.

PCS_Inflammation_Pathway PCS This compound ROS ROS PCS->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines↑ (e.g., TGF-β1) NFkB->Cytokines Inflammation Renal Inflammation Cytokines->Inflammation PCS_Fibrosis_Pathway PCS This compound TGFb_pathway TGF-β1 Pathway Activation PCS->TGFb_pathway EMT Epithelial-to-Mesenchymal Transition (EMT) PCS->EMT ECM Extracellular Matrix Deposition↑ TGFb_pathway->ECM EMT->ECM Fibrosis Renal Fibrosis ECM->Fibrosis Cell_Culture_Workflow cluster_prep Cell Preparation cluster_treat PCS Treatment cluster_analysis Downstream Analysis Culture Culture HK-2 cells in DMEM/F12 with 10% FBS Seed Seed cells into appropriate well plates (e.g., 96-well) Culture->Seed Adhere Allow cells to adhere overnight (37°C, 5% CO2) Seed->Adhere Prepare_PCS Prepare stock solution of PCS in sterile water or media Adhere->Prepare_PCS Dilute_PCS Dilute PCS to desired concentrations in serum-free media Prepare_PCS->Dilute_PCS Treat_Cells Replace media with PCS-containing media Dilute_PCS->Treat_Cells Incubate Incubate for desired duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Analysis Perform assays for: - Cell Viability (MTS/MTT) - ROS Production (DCFDA) - Gene Expression (RT-PCR) - Protein Expression (Western Blot) Incubate->Analysis

References

The Role of P-Cresol Sulfate in Cardiovascular Disease in Chronic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is intrinsically linked to a heightened risk of cardiovascular disease (CVD), which remains the leading cause of mortality in this patient population. Traditional cardiovascular risk factors alone do not fully account for this excessive risk, pointing towards the significant role of non-traditional, uremic-specific risk factors. Among these, the protein-bound uremic toxin p-cresol (B1678582) sulfate (B86663) (PCS) has emerged as a key player in the pathophysiology of cardiovascular complications in CKD. This technical guide provides an in-depth review of the current understanding of PCS and its association with CVD in CKD, focusing on the molecular mechanisms, relevant signaling pathways, and experimental evidence. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Introduction: The Uremic Toxin Hypothesis and P-Cresol Sulfate

As renal function declines in CKD, the accumulation of metabolic waste products, known as uremic toxins, occurs.[1][2] These toxins are broadly classified based on their physicochemical properties, with protein-bound uremic toxins being particularly challenging to remove by conventional dialysis.[3] P-cresol, a product of intestinal bacterial metabolism of the amino acids tyrosine and phenylalanine, is absorbed into the bloodstream and subsequently conjugated in the liver to form this compound (PCS).[4][5][6] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in CKD patients, impaired renal excretion leads to a significant accumulation of PCS in the circulation.[5][7][8] A growing body of evidence from clinical and preclinical studies has strongly associated elevated serum levels of PCS with an increased risk of cardiovascular events and mortality in CKD patients.[3][4][9][10][11]

Pathophysiological Mechanisms of this compound in Cardiovascular Disease

PCS exerts its detrimental effects on the cardiovascular system through a multitude of interconnected pathways, primarily revolving around the induction of oxidative stress, inflammation, endothelial dysfunction, vascular calcification, and direct cardiotoxicity.

Oxidative Stress

A central mechanism of PCS-induced vascular damage is the generation of reactive oxygen species (ROS).[1][2][7] PCS has been shown to upregulate the expression and activity of NADPH oxidase, a key enzyme responsible for ROS production in vascular cells.[1][4] This increase in oxidative stress contributes to cellular damage and the activation of downstream pro-inflammatory and pro-fibrotic signaling cascades.[1][12][13]

Inflammation

PCS is a potent pro-inflammatory molecule.[2][7][12] It activates the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, leading to the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6][7][8][12] Furthermore, PCS can induce the expression of adhesion molecules on endothelial cells, promoting the recruitment and infiltration of immune cells into the vascular wall, thereby perpetuating the inflammatory response.[14]

Endothelial Dysfunction

The endothelium plays a crucial role in maintaining vascular homeostasis. PCS contributes to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a key vasodilator, and by promoting an inflammatory and pro-thrombotic phenotype.[9][15] PCS has been shown to disrupt the endothelial barrier function, leading to increased vascular permeability.[14][16]

Vascular Calcification

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in the vessel wall, is a major contributor to arterial stiffness and cardiovascular events in CKD.[17][18] PCS has been demonstrated to directly promote vascular calcification by inducing an osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs).[1][17][18] This process involves the upregulation of osteoblast-specific proteins such as alkaline phosphatase (ALP) and osteopontin (B1167477) (OPN).[1]

Direct Cardiotoxicity

Beyond its effects on the vasculature, PCS has been shown to exert direct toxic effects on cardiomyocytes.[4][19] Studies have demonstrated that PCS can induce apoptosis (programmed cell death) in cardiomyocytes, contributing to cardiac dysfunction.[4][19] This cardiotoxic effect is also linked to the PCS-induced increase in oxidative stress.[4] Furthermore, PCS can promote cardiac hypertrophy and fibrosis.[20][21]

Signaling Pathways Implicated in PCS-Induced Cardiovascular Damage

The detrimental effects of PCS on the cardiovascular system are mediated by a complex network of intracellular signaling pathways.

PCS_Signaling_Pathways Signaling Pathways of this compound in Cardiovascular Disease cluster_cellular_effects Cellular Effects cluster_molecular_mediators Molecular Mediators cluster_cardiovascular_outcomes Cardiovascular Outcomes PCS This compound (PCS) VSMC_Osteogenic_Transition VSMC Osteogenic Transition PCS->VSMC_Osteogenic_Transition Promotes Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis PCS->Cardiomyocyte_Apoptosis Induces NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase Upregulates NF_kB NF-κB PCS->NF_kB Activates Reduced_NO Reduced NO Bioavailability PCS->Reduced_NO Oxidative_Stress Oxidative Stress Oxidative_Stress->Cardiomyocyte_Apoptosis Inflammation Inflammation Endothelial_Dysfunction Endothelial Dysfunction Inflammation->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis Osteoblast_Markers Osteoblast Markers (ALP, OPN) VSMC_Osteogenic_Transition->Osteoblast_Markers Upregulates Cardiac_Dysfunction Cardiac Dysfunction Cardiomyocyte_Apoptosis->Cardiac_Dysfunction ROS ROS NADPH_Oxidase->ROS Produces ROS->Oxidative_Stress Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Proinflammatory_Cytokines Induces Adhesion_Molecules Adhesion Molecules NF_kB->Adhesion_Molecules Induces Proinflammatory_Cytokines->Inflammation Adhesion_Molecules->Inflammation Reduced_NO->Endothelial_Dysfunction Vascular_Calcification Vascular Calcification Osteoblast_Markers->Vascular_Calcification Atherosclerosis->Cardiac_Dysfunction Vascular_Calcification->Atherosclerosis

PCS Signaling Pathways in CVD

Quantitative Data from Key Studies

The following tables summarize quantitative data from seminal studies investigating the effects of this compound.

Table 1: In Vitro Studies on the Effects of this compound

Cell TypePCS ConcentrationOutcome MeasureResultReference
HUVEC10-1000 µmol/LROS ProductionConcentration-dependent increase[1]
HASMC10-1000 µmol/LROS ProductionConcentration-dependent increase[1]
HUVEC100 µmol/LMCP-1 SecretionSignificant increase[1]
HASMC100 µmol/LALP ActivitySignificant increase[1]
H9c2 Cardiomyocytes250-1000 µmol/Lp22phox Expression1.59- to 2.25-fold increase[4]
H9c2 Cardiomyocytes250-1000 µmol/Lp47phox ExpressionSignificant increase[4]
hCMEC/D310 µM - 1 mMParacellular PermeabilityDose-dependent increase[22]
HUVEC80 µg/mLProliferation Inhibition~77-80% inhibition[23]

Table 2: Animal Studies on the Effects of this compound

Animal ModelTreatmentDurationKey FindingsReference
5/6 Nephrectomized RatsPCS (150 mg/kg/day)7 weeksIncreased aortic and peripheral artery calcification[17]
5/6 Nephrectomized RatsPCS overloadNot specifiedIncreased plasma MCP-1, aortic OPN expression, and ALP activity[1]
5/6 Nephrectomized MicePCS administrationNot specifiedPromoted cardiac apoptosis; altered E/A ratio[4][19]
STNx RatsVehicle12 weeksIncreased LV fibrosis, pro-fibrotic and hypertrophic gene expression[20]

Table 3: Clinical Studies on the Association of this compound with Cardiovascular Events

Study PopulationFollow-upEndpointKey FindingReference
499 CKD patients (pre-dialysis)ProspectiveCardiovascular eventsFree p-cresol associated with new CV events (HR 1.39)[9]
72 pre-dialysis CKD patients3 yearsCardiovascular eventsPCS independently associated with CV events (HR 1.12)[3]
200 CKD patients (Stage 1-5)52 monthsCardiovascular eventsHigher urinary PCS excretion associated with CV events (HR 1.120)[10]
523 CKD patients (Stage 1-5)5.5 yearsFatal or non-fatal CV eventFree PCS associated with primary endpoint (HR 1.39)[11]

Experimental Protocols

In Vitro Model of PCS-Induced Endothelial Dysfunction

This protocol describes a general workflow for studying the effects of PCS on human umbilical vein endothelial cells (HUVECs).

In_Vitro_Workflow Experimental Workflow: In Vitro PCS Effects on HUVECs Start Start: HUVEC Culture Culture Culture HUVECs to confluence in appropriate endothelial growth medium. Start->Culture Treatment Treat cells with varying concentrations of PCS (e.g., 10-1000 µM) for a specified duration (e.g., 24-72h). Culture->Treatment ROS_Measurement Measure ROS production (e.g., using DCFH-DA assay). Treatment->ROS_Measurement Gene_Expression Analyze gene expression of inflammatory markers (e.g., IL-6, VCAM-1) via qPCR. Treatment->Gene_Expression Protein_Analysis Assess protein levels of signaling molecules (e.g., p-NF-κB, NADPH oxidase subunits) by Western blot. Treatment->Protein_Analysis Functional_Assay Perform functional assays (e.g., permeability assay, monocyte adhesion assay). Treatment->Functional_Assay Data_Analysis Analyze and interpret data. ROS_Measurement->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

In Vitro Experimental Workflow

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • PCS Treatment: Upon reaching confluence, cells are treated with various concentrations of PCS (typically ranging from physiological to pathological levels found in CKD patients) for different time points. A vehicle control (medium without PCS) is always included.

  • ROS Detection: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Gene Expression Analysis: Total RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes.

  • Protein Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the expression and phosphorylation status of proteins of interest.

  • Functional Assays:

    • Permeability Assay: HUVECs are grown on transwell inserts, and the passage of a tracer molecule (e.g., FITC-dextran) across the monolayer is measured after PCS treatment.[22]

    • Monocyte Adhesion Assay: Fluorescently labeled monocytes are added to the PCS-treated HUVEC monolayer, and the number of adherent cells is quantified.[14]

Animal Model of CKD and PCS-Induced Cardiovascular Damage

The 5/6 nephrectomy (5/6 Nx) model is a widely used surgical model to induce CKD in rodents.

Methodology:

  • Induction of CKD: In rats or mice, a two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This reduction in renal mass leads to progressive kidney dysfunction.

  • PCS Administration: Following the 5/6 Nx surgery, animals can be administered PCS, typically via oral gavage or in drinking water, to mimic the elevated levels seen in CKD patients.[1][17]

  • Cardiovascular Assessment:

    • Blood Pressure: Monitored regularly using tail-cuff plethysmography.

    • Echocardiography: Performed to assess cardiac structure and function (e.g., left ventricular dimensions, ejection fraction).[4][19]

    • Histological Analysis: At the end of the study, the aorta and heart are harvested for histological analysis to assess for vascular calcification (e.g., von Kossa staining), fibrosis (e.g., Masson's trichrome staining), and expression of relevant markers by immunohistochemistry.[17][20]

  • Biochemical Analysis: Blood and urine samples are collected to measure markers of renal function (e.g., creatinine, BUN) and serum levels of PCS.

Logical Relationship between PCS, CKD, and CVD

The interplay between intestinal microbiota, CKD, PCS accumulation, and subsequent cardiovascular damage can be visualized as a logical progression.

Logical_Relationship Logical Relationship of PCS in CKD-Associated CVD Gut_Microbiota Intestinal Microbiota (Metabolism of Tyrosine/ Phenylalanine) P_Cresol p-Cresol Production Gut_Microbiota->P_Cresol Liver_Metabolism Hepatic Conjugation P_Cresol->Liver_Metabolism PCS This compound (PCS) Formation Liver_Metabolism->PCS Healthy_Kidney Healthy Kidney Function PCS->Healthy_Kidney CKD Chronic Kidney Disease (CKD) PCS->CKD PCS_Excretion Efficient PCS Excretion Healthy_Kidney->PCS_Excretion Impaired_Excretion Impaired PCS Excretion CKD->Impaired_Excretion PCS_Accumulation PCS Accumulation in Blood Impaired_Excretion->PCS_Accumulation CVD_Pathways Activation of Pathogenic Pathways (Oxidative Stress, Inflammation, Endothelial Dysfunction) PCS_Accumulation->CVD_Pathways CVD Cardiovascular Disease (CVD) CVD_Pathways->CVD

Logical Progression to CVD

Conclusion and Future Directions

The evidence strongly implicates this compound as a key uremic toxin contributing to the high burden of cardiovascular disease in patients with chronic kidney disease. Its multifaceted detrimental effects, including the induction of oxidative stress, inflammation, endothelial dysfunction, vascular calcification, and cardiotoxicity, highlight it as a significant therapeutic target.

Future research should focus on:

  • Developing therapies to reduce PCS levels: This includes strategies to modulate the gut microbiome to decrease p-cresol production, oral adsorbents to prevent its absorption, and innovative dialysis techniques to enhance its removal.[2][7]

  • Elucidating the precise molecular interactions: Further investigation into the receptors and downstream signaling pathways activated by PCS will be crucial for the development of targeted pharmacological inhibitors.

  • Conducting large-scale clinical trials: Robust clinical trials are needed to definitively establish whether lowering PCS levels can lead to improved cardiovascular outcomes in the CKD population.

A deeper understanding of the role of PCS in the pathophysiology of CVD in CKD will undoubtedly pave the way for novel and more effective therapeutic interventions to improve the prognosis of this high-risk patient population.

References

Neurological Effects of P-Cresol Sulfate Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms, Experimental Models, and Therapeutic Implications of a Key Uremic Neurotoxin

Introduction

P-cresol (B1678582) sulfate (B86663) (PCS), a protein-bound uremic toxin, is a critical area of investigation in the fields of neurology and nephrology.[1][2][3][4] Derived from the metabolism of dietary amino acids tyrosine and phenylalanine by intestinal bacteria, PCS accumulates in the body, particularly in patients with chronic kidney disease (CKD), due to its high albumin-binding capacity which limits its clearance through dialysis.[2][4][5] A growing body of evidence implicates PCS in the pathogenesis of various neurological and neurodevelopmental disorders, including cognitive impairment, depression, anxiety, and potentially Autism Spectrum Disorder (ASD) and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the neurological effects of PCS accumulation, focusing on the underlying molecular mechanisms, detailed experimental protocols for its study, and quantitative data from key research findings.

Mechanisms of P-Cresol Sulfate-Induced Neurotoxicity

The neurotoxic effects of PCS are multifactorial, involving a cascade of cellular and molecular events that disrupt neuronal function and integrity. The primary mechanisms identified include the induction of oxidative stress, promotion of neuroinflammation, disruption of the blood-brain barrier, and induction of mitochondrial dysfunction and apoptosis.

Oxidative Stress

PCS is a potent inducer of oxidative stress in the central nervous system.[1][2] It has been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants, such as glutathione (B108866) (GSH).[2] In the prefrontal cortex of unilateral nephrectomized mice, PCS exposure leads to an increase in the oxidative stress marker 8-hydroxy-2-deoxyguanosine (8-OH-dG) and NADPH oxidase-4 (NOX4), while reducing the expression of key antioxidant enzymes like NF-E2-related factor (Nrf2), heme oxygenase-1 (HO-1), manganese-superoxide dismutase (Mn-SOD), copper/zinc-superoxide dismutase (Cu/Zn-SOD), catalase, and glutathione peroxidase (GPx).[2]

Neuroinflammation

Neuroinflammation is another significant contributor to PCS-induced neurotoxicity. PCS can activate key inflammatory signaling pathways, including c-Jun N-terminal Kinase (JNK), p38, and Nuclear Factor-kappa B (NF-κB), in the prefrontal cortex.[2] This activation leads to an increased expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[2] Interestingly, while PCS promotes a pro-inflammatory environment in some contexts, it has also been shown to attenuate the release of TNF-α and IL-6 from microglia, suggesting a complex and cell-type-specific immunomodulatory role.

Blood-Brain Barrier Disruption

A critical aspect of PCS neurotoxicity is its ability to compromise the integrity of the blood-brain barrier (BBB).[6][7] This allows the entry of PCS and other neurotoxic molecules into the brain parenchyma.[8] The primary mechanism for this disruption involves the activation of the Epidermal Growth Factor Receptor (EGFR).[6][7] PCS binding to EGFR triggers a downstream signaling cascade involving Annexin A1 and the Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Activated STAT3 then promotes the mobilization of matrix metalloproteinases MMP-2 and MMP-9, which degrade tight junction proteins, leading to increased BBB permeability.[6][7]

Mitochondrial Dysfunction and Apoptosis

PCS can directly impact mitochondrial function, leading to impaired energy metabolism and the initiation of apoptotic pathways. It has been shown to suppress mitochondrial respiration.[6] In neuronal cells, PCS exposure can lead to increased activity of caspase-3, a key executioner of apoptosis, and a reduction in the expression of the neuronal survival marker MAP-2.[2] This ultimately results in neuronal cell death and impaired neurogenesis.[1][3]

Quantitative Data on the Neurological Effects of this compound

The following tables summarize quantitative data from key in vivo and in vitro studies on the neurological effects of PCS.

Table 1: In Vivo Effects of this compound in a Unilateral Nephrectomy Mouse Model

Parameter MeasuredControl GroupPCS Group (100 mg/kg)Outcome of PCS ExposureReference
Behavioral Changes
Immobility Time (Forced Swim Test)~120 seconds~180 secondsIncreased depression-like behavior[9]
Immobility Time (Tail Suspension Test)~140 seconds~200 secondsIncreased depression-like behavior[9]
Biochemical Changes in Prefrontal Cortex
PCS ConcentrationUndetectable~1.5 µg/g tissueSignificant accumulation in the brain[4][9]
Caspase-3 Activity~100%~180%Increased apoptosis[2][9]
Glutathione (GSH) Content~100%~60%Decreased antioxidant capacity[2]
8-OH-dG Content~100%~160%Increased oxidative DNA damage[2]
Serum Biomarkers
Brain-Derived Neurotrophic Factor (BDNF)~100%~60%Decreased neurotrophic support[2][4]
Serotonin~100%~70%Altered neurotransmitter levels[2][4]
Corticosterone~100%~150%Increased stress hormone levels[2][4]

Table 2: In Vitro Effects of this compound on the Blood-Brain Barrier

Cell ModelPCS ConcentrationExposure TimeParameter MeasuredOutcome of PCS ExposureReference
hCMEC/D3 (human brain endothelial cells)10 µM24 hours70 kDa FITC-dextran permeability~1.5-fold increase[1]
hCMEC/D3 (human brain endothelial cells)100 µM24 hours70 kDa FITC-dextran permeability~2.5-fold increase[1]
hCMEC/D3 (human brain endothelial cells)1 mM24 hours70 kDa FITC-dextran permeability~3.5-fold increase[1]
hCMEC/D3 (human brain endothelial cells)10 µM24 hoursTrans-endothelial electrical resistance (TEER)~20% decrease[1]
hCMEC/D3 (human brain endothelial cells)100 µM24 hoursTrans-endothelial electrical resistance (TEER)~40% decrease[1]
hCMEC/D3 (human brain endothelial cells)1 mM24 hoursTrans-endothelial electrical resistance (TEER)~60% decrease[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PCS-induced neurological effects.

In Vivo Model: Unilateral Nephrectomy in Mice

This model is used to induce a state of impaired renal function, leading to the accumulation of uremic toxins like PCS.[2][10]

  • Animals: Ten-week-old male C57BL/6 mice are commonly used.[2]

  • Anesthesia: Mice are anesthetized using isoflurane.[2]

  • Surgical Procedure: A flank incision is made to expose one of the kidneys. The renal artery and vein are ligated, and the kidney is removed. The muscle and skin layers are then sutured.

  • Recovery: Mice are allowed to recover for one week post-surgery before the commencement of PCS administration.[2]

  • PCS Administration: PCS is dissolved in saline and administered via intraperitoneal injection. A common dosage is 100 mg/kg/day for a period of 7 weeks to observe significant neurological effects.[2][4][9]

  • Behavioral Testing: At the end of the treatment period, behavioral tests such as the Forced Swim Test and Tail Suspension Test are performed to assess depression-like behavior.[9]

  • Tissue Collection: Following behavioral testing, mice are euthanized, and blood and brain tissues (specifically the prefrontal cortex) are collected for biochemical and molecular analyses.[2][4][9]

In Vitro Model: Blood-Brain Barrier Permeability Assay

This assay assesses the integrity of the BBB in response to PCS exposure using a cell culture model.[1]

  • Cell Culture: The immortalized human cerebromicrovascular endothelial cell line hCMEC/D3 is cultured to form a monolayer on transwell inserts.

  • PCS Treatment: The hCMEC/D3 monolayers are treated with varying concentrations of PCS (e.g., 10 µM, 100 µM, 1 mM) for 24 hours.[1]

  • Permeability Measurement (FITC-Dextran):

    • A fluorescent tracer, 70 kDa FITC-dextran, is added to the upper chamber of the transwell.

    • After a defined period, samples are taken from the lower chamber.

    • The amount of FITC-dextran that has passed through the endothelial monolayer is quantified using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.[1]

  • Trans-Endothelial Electrical Resistance (TEER) Measurement:

    • TEER is measured using an epithelial volt-ohm meter.

    • A decrease in TEER values indicates a disruption of the tight junctions and increased paracellular permeability.[1]

Assessment of Oxidative Stress
  • Glutathione (GSH) Assay: GSH levels in brain tissue homogenates are measured using a colorimetric assay kit according to the manufacturer's instructions.

  • 8-hydroxy-2-deoxyguanosine (8-OH-dG) Assay: The concentration of 8-OH-dG, a marker of oxidative DNA damage, in brain tissue homogenates is determined using an ELISA kit.

  • Western Blot Analysis: The protein expression levels of key antioxidant enzymes (Nrf2, HO-1, SODs, Catalase, GPx) and pro-oxidant enzymes (NOX4) in brain tissue lysates are quantified by Western blotting using specific primary antibodies.[2]

Assessment of Microglial Activation
  • Primary Microglia Culture: Primary microglia are isolated from neonatal mouse pups.

  • Stimulation: Cultured microglia are pre-treated with PCS for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA or multiplex immunoassays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in the study of PCS neurotoxicity.

PCS_BBB_Disruption PCS This compound (PCS) EGFR EGFR PCS->EGFR Binds to ANXA1 Annexin A1 EGFR->ANXA1 Activates STAT3 STAT3 ANXA1->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation MMP MMP-2/9 Mobilization pSTAT3->MMP Induces TJ Tight Junction Disruption MMP->TJ BBB Increased BBB Permeability TJ->BBB

Caption: PCS-induced blood-brain barrier disruption via the EGFR-STAT3-MMP signaling pathway.

Oxidative_Stress_Pathway PCS This compound (PCS) NOX4 NOX4 Upregulation PCS->NOX4 Nrf2_HO1 Nrf2/HO-1 Pathway Downregulation PCS->Nrf2_HO1 GSH GSH Depletion PCS->GSH ROS Increased ROS NOX4->ROS DNA_damage DNA Damage (8-OH-dG) ROS->DNA_damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_enzymes Decreased Antioxidant Enzymes (SOD, Catalase, GPx) Nrf2_HO1->Antioxidant_enzymes Antioxidant_enzymes->Oxidative_Stress GSH->Oxidative_Stress

Caption: Mechanisms of PCS-induced oxidative stress in neuronal cells.

InVivo_Workflow start Start: 10-week-old C57BL/6 Mice nephrectomy Unilateral Nephrectomy start->nephrectomy recovery 1-week Recovery nephrectomy->recovery pcs_admin PCS Administration (100 mg/kg/day, i.p.) for 7 weeks recovery->pcs_admin behavioral Behavioral Testing (Forced Swim Test, Tail Suspension Test) pcs_admin->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical and Molecular Analysis (Brain and Serum) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for the in vivo study of PCS neurotoxicity.

Conclusion and Future Directions

The accumulation of this compound poses a significant threat to neurological health, particularly in the context of chronic kidney disease. Its multifaceted mechanisms of neurotoxicity, including the induction of oxidative stress and neuroinflammation, and the disruption of the blood-brain barrier, highlight the complexity of its pathological effects. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of PCS in neurological disorders. Future research should focus on elucidating the specific neuronal and glial cell populations most vulnerable to PCS, identifying additional molecular targets, and exploring therapeutic strategies to mitigate its neurotoxic effects. Such strategies could include the development of targeted adsorbents to reduce PCS levels, inhibitors of the EGFR signaling pathway, and antioxidants to counteract PCS-induced oxidative stress. A deeper understanding of the neurological consequences of PCS accumulation will be instrumental in developing effective treatments to improve the quality of life for individuals affected by uremic neurotoxicity.

References

An In-depth Technical Guide on the Impact of Diet on P-Cresol Sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-cresyl sulfate (B86663) (PCS) is a gut-derived, protein-bound uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD).[1][2] It originates from the microbial metabolism of the aromatic amino acids tyrosine and phenylalanine.[1][2][3] Elevated levels of PCS are associated with negative clinical outcomes, including the progression of CKD and increased risk of cardiovascular disease.[4][5] The production of its precursor, p-cresol (B1678582), is directly influenced by the composition of the gut microbiota and the availability of dietary substrates.[6] Consequently, dietary interventions represent a key therapeutic strategy to modulate PCS levels.

This technical guide provides a comprehensive overview of the biosynthesis of PCS, the impact of specific dietary components on its production, and detailed methodologies for its quantification.

Biosynthesis of p-Cresol Sulfate

The formation of PCS is a multi-step process involving both the gut microbiota and host metabolism.

  • Microbial Production of p-Cresol: In the colon, undigested dietary proteins undergo fermentation by anaerobic bacteria.[6] Specific bacteria, notably species from the genera Clostridium and Coriobacteriaceae, metabolize the amino acids tyrosine and phenylalanine to produce p-cresol.[6][7] This biotransformation is the initial, rate-limiting step in PCS production.[3]

  • Absorption and Host Metabolism: P-cresol is absorbed from the colon into the portal circulation.[3] It is then transported to the liver and colonic mucosa, where it undergoes Phase II detoxification.[3][7] The primary metabolic pathway is sulfation, catalyzed by the sulfotransferase enzyme SULT1A1, which converts p-cresol into p-cresyl sulfate (PCS).[5] A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide (PCG).[3]

  • Systemic Accumulation: As a protein-bound solute, PCS is not efficiently cleared by conventional dialysis, leading to its accumulation in patients with impaired renal function.[8]

This compound Biosynthesis cluster_gut Colon Lumen cluster_host Host Metabolism Dietary Protein Dietary Protein (Tyrosine, Phenylalanine) Gut Microbiota Gut Microbiota (e.g., Clostridium spp.) Dietary Protein->Gut Microbiota Proteolytic Fermentation p_Cresol p-Cresol Gut Microbiota->p_Cresol Absorption Intestinal Absorption p_Cresol->Absorption Liver Liver & Colonic Mucosa (SULT1A1 Enzyme) Absorption->Liver PCS p-Cresyl Sulfate (PCS) Liver->PCS Sulfation Circulation Systemic Circulation & Renal Excretion PCS->Circulation

Caption: Metabolic pathway of this compound production.

Impact of Dietary Components on this compound Production

Dietary modifications can significantly alter the gut microbial environment and the substrate availability for p-cresol production.

Dietary Protein

Increased intake of dietary protein, particularly from meat, provides a larger pool of tyrosine and phenylalanine to the colon, which can lead to higher production of p-cresol.[9]

  • Mechanism: Unabsorbed amino acids from high-protein diets serve as primary substrates for proteolytic fermentation by p-cresol-producing bacteria.[2]

  • Quantitative Impact: Studies have shown that increasing protein intake can elevate urinary p-cresol levels. For instance, enriching protein intake by 8.4% in healthy individuals increased urinary p-cresol from 7.71 mg/g creatinine (B1669602) to 17.59 mg/g creatinine.[1] A vegetarian diet, with approximately 25% lower protein intake compared to an omnivorous diet, was associated with 62% lower urinary PCS excretion.[4][10][11]

Dietary Fiber and Prebiotics

Dietary fibers, particularly fermentable prebiotics like inulin (B196767) and resistant starch, can reduce p-cresol production.

  • Mechanism: Prebiotics promote the growth of saccharolytic (carbohydrate-fermenting) bacteria. This leads to the production of short-chain fatty acids (SCFAs), which lowers the colonic pH. The acidic environment can inhibit the growth and enzymatic activity of proteolytic, p-cresol-producing bacteria.[1]

  • Quantitative Impact: Supplementation with oligofructose-enriched inulin (OF-IN) has been shown to reduce plasma PCS levels. In healthy volunteers, OF-IN reduced urinary p-cresol from 27.7 mg/day to 17.8 mg/day.[1] In hemodialysis patients, OF-IN supplementation decreased plasma PCS levels by about 20%.[10][12] A 12-week study in CKD patients using pea hull fiber and inulin resulted in a plasma p-cresol decrease from 7.25 mg/L to 5.82 mg/L, with a more significant reduction (to 4.22 mg/L) in participants with high compliance.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of various dietary interventions on p-cresol and p-cresyl sulfate levels from key clinical studies.

Table 1: Impact of Dietary Protein and Lifestyle on PCS Production

Study Population Dietary Intervention Duration Key Findings Reference
Healthy Volunteers Vegetarian Diet vs. Unrestricted Omnivore Diet N/A (Cross-sectional) Vegetarians had 62% lower urinary PCS excretion. Protein intake was ~25% lower and fiber intake was ~69% higher in vegetarians. [9][10]
Healthy Volunteers High Protein Diet (+73.3 g/day ) vs. Low Protein Diet Short-term Total urinary volatile phenol (B47542) (including p-cresol) increased from 74 mg/day to 108 mg/day. [1]

| CKD Rats | High Protein Diet vs. Low Protein Diet | 7 weeks | Plasma levels of PCS were significantly increased in the high protein diet group. |[14] |

Table 2: Impact of Fiber and Prebiotics on PCS Production

Study Population Dietary Intervention Duration Key Findings Reference
Hemodialysis Patients Oligofructose-enriched inulin (20 g/day ) 4 weeks ~20% reduction in plasma PCS levels. [10][12]
Healthy Volunteers Oligofructose-enriched inulin (OF-IN) 4 weeks Urinary p-cresol reduced from 27.7 mg/day to 17.8 mg/day. [1]
CKD Patients (non-dialysis) Pea hull fiber (10g/day) + Inulin (15g/day) 12 weeks Plasma p-cresol decreased from 7.25 mg/L to 5.82 mg/L. Highly compliant subjects saw a 37% reduction. [13][15]

| Hemodialysis Patients | High-fiber starch vs. Control starch | 6 weeks | Free plasma PCS was reduced by 24% (did not reach statistical significance, p=0.05). |[12] |

Experimental Protocols & Methodologies

Accurate quantification of PCS is critical for research. The methodologies typically involve sample preparation followed by advanced analytical techniques.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a dietary intervention study aimed at measuring changes in PCS levels.

Experimental Workflow cluster_prep Study Preparation & Baseline cluster_intervention Intervention Phase cluster_analysis Analysis Phase Recruitment Subject Recruitment (e.g., CKD Patients) Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Sample Collection (Plasma, Serum, Urine) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Dietary Intervention (e.g., High Fiber Diet) Randomization->Intervention Control Control Group (e.g., Standard Diet) Randomization->Control Endpoint Endpoint Sample Collection (Plasma, Serum, Urine) Intervention->Endpoint Control->Endpoint Quantification PCS Quantification (LC-MS/MS) Endpoint->Quantification Data Statistical Analysis Quantification->Data

Caption: A typical experimental workflow for a dietary intervention study.
Sample Preparation and Quantification

Objective: To quantify total or free p-cresyl sulfate in biological matrices (plasma, serum, or urine).

Materials:

  • Biological samples (e.g., plasma)

  • Protein precipitation agent (e.g., Acetonitrile (B52724) (ACN), Methanol)

  • Internal standards (e.g., deuterated PCS)

  • Acid for hydrolysis (for total p-cresol measurement, e.g., HCl)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Protocol for Total p-Cresol Quantification (as an indicator of PCS):

  • Hydrolysis (Optional, for total p-cresol): To measure total p-cresol (from both sulfated and glucuronidated forms), samples are first subjected to acid hydrolysis. Plasma samples are treated with an acid to convert PCS and PCG back to free p-cresol.[16][17]

  • Protein Precipitation: A volume of cold acetonitrile (ACN), often containing an internal standard, is added to the plasma sample (typically in a 3:1 or 4:1 ratio) to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte of interest, is carefully transferred to a new tube for analysis.

  • LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system.

    • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed to separate PCS from other matrix components.[18]

    • Mass Spectrometry: Detection is commonly performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8][18][19]

Logical Relationships and Mechanisms

The interplay between diet, the gut microbiome, and host metabolism is complex. Dietary choices directly modulate the microbial community, which in turn dictates the level of p-cresol production.

Logical Relationships High_Protein High Protein / Low Fiber Diet Microbiota Gut Microbiota Composition & Function High_Protein->Microbiota Promotes Proteolytic Bacteria High_Fiber High Fiber / Prebiotic Diet High_Fiber->Microbiota Promotes Saccharolytic Bacteria Increased_pCresol Increased p-Cresol Production Microbiota->Increased_pCresol Decreased_pCresol Decreased p-Cresol Production Microbiota->Decreased_pCresol Increased_PCS Increased Systemic p-Cresyl Sulfate Increased_pCresol->Increased_PCS Decreased_PCS Decreased Systemic p-Cresyl Sulfate Decreased_pCresol->Decreased_PCS Toxicity Potential for Uremic Toxicity & Disease Progression Increased_PCS->Toxicity Benefit Potential for Reduced Toxicity & Improved Outcomes Decreased_PCS->Benefit

Caption: Diet-Microbiota-Host axis in PCS production.

Conclusion and Future Directions

The evidence strongly indicates that diet is a powerful modulator of p-cresyl sulfate production. High protein intake is directly associated with increased PCS levels, while diets rich in fermentable fiber and prebiotics can significantly reduce its production. These dietary strategies work by altering the colonic environment and shifting the balance of microbial metabolism from proteolysis to saccharolysis.

For drug development professionals, targeting the gut-kidney axis offers promising therapeutic avenues. Strategies could include the development of novel prebiotics, probiotics, or synbiotics specifically designed to inhibit p-cresol-producing bacteria or the development of small molecule inhibitors that block the microbial enzymes responsible for its synthesis. Further research is warranted to elucidate the specific bacterial species and enzymatic pathways involved, which will enable more targeted and effective interventions to reduce the burden of PCS and other uremic toxins in patients with kidney disease.

References

The Double-Edged Sword: How P-Cresol Sulfate's Bond with Albumin Dictates Its Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

P-Cresol (B1678582) sulfate (B86663) (PCS), a prominent protein-bound uremic toxin, represents a significant challenge in the management of chronic kidney disease (CKD).[1][2] Originating from the metabolic breakdown of tyrosine and phenylalanine by gut microbiota, PCS accumulates in the plasma of CKD patients as their renal clearance capacity diminishes.[3][4][5] Conventional hemodialysis offers little respite, as the strong association of PCS with serum albumin prevents its effective removal.[1][3][6][7] This guide delves into the intricate relationship between PCS and albumin, exploring how this binding profoundly influences the toxin's bioavailability, systemic effects, and overall toxicity. Understanding this dynamic is paramount for developing novel therapeutic strategies to mitigate the adverse outcomes associated with this tenacious uremic toxin.

The PCS-Albumin Complex: A High-Affinity Partnership

In circulation, the vast majority of PCS, estimated at 85-95%, is not freely available but is bound to proteins, primarily human serum albumin (HSA).[3][8] This binding occurs with high affinity, predominantly at Sudlow's site II on the albumin molecule.[8][9] The critical consequence of this interaction is that only the small, unbound or "free" fraction of PCS is biologically active and capable of traversing cell membranes to exert its toxic effects.[10]

The binding of PCS to albumin acts as a buffer, sequestering the toxin and preventing high-concentration spikes of the free, active molecule. However, this seemingly protective mechanism is deceptive. The large reservoir of albumin-bound PCS ensures a continuous, low-level release of the free toxin into the plasma, leading to chronic cellular exposure. Furthermore, this strong protein binding is the very reason PCS is notoriously difficult to clear from the body via dialysis, contributing to its progressive accumulation and long-term toxicity.[1][6]

Quantitative Data on PCS-Albumin Binding

The affinity of PCS for albumin has been quantified in various studies, though methodologies and reported values can differ. This variability highlights the complexity of accurately measuring these interactions in a physiological context.

ParameterReported ValueMethodReference
Binding Constant (K)3.3 x 10² M⁻¹ (at 37°C)Microcalorimetry[11][12]
Bound Fraction13-20% (at 37°C)Microcalorimetry[11][12]
High-Affinity Site K1 x 10⁵ M⁻¹Ultrafiltration[12]

Note: The significant discrepancy in binding constants reported may be due to the different principles of the measurement techniques (direct vs. indirect measurement of the free ligand).

The Toxic Manifestations of Free P-Cresol Sulfate

The unbound fraction of PCS is implicated in a cascade of deleterious cellular events, contributing significantly to the morbidity and mortality observed in CKD patients, particularly concerning renal and cardiovascular systems.

Renal Toxicity: Fueling the Fire of CKD Progression

PCS is not merely a marker of declining kidney function but an active participant in its progression.[7] Its primary targets within the kidney are the renal tubular cells, where it incites a triad (B1167595) of damaging processes: oxidative stress, inflammation, and fibrosis.[3][7][13]

The toxicity cascade begins with the uptake of free PCS into the proximal tubular epithelial cells via basolateral membrane transporters, specifically Organic Anion Transporters (OATs).[2][8] Intracellularly, PCS triggers the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[13][14] This surge in ROS constitutes significant oxidative stress, which in turn activates downstream signaling pathways that upregulate the expression of pro-inflammatory cytokines and pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1).[7][13] The cumulative result is progressive tubular cell damage, interstitial fibrosis, and an accelerated decline in renal function.[3][7]

PCS_Renal_Toxicity cluster_RTC Inside Renal Tubular Cell PCS Free PCS (in blood) OAT Organic Anion Transporters (OATs) PCS->OAT Uptake NADPHox NADPH Oxidase Activation OAT->NADPHox Triggers RTC Renal Tubular Cell ROS ↑ Reactive Oxygen Species (ROS) NADPHox->ROS Produces Cytokines ↑ Pro-inflammatory Cytokines ROS->Cytokines TGFb1 ↑ Pro-fibrotic Factors (e.g., TGF-β1) ROS->TGFb1 Injury Tubular Injury, Inflammation, Fibrosis Cytokines->Injury TGFb1->Injury Progression CKD Progression Injury->Progression

Caption: Signaling pathway of PCS-induced renal tubular injury.
Cardiovascular Toxicity: A Vasculature Under Siege

Cardiovascular disease is the leading cause of death in CKD patients, and PCS is a recognized contributor to this heightened risk.[1][14][15] It exerts toxic effects on both endothelial cells and vascular smooth muscle cells (VSMCs).

Endothelial Dysfunction: Free PCS has been shown to:

  • Inhibit Proliferation and Repair: It impairs the ability of endothelial cells to multiply and repair wounds, compromising the integrity of the vascular lining.[16]

  • Increase Permeability: PCS disrupts the endothelial barrier, making it "leaky." This can be mediated by pathways involving Rho/Rho kinase and the disruption of tight junction proteins like zonula occludens-1 (ZO-1).[15][17]

  • Induce Oxidative Stress: Similar to its effects in the kidney, PCS stimulates ROS production in endothelial cells, leading to inflammation and dysfunction.[14]

Vascular Smooth Muscle Cell Pathology: PCS promotes a phenotypic switch in VSMCs from a contractile to a synthetic state, which is characterized by proliferation and calcification, contributing to the arterial stiffness commonly seen in uremic patients.[3]

PCS_Cardiovascular_Toxicity cluster_EC Endothelial Cells cluster_VSMC Vascular Smooth Muscle Cells EC_prolif ↓ Proliferation & Repair Dysfunction Endothelial Dysfunction EC_prolif->Dysfunction EC_perm ↑ Permeability EC_perm->Dysfunction EC_ROS ↑ Oxidative Stress EC_ROS->Dysfunction VSMC_calc ↑ Calcification Stiffness Arterial Stiffness VSMC_calc->Stiffness VSMC_pheno Phenotypic Switch VSMC_pheno->Stiffness PCS Free this compound PCS->EC_prolif PCS->EC_perm PCS->EC_ROS PCS->VSMC_calc PCS->VSMC_pheno CVD Cardiovascular Disease Dysfunction->CVD Stiffness->CVD

Caption: Impact of this compound on vascular cell pathology.
Quantitative Data on In Vitro PCS Toxicity

The following table summarizes key findings from in vitro studies, demonstrating the dose-dependent toxic effects of PCS on various cell types.

Cell TypePCS ConcentrationExposure TimeObserved EffectReference
hCMEC/D3 (Endothelial)10 µM - 1 mM24 hDose-dependent increase in permeability[17]
HUVEC (Endothelial)1000 µmol/L1 hSignificant increase in ROS production[14]
HASMC (Smooth Muscle)1000 µmol/L1 hSignificant increase in ROS production[14]
HepaRG (Hepatocyte-like)EC₅₀ = 0.64 mM24 hIncreased oxidative stress (DCF formation)[18]
HepaRG (Hepatocyte-like)EC₅₀ = 0.85 mM24 hIncreased cell necrosis (LDH release)[18]
MSCs (Mesenchymal)160 µg/ml (~1.48 mM)24 hSignificant reduction in cell viability[19]

The Albumin-Toxicity Interplay: A Unified View

The binding of PCS to albumin creates a complex physiological loop. While high levels of albumin can buffer against acute toxicity by minimizing the free PCS concentration, the inability to clear the large, protein-bound reservoir leads to sustained, chronic exposure that drives pathophysiology.

Albumin_Interplay PCS_Total Total PCS in Plasma PCS_Bound Albumin-Bound PCS (>90%, Inactive Reservoir) PCS_Total->PCS_Bound Equilibrium PCS_Free Free PCS (<10%, Biologically Active) PCS_Bound->PCS_Free Dissociation Dialysis Hemodialysis (Ineffective Clearance) PCS_Bound->Dialysis Cannot pass filter PCS_Free->PCS_Bound Binding Cell_Uptake Cellular Uptake (e.g., via OATs) PCS_Free->Cell_Uptake Clearance Renal Tubular Secretion (Clearance) PCS_Free->Clearance Toxicity Cellular Toxicity (ROS, Inflammation, etc.) Cell_Uptake->Toxicity Dialysis->PCS_Total Fails to reduce

Caption: Logical flow of PCS dynamics and the role of albumin.

Experimental Protocols for Studying PCS Toxicity

Investigating the effects of PCS requires specific and robust methodologies. Below are outlines for key experimental protocols frequently cited in the literature.

Measurement of PCS-Albumin Binding

Method: Isothermal Titration Calorimetry (Microcalorimetry)

  • Preparation: Prepare solutions of Human Serum Albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 0.15 mM). Prepare a concentrated solution of PCS in the same buffer (e.g., 3 mM).

  • Instrumentation: Use an isothermal titration calorimeter calibrated and set to a physiological temperature (37°C).

  • Titration: Load the HSA solution into the sample cell of the calorimeter. Load the PCS solution into the injection syringe.

  • Data Acquisition: Perform a series of small, precise injections (e.g., 10 µL) of the PCS solution into the HSA solution. The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.

  • Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of PCS to HSA. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to calculate the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction.

In Vitro Assessment of PCS-Induced Oxidative Stress

Method: Dichlorofluorescein (DCF) Assay for Intracellular ROS

  • Cell Culture: Plate target cells (e.g., HUVECs, HK-2 cells) in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and grow to confluence.

  • Loading with Probe: Wash the cells with a serum-free medium. Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) probe (e.g., 10 µM) for 30-60 minutes in the dark. H2DCFDA is cell-permeable and non-fluorescent; inside the cell, esterases cleave the acetate (B1210297) groups, trapping it.

  • Treatment: Wash the cells to remove the excess probe. Add the medium containing various concentrations of PCS (and a vehicle control). If studying the effect of albumin, PCS can be pre-incubated with physiological concentrations of HSA.

  • Measurement: Immediately measure the fluorescence intensity at time zero and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Intracellular ROS (primarily H₂O₂) oxidize the probe to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Data Analysis: Calculate the rate of increase in fluorescence intensity over time for each condition. Normalize the results to the control group to determine the fold-increase in ROS production.

Experimental_Workflow cluster_assays 3. Downstream Assays start Start: Hypothesis Formulation culture 1. Cell Culture (e.g., HUVEC, HK-2) start->culture treatment 2. Treatment Application - Vehicle Control - PCS (various doses) - PCS + Albumin culture->treatment ros Oxidative Stress (DCF Assay) treatment->ros viability Viability/Proliferation (MTT / BrdU) treatment->viability permeability Barrier Function (TEER) treatment->permeability expression Gene/Protein Expression (qPCR / Western Blot) treatment->expression analysis 4. Data Analysis & Interpretation ros->analysis viability->analysis permeability->analysis expression->analysis conclusion Conclusion analysis->conclusion

References

Whitepaper: The Role of P-Cresol Sulfate in the Progression of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

P-cresol (B1678582) sulfate (B86663) (PCS), a protein-bound uremic toxin derived from the microbial metabolism of dietary tyrosine, accumulates progressively in patients with Chronic Kidney Disease (CKD) due to impaired renal excretion.[1][2][3] A growing body of evidence has identified PCS as a key non-traditional risk factor actively contributing to the progression of CKD, as well as associated cardiovascular complications.[4][5] This technical guide provides a comprehensive overview of the relationship between PCS levels and CKD progression, detailing the underlying pathophysiological mechanisms, summarizing quantitative clinical data, outlining relevant experimental protocols, and visualizing key signaling pathways. Understanding the multifaceted role of PCS is critical for developing novel therapeutic strategies aimed at mitigating uremic toxicity and slowing the advancement of renal disease.

Quantitative Clinical Data

The correlation between elevated serum PCS levels and the severity and progression of CKD is well-documented. As glomerular filtration rate (GFR) declines, serum concentrations of PCS increase significantly.[6][7] Prospective studies have further established high PCS levels as an independent predictor of adverse renal outcomes.

Table 1: Serum P-Cresol Sulfate (PCS) Levels Across CKD Stages

CKD Stage eGFR (mL/min/1.73m²) Study Population Mean/Median Total Serum PCS (mg/L) Reference
Healthy Controls > 90 Healthy Volunteers 1.93 [8]
CKD Stage 1-2 60 - >90 203 CKD Patients ~3.0 - 5.0 (estimated from correlation) [5]
CKD Stage 3 30 - 59 103 CKD Patients Progressively increases from Stage 3 [6]
CKD Stage 4 15 - 29 268 CKD Patients Higher in progressors vs. non-progressors [8]
CKD Stage 5 (non-HD) < 15 103 CKD Patients Reaches peak levels before dialysis [6]

| Hemodialysis (HD) | N/A | 103 CKD Patients | Highest observed levels |[6][7] |

Table 2: Association of Serum PCS with CKD Progression in Clinical Studies

Study Patient Cohort Follow-up Primary Outcome Key Finding (Hazard Ratio, HR)
Wu et al. (2010) 268 patients with various CKD stages 21 ± 3 months Renal Progression (eGFR decline >50% or ESRD) HR: 1.092 per 1 mg/L increase in PCS (p < 0.001)[8]
Wu et al. (2010) 268 patients with various CKD stages 21 ± 3 months All-Cause Mortality HR: 1.099 per 1 mg/L increase in PCS (p < 0.001)[8]

| Liabeuf et al. (2010) | Not specified in snippets | Not specified | Mortality | Free PCS is a predictor of mortality at different CKD stages.[9] |

Pathophysiological Mechanisms and Signaling Pathways

PCS is not merely a marker of declining renal function but an active agent of kidney damage. It exerts its toxicity through multiple interconnected pathways, primarily inducing oxidative stress, inflammation, and fibrosis.

Oxidative Stress and Endothelial Dysfunction

A primary mechanism of PCS-induced cellular injury is the generation of reactive oxygen species (ROS).[2][4][10] PCS is taken up by renal tubular cells and vascular endothelial cells via organic anion transporters (OATs).[1][11] Intracellularly, it activates signaling cascades, including PKC and PI3K, which lead to the upregulation and activation of NADPH oxidase, particularly the Nox4 subunit.[4][11][12] The subsequent increase in ROS production causes direct cellular damage, promotes inflammation through the induction of molecules like monocyte chemotactic protein-1 (MCP-1), and contributes to endothelial dysfunction, a hallmark of cardiovascular disease in CKD patients.[4]

PCS_Oxidative_Stress PCS-Induced Oxidative Stress Pathway cluster_extracellular Extracellular Space cluster_cell Renal Tubular / Endothelial Cell PCS This compound (PCS) OAT Organic Anion Transporters (OATs) PCS->OAT PKC_PI3K PKC / PI3K Pathways OAT->PKC_PI3K Intracellular Accumulation NADPH_Oxidase NADPH Oxidase (Nox4) Activation PKC_PI3K->NADPH_Oxidase ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Stress Oxidative Stress & Inflammation ROS->Stress Damage Cellular Damage Renal Injury Stress->Damage

PCS-induced activation of NADPH oxidase and ROS production.
Renal Fibrosis and Pro-sclerotic Pathways

Chronic exposure to PCS promotes the development of renal fibrosis, the final common pathway for most progressive kidney diseases. PCS stimulates the intrarenal renin-angiotensin-aldosterone system (RAAS), increasing the expression of renin, angiotensinogen, and the angiotensin II type 1 (AT1) receptor.[13] This RAAS activation, in turn, upregulates transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[13][14][15] The TGF-β1 signaling cascade, mediated by Smad proteins, induces the expression of transcription factors like Snail.[13] This process can trigger epithelial-to-mesenchymal transition (EMT), where renal tubular cells lose their epithelial characteristics and transform into matrix-producing myofibroblasts, leading to the excessive deposition of extracellular matrix and progressive scarring.[13][14]

PCS_Fibrosis_Pathway PCS-Induced Pro-Fibrotic Signaling Cascade PCS This compound (PCS) RTC Renal Tubular Cells PCS->RTC RAAS ↑ Intrarenal RAAS Activation RTC->RAAS stimulates TGFB ↑ TGF-β1 Expression & Activation RAAS->TGFB induces SMAD Smad2/3/4 Pathway TGFB->SMAD SNAIL ↑ Snail Expression SMAD->SNAIL EMT Epithelial-to-Mesenchymal Transition (EMT) SNAIL->EMT Markers ↓ E-cadherin ↑ α-SMA, Fibronectin EMT->Markers Fibrosis Renal Fibrosis & CKD Progression EMT->Fibrosis

PCS activates RAAS and TGF-β1 to promote renal fibrosis.
Epigenetic Modifications

Emerging research indicates that uremic toxins, including PCS, can exert epigenetic effects.[1][14] Studies have shown that PCS can promote the expression of DNA methyltransferases (DNMTs).[1] This can lead to the hypermethylation of the promoter region of the Klotho gene. Klotho is a critical anti-aging and renal-protective protein that, among other functions, inhibits TGF-β1 signaling.[1][14] By suppressing Klotho expression, PCS further exacerbates the pro-fibrotic environment in the kidney.

Key Experimental Protocols

Investigating the pathological effects of PCS relies on robust and reproducible experimental models. The following sections detail common methodologies used in preclinical research.

In Vivo CKD Model: 5/6 Nephrectomy in Rodents

The 5/6 nephrectomy (Nx) model is a widely used surgical method to induce a state that mimics human CKD, characterized by hypertension, proteinuria, and progressive renal fibrosis.[16]

Protocol Summary:

  • Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane).

  • First Surgery (2/3 Nephrectomy): A flank incision is made to expose the left kidney. The upper and lower poles of the kidney are ligated with a non-absorbable suture or surgically resected, effectively removing two-thirds of the renal mass. The muscle and skin layers are then sutured.

  • Recovery: Animals are allowed to recover for 1-2 weeks.

  • Second Surgery (Contralateral Nephrectomy): A second surgery is performed to remove the entire right kidney (nephrectomy).

  • PCS Administration: Following recovery, CKD animals are treated with PCS or a vehicle control. Administration is typically via oral gavage or intraperitoneal (i.p.) injection for several weeks (e.g., 4-8 weeks).[12][17] A common dosage for oral gavage is 100 mg/kg/day.[17]

  • Endpoint Analysis: At the end of the treatment period, blood, urine, and tissue samples are collected to measure renal function parameters (BUN, creatinine), serum PCS levels, and to perform histological analysis for fibrosis and cellular damage.[12][17]

Experimental_Workflow Workflow for In Vivo PCS Study using 5/6 Nephrectomy Model Start Select Rodent Model (e.g., C57BL/6J Mice) Surgery1 Surgery 1: 2/3 Resection of Left Kidney Start->Surgery1 Recovery1 Recovery Period (1-2 Weeks) Surgery1->Recovery1 Surgery2 Surgery 2: Right Total Nephrectomy Recovery1->Surgery2 Grouping Randomize into Groups: 1. Sham Control 2. 5/6 Nx (Vehicle) 3. 5/6 Nx + PCS Surgery2->Grouping Treatment Chronic Administration (4-8 Weeks) PCS (e.g., 100 mg/kg/day) or Vehicle Grouping->Treatment Monitoring In-life Monitoring: Body Weight, Blood Pressure, Urine Collection Treatment->Monitoring Endpoint Endpoint Sample Collection: Blood, Heart, Kidneys Monitoring->Endpoint Analysis Analysis: - Serum BUN, Creatinine, PCS - Histology (Fibrosis) - Gene/Protein Expression Endpoint->Analysis

Typical experimental workflow for studying PCS in a CKD mouse model.
Quantification of PCS in Biological Matrices

Accurate measurement of PCS is essential for both clinical and preclinical studies. The gold standard for quantification is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Protocol Summary (LC-MS/MS):

  • Sample Preparation:

    • Matrix: Serum or plasma is typically used.

    • Protein Precipitation: Due to the high protein-binding of PCS, proteins must be removed. This is achieved by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the sample, followed by centrifugation to pellet the precipitated proteins.[18]

    • Extraction (Optional): For cleaner samples, solid-phase extraction (SPE) can be employed.[19]

  • Chromatographic Separation:

    • The supernatant (containing PCS) is injected into a liquid chromatograph.

    • A C18 reverse-phase column is commonly used to separate PCS from other metabolites based on its hydrophobicity.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer (e.g., a triple-quadrupole).

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[18]

    • Specific Transitions: The precursor ion for PCS (m/z 187.1) is selected and fragmented. Specific product ions (e.g., m/z 80.0 from the sulfate group and m/z 107.0 from the p-cresol moiety) are monitored for quantification.[18][20]

  • Quantification: The concentration of PCS in the sample is determined by comparing its peak area to that of a calibration curve generated using known standards. An internal standard is used to correct for variability.

Conclusion and Future Directions

This compound is a key uremic toxin that actively drives the progression of chronic kidney disease through the induction of oxidative stress, inflammation, and fibrosis. The quantitative relationship between rising PCS levels and declining renal function is well-established, positioning PCS as a crucial biomarker and a high-priority therapeutic target.

Future research and drug development efforts should focus on:

  • Reducing PCS Production: Targeting the gut microbiome to decrease the generation of p-cresol, the precursor to PCS. Strategies include the use of prebiotics, probiotics, or adsorbents like AST-120.[1][21]

  • Inhibiting Pathological Signaling: Developing small molecule inhibitors that can block the downstream cellular pathways activated by PCS, such as NADPH oxidase or the TGF-β1 receptor.

  • Enhancing Renal Clearance: Investigating methods to enhance the tubular secretion of PCS, thereby lowering its systemic concentration.

A deeper understanding of the molecular mechanisms of PCS toxicity will continue to pave the way for innovative treatments to break the vicious cycle of uremic toxin accumulation and CKD progression.

References

The Advent of a Uremic Toxin: Early Discovery and Characterization of P-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of uremic toxins, p-cresol (B1678582) sulfate (B86663) (PCS) has emerged as a molecule of significant interest due to its high plasma concentrations in chronic kidney disease (CKD) and its association with cardiovascular and renal disease progression. This technical guide delves into the seminal early studies that led to the discovery and initial characterization of PCS, shifting the paradigm from its precursor, p-cresol, to the sulfated conjugate as the primary circulating entity. We will explore the foundational analytical methodologies that enabled its identification, the initial quantitative assessments of its prevalence, and the first in vitro studies that began to unravel its biological effects.

The Discovery: A Case of Mistaken Identity

For many years, p-cresol was considered a key protein-bound uremic toxin. However, early analytical methods inadvertently measured p-cresol that was artificially generated from its conjugated form during sample preparation. A pivotal shift in understanding occurred in 2005, when two research groups independently demonstrated that the vast majority of circulating p-cresol exists as p-cresyl sulfate.[1]

These early studies highlighted a critical flaw in the established methodology: the use of strong acidification for deproteinization of serum samples. This process was shown to hydrolyze the sulfate and glucuronide conjugates of p-cresol, leading to an overestimation of the free p-cresol concentration. By employing alternative deproteinization techniques, such as the use of methanol (B129727) or acetone (B3395972), researchers were able to demonstrate that unconjugated p-cresol is virtually undetectable in the serum of both healthy individuals and hemodialysis patients.[1] This discovery refocused the research lens onto p-cresyl sulfate as the predominant and biologically relevant compound.

Biosynthesis of p-Cresol Sulfate

The journey of this compound begins in the gut with the bacterial fermentation of the aromatic amino acids tyrosine and phenylalanine.[1] The resulting p-cresol is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation by sulfotransferases to form p-cresyl sulfate.[1]

Dietary Proteins Dietary Proteins Tyrosine / Phenylalanine Tyrosine / Phenylalanine Dietary Proteins->Tyrosine / Phenylalanine Digestion p-Cresol p-Cresol Tyrosine / Phenylalanine->p-Cresol Gut Microbiota Fermentation p-Cresyl Sulfate p-Cresyl Sulfate p-Cresol->p-Cresyl Sulfate Liver (Sulfation) Circulation\n(Protein-Bound) Circulation (Protein-Bound) p-Cresyl Sulfate->Circulation\n(Protein-Bound)

Figure 1: Biosynthesis of this compound.

Early Analytical Methodologies

The accurate measurement of p-cresyl sulfate was central to its discovery and subsequent characterization. The key innovation was the development of sample preparation techniques that preserved the integrity of the sulfate conjugate.

Gas Chromatography-Mass Spectrometry (GC-MS)

De Loor et al. (2005) developed a GC-MS method to measure p-cresol and its conjugated metabolites in serum. Their protocol circumvented the destructive acidification step.

Experimental Protocol: GC-MS for p-Cresol and its Conjugates

  • Sample Preparation:

    • Serum samples were deproteinized using alternative methods such as acetone or methanol precipitation to avoid hydrolysis of the sulfate conjugate.

  • Enzymatic Hydrolysis (for total p-cresol measurement):

    • To measure the total amount of p-cresol (free and conjugated), samples were treated with sulfatase and glucuronidase enzymes to hydrolyze p-cresyl sulfate and p-cresyl glucuronide to p-cresol.

  • Extraction:

    • The p-cresol was then extracted from the aqueous phase using an organic solvent.

  • Derivatization:

    • The extracted p-cresol was derivatized to a more volatile compound suitable for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample was injected into a gas chromatograph coupled to a mass spectrometer for separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The advent of LC-MS/MS provided a highly sensitive and specific method for the direct quantification of p-cresyl sulfate without the need for derivatization.

Experimental Protocol: LC-MS/MS for p-Cresyl Sulfate

  • Sample Preparation:

    • Plasma or serum samples were deproteinized, typically with a solvent like methanol or acetonitrile, to precipitate proteins while leaving p-cresyl sulfate in the supernatant.

  • Chromatographic Separation:

    • The supernatant was injected into a liquid chromatography system, often using a C18 reversed-phase column, to separate p-cresyl sulfate from other components in the sample.

  • Mass Spectrometric Detection:

    • The eluent from the LC column was introduced into a tandem mass spectrometer.

    • Multiple reaction monitoring (MRM) was used for quantification, where a specific precursor ion (the molecular ion of p-cresyl sulfate) was selected and fragmented, and a specific product ion was detected. This provided high selectivity and sensitivity.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Serum/Plasma Serum/Plasma Deproteinization\n(Methanol/Acetone) Deproteinization (Methanol/Acetone) Serum/Plasma->Deproteinization\n(Methanol/Acetone) Supernatant\n(PCS Intact) Supernatant (PCS Intact) Deproteinization\n(Methanol/Acetone)->Supernatant\n(PCS Intact) LC Separation LC Separation Supernatant\n(PCS Intact)->LC Separation MS/MS Detection\n(MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection\n(MRM) Quantification Quantification MS/MS Detection\n(MRM)->Quantification

Figure 2: Early LC-MS/MS Workflow for PCS.

Quantitative Characterization

Early studies focused on quantifying the levels of p-cresyl sulfate in both healthy individuals and those with chronic kidney disease, as well as determining its protein binding characteristics.

Serum Concentrations

The newly developed analytical methods revealed a stark difference in p-cresyl sulfate concentrations between healthy individuals and patients with end-stage renal disease (ESRD).

PopulationTotal p-Cresyl Sulfate (mg/L)Total p-Cresyl Sulfate (µM)Reference
Healthy Controls2.8 ± 1.714.9 ± 9.0[2]
Healthy Controls6.6 ± 3.735.1 ± 19.7[2]
End-Stage Kidney Disease21.8 ± 12.4 to 106.9 ± 44.6115.8 ± 65.9 to 568.0 ± 237.0[2]

Table 1: Early Reported Serum Concentrations of Total p-Cresyl Sulfate.

Protein Binding

A key characteristic of p-cresyl sulfate identified in early studies was its high degree of binding to serum albumin. This has significant implications for its clearance by conventional dialysis.

ParameterValueReference
Protein Binding (Healthy & CKD)~95%[2]
Binding Affinity (at 37°C)Weak to Moderate[3]

Table 2: Early Data on Protein Binding of p-Cresyl Sulfate.

Early In Vitro Characterization of Biological Effects

Following its definitive identification, research began to explore the biological activities of p-cresyl sulfate, with early studies focusing on its effects on leukocytes and endothelial cells.

Leukocyte Activation and Oxidative Stress

A pioneering study by Schepers et al. (2007) was the first to demonstrate a direct biological effect of p-cresyl sulfate. They found that it could induce oxidative stress in leukocytes.

Experimental Protocol: Leukocyte Oxidative Burst Assay

  • Cell Source:

    • Whole blood was collected from healthy donors.

  • Incubation:

    • Aliquots of whole blood were incubated with varying concentrations of p-cresyl sulfate or a control solution for 10 minutes at 37°C.

  • Oxidative Burst Measurement:

    • The production of reactive oxygen species (ROS) by leukocytes (monocytes, granulocytes, and lymphocytes) was measured using flow cytometry with a fluorescent probe (e.g., dihydrorhodamine 123, which is oxidized to the fluorescent rhodamine 123 in the presence of ROS).

  • Data Analysis:

    • The percentage of rhodamine-positive cells was determined to quantify the oxidative burst activity.

The study found that p-cresyl sulfate significantly increased the percentage of leukocytes producing free radicals at baseline, suggesting a pro-inflammatory effect.[4]

p-Cresyl Sulfate p-Cresyl Sulfate Leukocyte Leukocyte p-Cresyl Sulfate->Leukocyte NADPH Oxidase NADPH Oxidase Leukocyte->NADPH Oxidase Activation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) NADPH Oxidase->Reactive Oxygen Species (ROS) Production Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress

Figure 3: Early Proposed Pathway of PCS-Induced Oxidative Stress.
Endothelial Damage

Subsequent early research by Meijers et al. investigated the impact of p-cresyl sulfate on endothelial cells, providing the first evidence of its potential role in the cardiovascular complications of CKD.

Experimental Protocol: Endothelial Microparticle Shedding Assay

  • Cell Culture:

    • Human umbilical vein endothelial cells (HUVECs) were cultured to confluence.

  • Treatment:

    • The HUVEC monolayers were treated with various concentrations of p-cresyl sulfate for a defined period.

  • Microparticle Isolation:

    • The cell culture supernatant was collected and centrifuged to pellet the cells and debris. The supernatant was then ultracentrifuged to pellet the endothelial microparticles.

  • Quantification:

    • The number of endothelial microparticles was quantified, often by flow cytometry using antibodies against endothelial-specific markers (e.g., CD31) and a phospholipid-binding protein (e.g., annexin (B1180172) V).

This work demonstrated that p-cresyl sulfate induced a dose-dependent increase in the shedding of endothelial microparticles, which are markers of endothelial cell damage and activation.[5]

Conclusion

The early studies on this compound marked a critical turning point in the field of uremic toxicology. The realization that p-cresyl sulfate, not its precursor p-cresol, was the predominant circulating form was a direct result of advancements in analytical chemistry. This discovery paved the way for a more accurate understanding of its role in the pathophysiology of chronic kidney disease. The initial characterization of its high serum concentrations in uremia, its extensive protein binding, and its pro-inflammatory and pro-thrombotic effects on leukocytes and endothelial cells laid the groundwork for a new avenue of research into the mechanisms of uremic toxicity and the development of novel therapeutic strategies. This foundational work continues to inform current research aimed at mitigating the adverse effects of p-cresyl sulfate in patients with chronic kidney disease.

References

The Impact of P-Cresol Sulfate on Gut Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intestinal barrier is a complex, multi-layered system crucial for absorbing nutrients while preventing the translocation of harmful luminal contents, such as toxins and pathogens, into the systemic circulation. Its integrity is paramount for maintaining overall health. Increased intestinal permeability, or "leaky gut," is associated with a variety of chronic and systemic diseases. One of the many molecules implicated in the disruption of this critical barrier is p-cresol (B1678582) sulfate (B86663) (PCS).

P-cresol sulfate is a protein-bound uremic toxin that accumulates in the blood, particularly in patients with chronic kidney disease (CKD), as renal function declines.[1] It originates from the bacterial fermentation of the amino acid tyrosine in the large intestine to form p-cresol, which is then absorbed and sulfated by the host's cells into PCS.[1][2][3] While extensively studied for its role in the pathophysiology of CKD and cardiovascular disease, emerging evidence points to its detrimental effects on the intestinal barrier itself, potentially creating a vicious cycle of toxin production and systemic inflammation.[4][5]

This technical guide provides an in-depth review of the current understanding of how this compound affects gut barrier function. It is intended for researchers, scientists, and drug development professionals, offering a summary of the molecular mechanisms, quantitative data from relevant models, detailed experimental protocols for assessing barrier integrity, and visualizations of key biological pathways.

Mechanisms of this compound-Induced Gut Barrier Dysfunction

The detrimental effects of PCS on the gut barrier are multifactorial, primarily driven by the induction of oxidative stress and inflammation, which converge to disrupt the tight junction protein complexes that seal the paracellular space between intestinal epithelial cells.

Induction of Oxidative Stress

This compound is a known inducer of oxidative stress.[6][7] Studies have shown that PCS can increase the production of reactive oxygen species (ROS) in intestinal epithelial cells.[4] This pro-oxidant activity is a significant contributor to cellular damage and the inhibition of cytoprotective enzymes.[4] The resulting oxidative damage can compromise cell membrane integrity and disrupt the function of critical proteins, including those that form tight junctions. In cellular models, p-cresol has been shown to be more toxic than its conjugated form (PCS) in inducing oxidative stress, glutathione (B108866) depletion, and cellular necrosis.[6]

Pro-inflammatory Effects and Signaling

PCS is recognized for its pro-inflammatory properties.[2] It can trigger inflammatory cascades in intestinal cells, up-regulating the activity of the transcription factor nuclear factor-kappa B (NF-κB).[4] NF-κB activation leads to the increased production of pro-inflammatory cytokines like IL-6 and TNF-α.[8] This inflammatory milieu can directly increase intestinal permeability.[4] The translocation of bacterial components like lipopolysaccharide (LPS) through the compromised barrier can further amplify this inflammatory response by activating Toll-like receptor 4 (TLR4), creating a self-perpetuating cycle of barrier dysfunction and inflammation.[8]

Disruption of Tight Junction Proteins

The primary mechanism by which PCS compromises gut barrier integrity is through the disruption of the tight junction (TJ) complex. TJs are composed of transmembrane proteins (e.g., occludin, claudins) and cytoplasmic scaffolding proteins (e.g., Zonula Occludens-1 or ZO-1) that link the TJs to the actin cytoskeleton.[9][10] The oxidative stress and inflammation induced by PCS can lead to the downregulation and mislocalization of these critical proteins.[8] For instance, gut microbial imbalances exacerbated by uremic toxins can disrupt epithelial tight junctions, including occludin and claudin-1, leading to increased permeability.[8] While much of the highly detailed mechanistic work on PCS and barrier function has focused on the blood-brain barrier (BBB), the fundamental pathways are relevant. In BBB models, PCS has been shown to disrupt barrier-regulating tight junction components by activating signaling pathways that lead to the mobilization of matrix metalloproteinases (MMPs), which can degrade TJ proteins.[11][12]

Quantitative Assessment of Barrier Dysfunction

The following tables summarize the reported effects of p-cresol and this compound on key parameters of barrier function. It is important to note that much of the detailed quantitative research has been conducted on endothelial or blood-brain barrier models, which are included here for context.

Parameter Model System Treatment Observed Effect Citation
Paracellular Permeability Human Cerebromicrovascular Endothelial Cells (hCMEC/D3)10 µM - 1 mM pCS (24h)Dose-dependent increase in permeability to 70 kDa FITC-dextran.[12]
Transepithelial Electrical Resistance (TEER) Human Cerebromicrovascular Endothelial Cells (hCMEC/D3)10 µM - 1 mM pCS (24h)Dose-dependent reduction in TEER.[12]
Endothelial Barrier Function In Vitro Modelsp-cresolReduced endothelial barrier function.[13]
Intestinal Permeability General (Review)p-CS and other uremic toxinsAssociated with alterations in intestinal permeability.[4]
MMP-2/9 Expression Human Cerebromicrovascular Endothelial Cells (hCMEC/D3)10 µM pCS (24h)Significant increase in MMP-2 and MMP-9 expression.[12]

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs is essential for understanding the impact of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Biosynthesis of this compound Tyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota (e.g., Clostridium, Coriobacteriaceae) Tyrosine->GutMicrobiota Fermentation pCresol p-Cresol GutMicrobiota->pCresol Colonocytes Colonocytes & Hepatocytes (Host Cells) pCresol->Colonocytes Absorption PCS This compound (PCS) (Uremic Toxin) Colonocytes->PCS Sulfation (Phase II Detoxification) Circulation Systemic Circulation PCS->Circulation

Caption: Overview of this compound (PCS) biosynthesis from dietary tyrosine.

Proposed Signaling of PCS-Induced Gut Barrier Dysfunction PCS This compound (PCS) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) PCS->ROS TLR4 TLR4 Activation PCS->TLR4 NFkB NF-κB Activation ROS->NFkB TJ Tight Junction Disruption (↓ ZO-1, Occludin, Claudin) ROS->TJ TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Cytokines ↑ Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines Cytokines->TJ Permeability ↑ Increased Intestinal Permeability TJ->Permeability

Caption: Proposed signaling cascade for PCS-mediated disruption of gut barrier function.

Experimental Workflow for Assessing PCS Effects on Gut Barrier Start Culture Intestinal Epithelial Cells (e.g., Caco-2) on Transwell Inserts Treat Treat with this compound (PCS) vs. Vehicle Control Start->Treat Assess Assess Barrier Integrity Treat->Assess Analyze Analyze Tight Junction Proteins Treat->Analyze TEER Measure TEER Assess->TEER Flux Measure Paracellular Flux (e.g., FITC-Dextran) Assess->Flux Data Data Analysis & Interpretation TEER->Data Flux->Data IF Immunofluorescence Staining (Localization) Analyze->IF WB Western Blot (Expression Levels) Analyze->WB IF->Data WB->Data

Caption: A typical experimental workflow to study the effects of PCS on the gut barrier.

Key Experimental Protocols

Accurate assessment of gut barrier function requires robust and standardized methodologies. The following sections detail common protocols used to investigate the effects of substances like PCS on intestinal permeability and tight junction integrity.

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a widely used, non-invasive method to measure the electrical resistance across a cellular monolayer, providing a real-time indication of ion flow through the paracellular pathway and thus, the integrity of tight junctions.[14]

  • Materials:

    • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2) or an EndOhm chamber.[15][16]

    • Cell culture inserts (e.g., Transwells) with a confluent monolayer of intestinal epithelial cells (e.g., Caco-2).

    • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium.

    • 70% ethanol (B145695) for sterilization.

    • A blank insert without cells for background measurement.

  • Protocol:

    • Preparation: Allow the cell culture plate and measurement medium to equilibrate to room temperature, as TEER is temperature-sensitive.[17]

    • Sterilization: Sterilize the electrode probe by immersing it in 70% ethanol for 15 minutes, followed by air drying and rinsing in sterile PBS or culture medium.[15][17]

    • Blank Measurement: Add medium to a blank cell-free insert, place the electrodes (one shorter, apical; one longer, basolateral), and record the resistance. This value will be subtracted from the cell monolayer readings.[15][17]

    • Sample Measurement: Carefully place the electrodes into the insert containing the cell monolayer. The longer probe should touch the bottom of the outer well, and the shorter probe should be submerged in the apical medium without touching the cells.[15]

    • Recording: Allow the reading on the EVOM to stabilize before recording the resistance value (in Ohms, Ω).[15]

    • Calculation: To obtain the final TEER value, subtract the resistance of the blank insert from the resistance of the cell monolayer and then multiply by the surface area of the insert membrane (in cm²). The final unit is Ω·cm².[17]

      • TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

Paracellular Permeability (Marker Flux) Assay

This assay quantifies the passage of non-absorbable, inert molecules of a specific size across the epithelial monolayer, providing a direct measure of paracellular permeability.[18] Fluorescein isothiocyanate (FITC)-dextran is a commonly used marker.[19][20]

  • Materials:

    • Confluent cell monolayers on Transwell inserts.

    • Fluorescent marker (e.g., 4 kDa FITC-dextran).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Fluorescence plate reader.

  • Protocol:

    • Preparation: Gently wash the cell monolayers on the inserts with pre-warmed assay buffer to remove any residual medium.

    • Marker Addition: Add a known concentration of FITC-dextran to the apical chamber of each insert. Fill the basolateral chamber with fresh assay buffer.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). Protect the plate from light.

    • Sample Collection: At the end of the incubation, collect a sample from the basolateral chamber.

    • Quantification: Measure the fluorescence intensity of the basolateral sample using a plate reader at the appropriate excitation/emission wavelengths for FITC (approx. 490/520 nm).

    • Calculation: Create a standard curve with known concentrations of FITC-dextran to determine the amount of marker that has passed into the basolateral chamber. Permeability can be expressed as the percentage of marker flux or as a permeability coefficient (Papp).

Immunofluorescence (IF) Staining of Tight Junction Proteins

IF allows for the visualization of the localization and organization of specific tight junction proteins (e.g., ZO-1, occludin) within the cell monolayer, revealing disruptions in the continuous, belt-like structure at the cell borders.[21]

  • Materials:

    • Cell monolayers grown on permeable supports or glass coverslips.

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).[22]

    • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS).[21]

    • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS).[21]

    • Primary antibodies specific to TJ proteins (e.g., anti-ZO-1, anti-occludin).

    • Fluorophore-conjugated secondary antibodies.

    • Nuclear counterstain (e.g., DAPI).[21]

    • Mounting medium.

    • Fluorescence or confocal microscope.

  • Protocol:

    • Fixation: Wash cells with PBS, then fix with the chosen fixative (e.g., 10 minutes in 4% paraformaldehyde).[22][23]

    • Permeabilization: If using a cross-linking fixative like PFA, incubate cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular epitopes.[21]

    • Blocking: Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.[21][24]

    • Washing: Wash the cells three times with PBS.[21]

    • Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[23][24]

    • Counterstaining & Mounting: Wash again, then incubate briefly with DAPI if desired. Mount the membrane or coverslip onto a microscope slide using mounting medium.[21]

    • Imaging: Visualize the staining using a fluorescence or confocal microscope. Analyze images for changes in protein expression and localization at the cell-cell junctions.

Western Blot Analysis of Tight Junction Proteins

Western blotting is used to quantify the total expression levels of tight junction proteins in response to treatment with PCS.[9][10]

  • Materials:

    • Cell lysates from treated and control monolayers.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels, running buffer, and electrophoresis equipment.

    • Transfer buffer, nitrocellulose or PVDF membranes, and transfer system.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).[9]

    • Primary antibodies (e.g., anti-ZO-1, anti-occludin) and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies.[9]

    • Enhanced chemiluminescence (ECL) substrate.[9]

    • Imaging system (e.g., ChemiDoc).

  • Protocol:

    • Sample Preparation: Lyse cells and determine protein concentration. Prepare samples by adding loading buffer and heating at 95°C for 5 minutes.[9]

    • Gel Electrophoresis: Load equal amounts of protein per lane and separate them by size using SDS-PAGE.[9]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

    • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific binding.[9][25]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Washing: Wash the membrane thoroughly with wash buffer (e.g., TBS with 0.1% Tween-20).

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

    • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

    • Analysis: Use densitometry software to quantify band intensity. Normalize the expression of the target protein to the loading control to determine relative changes in protein levels.[26]

Conclusion and Future Directions

This compound, a gut-derived uremic toxin, poses a significant threat to intestinal barrier integrity. Through the induction of oxidative stress and pro-inflammatory signaling cascades, PCS disrupts the crucial tight junction protein complexes that regulate paracellular permeability. This can lead to a "leaky gut," facilitating the translocation of endotoxins into the circulation and contributing to the systemic inflammation observed in conditions like chronic kidney disease.

While current research has begun to illuminate the detrimental effects of PCS, further investigation is required. Future studies should focus on:

  • Elucidating the specific receptors and downstream signaling pathways that mediate the effects of PCS in intestinal epithelial cells.

  • Quantifying the direct impact of clinically relevant concentrations of PCS on human gut barrier function using advanced in vitro models, such as organ-on-a-chip or intestinal organoids.

  • Investigating therapeutic strategies to mitigate PCS-induced barrier damage, such as targeted antioxidant therapies, NF-κB inhibitors, or interventions that reduce the microbial production of p-cresol in the gut.

A deeper understanding of the molecular interplay between this compound and the gut barrier will be instrumental in developing novel therapeutic approaches to preserve gut health and manage the systemic consequences of its dysfunction in at-risk patient populations.

References

A Technical Guide to the Involvement of p-Cresol Sulfate in Non-Renal Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresol (B1678582) sulfate (B86663) (PCS), a gut-derived microbial co-metabolite, is a well-established uremic toxin that accumulates in the body with declining kidney function.[1] While its role in the pathophysiology of chronic kidney disease (CKD) is extensively studied, emerging evidence highlights its significant involvement in a spectrum of non-renal pathologies. This technical guide synthesizes current research on the multifaceted role of PCS in cardiovascular disease, neurological disorders, and metabolic dysregulation. We provide an in-depth analysis of the signaling pathways affected by PCS, detailed experimental protocols from key studies, and tabulated quantitative data to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting PCS and its pathological pathways.

Introduction: The Origin and Systemic Impact of p-Cresol Sulfate

p-Cresol is produced in the large intestine by the bacterial fermentation of the amino acid tyrosine.[1] It is then absorbed into the bloodstream and conjugated in the liver, primarily to this compound (PCS).[1] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in conditions of renal impairment, its concentration in the blood rises significantly.[1] Due to its high affinity for albumin, PCS is not effectively removed by conventional hemodialysis, leading to its chronic accumulation and systemic toxicity.[1] This guide focuses on the pathological consequences of elevated PCS levels beyond the kidneys.

Cardiovascular Pathologies: Endothelial Dysfunction and Atherosclerosis

High circulating levels of PCS are strongly correlated with increased mortality from cardiovascular disease.[1] The underlying mechanisms involve the induction of endothelial dysfunction, oxidative stress, and inflammation, which are critical events in the initiation and progression of atherosclerosis.[2][3]

Endothelial Dysfunction and Oxidative Stress

PCS has been shown to directly impair vascular endothelial and smooth muscle cells.[2] It promotes the production of reactive oxygen species (ROS) by upregulating NADPH oxidase, a key enzyme in cellular oxidative stress.[2][4] This oxidative stress leads to endothelial damage and dysfunction.[2] Furthermore, PCS stimulates the secretion of monocyte chemotactic protein-1 (MCP-1) in human umbilical vein endothelial cells (HUVECs), a chemokine that plays a crucial role in the recruitment of inflammatory cells to the vascular wall.[2]

Signaling Pathways in PCS-Induced Vascular Damage

One of the primary mechanisms of PCS-induced vascular toxicity involves its intracellular accumulation via organic anion transporters (OATs).[2] Once inside the cell, PCS activates signaling pathways, including protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which lead to the increased expression of Nox4, a subunit of NADPH oxidase.[2] This cascade results in elevated ROS production and subsequent cellular damage.[2]

Another identified pathway involves the Toll-like receptor 4 (TLR4). PCS can damage vascular endothelial cells through the TRL4/TREM-1 signaling pathway, which accelerates the formation of atherosclerosis.[5] Knockout of TLR4 has been shown to reverse the detrimental effects of PCS on endothelial cells.[5]

Diagram: PCS-Induced Endothelial Oxidative Stress

PCS This compound (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT MCP1 MCP-1 Secretion ↑ PCS->MCP1 PKC_PI3K PKC / PI3K Signaling OAT->PKC_PI3K Intracellular Accumulation NADPH_Oxidase NADPH Oxidase (Nox4 expression ↑) PKC_PI3K->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Endothelial_Damage Endothelial Damage & Dysfunction ROS->Endothelial_Damage Inflammation Vascular Inflammation MCP1->Inflammation Inflammation->Endothelial_Damage

Caption: Signaling cascade of PCS-induced endothelial oxidative stress and inflammation.

Quantitative Data on PCS-Induced Vascular Effects
ParameterCell/Animal ModelPCS ConcentrationObservationReference
Endothelial Microparticle SheddingHUVECsDose-dependentIncreased shedding[6]
Cell ViabilityHUVECsIC50 = 340.4 ± 25 µM (in 3D culture)Decreased viability[7]
Aortic Plaque FormationApoE-/- miceNot specifiedEvident atherosclerotic plaques[5]
Cardiac Apoptosis5/6 Nephrectomized MiceNot specifiedPromoted cardiac apoptosis[4]
Experimental Protocol: In Vitro Endothelial Dysfunction Assay

This protocol is synthesized from methodologies used to assess the effects of PCS on endothelial cells.[2][5][6]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • PCS Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). Once confluent, the culture medium is replaced with a medium containing various concentrations of PCS (e.g., 0-1 mM). A vehicle control (medium without PCS) is always included. The incubation period is typically 24-72 hours.

  • Reactive Oxygen Species (ROS) Measurement:

    • After PCS treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. An increase in fluorescence indicates higher ROS levels.

  • Western Blot Analysis for Protein Expression:

    • Following PCS treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, TREM-1, p-eNOS, Nox4).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: Experimental Workflow for In Vitro Endothelial Dysfunction

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HUVECs to Confluence Treat Treat with PCS (e.g., 24-72h) Culture->Treat ROS ROS Measurement (DCFH-DA Assay) Treat->ROS Western Protein Analysis (Western Blot) Treat->Western Viability Cell Viability (MTT/LDH Assay) Treat->Viability

Caption: Workflow for assessing PCS-induced endothelial dysfunction in vitro.

Neurological Pathologies: Neurotoxicity and Blood-Brain Barrier Disruption

Recent studies have implicated PCS in the pathogenesis of neurological disorders, particularly in the context of CKD-associated cognitive impairment.[8][9] PCS can cross the blood-brain barrier (BBB) and exert direct neurotoxic effects.[1]

Blood-Brain Barrier (BBB) Impairment

PCS has been shown to impair the integrity of the BBB both in vitro and in vivo.[10][11] It increases the paracellular permeability of brain endothelial cells, disrupts tight junction proteins, and reduces trans-endothelial electrical resistance (TEER).[10][12]

Signaling Pathway in BBB Damage

The mechanism underlying PCS-induced BBB damage involves the activation of the epidermal growth factor receptor (EGFR).[10][11] This activation leads to a downstream signaling cascade involving annexin (B1180172) A1 and STAT3, which in turn induces the mobilization of matrix metalloproteinases (MMP-2/9).[10][12] These enzymes degrade components of the BBB, leading to its increased permeability. Pharmacological blockade of the EGFR has been shown to prevent the damaging effects of PCS on the BBB.[10][11][13]

Diagram: PCS-Mediated Blood-Brain Barrier Disruption

PCS This compound (PCS) EGFR Epidermal Growth Factor Receptor (EGFR) PCS->EGFR Activates AnnexinA1 Annexin A1 EGFR->AnnexinA1 STAT3 STAT3 AnnexinA1->STAT3 MMP MMP-2/9 Mobilization STAT3->MMP BBB_Damage Disruption of Tight Junctions & Increased BBB Permeability MMP->BBB_Damage

Caption: EGFR signaling pathway activated by PCS, leading to BBB damage.

Neuroinflammation and Neuronal Damage

In animal models, administration of PCS to nephrectomized mice resulted in behavioral disorders, including depression-like and anxiety-like behaviors, and cognitive impairment.[8][9] These behavioral changes were associated with increased oxidative stress, neuroinflammation, and impaired neurogenesis in the prefrontal cortex.[8][9] PCS was also found to decrease circulating levels of brain-derived neurotrophic factor (BDNF) and serotonin.[9]

Quantitative Data on PCS-Induced Neurological Effects
ParameterCell/Animal ModelPCS ConcentrationObservationReference
Paracellular PermeabilityhCMEC/D3 cells10 µM, 100 µM, 1 mM (24h)Dose-dependent increase in permeability[10][14]
Trans-Endothelial Electrical Resistance (TEER)hCMEC/D3 cells10 µM, 100 µM, 1 mM (24h)Dose-dependent reduction in TEER[10]
Neuronal Cell SurvivalUnilateral nephrectomized miceNot specifiedImpaired survival in prefrontal cortex[8]
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This protocol is based on methodologies used to assess BBB integrity.[10][14]

  • Cell Culture: The immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is cultured on collagen-coated Transwell inserts.

  • PCS Treatment: Once the cells form a confluent monolayer with high TEER, they are treated with various concentrations of PCS (e.g., 10 µM to 1 mM) for 24 hours.

  • TEER Measurement: TEER is measured before and after PCS treatment using an epithelial voltohmmeter. A decrease in TEER indicates a loss of barrier integrity.

  • Permeability Assay (FITC-Dextran):

    • After PCS treatment, the medium in the upper chamber of the Transwell is replaced with a medium containing a fluorescent tracer, such as 70 kDa FITC-dextran.

    • Samples are taken from the lower chamber at various time points (e.g., 30, 60, 120 minutes).

    • The fluorescence of the samples from the lower chamber is measured using a plate reader.

    • The apparent permeability coefficient (Papp) is calculated to quantify the flux of the tracer across the endothelial monolayer. An increase in Papp signifies increased permeability.

Metabolic Pathologies: Insulin (B600854) Resistance

PCS is also implicated in metabolic disturbances, most notably insulin resistance, which is a common comorbidity in CKD.[15]

Induction of Insulin Resistance

Administration of PCS to healthy mice has been shown to trigger insulin resistance.[1][15] This is accompanied by a loss of fat mass and an ectopic redistribution of lipids to muscle and liver tissues, mimicking metabolic changes seen in CKD.[15]

Mechanisms of PCS-Induced Insulin Resistance

In skeletal muscle cells (C2C12 myotubes), PCS impairs insulin-induced glucose uptake.[15] It interferes with the insulin signaling pathway, likely through the activation of the ERK kinases.[15] In adipocytes, PCS has been shown to inhibit lipogenesis and increase lipolysis.[15] Interestingly, reducing the intestinal production of p-cresol (the precursor to PCS) with a prebiotic has been shown to prevent insulin resistance in a mouse model of CKD.[15]

Diagram: PCS Interference with Insulin Signaling

PCS This compound (PCS) ERK ERK Kinase Activation PCS->ERK Insulin_Receptor Insulin Receptor Signaling ERK->Insulin_Receptor Inhibits GLUT4 GLUT4 Translocation Insulin_Receptor->GLUT4 Insulin_Resistance Insulin Resistance Glucose_Uptake Glucose Uptake in Muscle/Adipose Tissue GLUT4->Glucose_Uptake

References

Methodological & Application

Application Note: Quantification of P-Cresol Sulfate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-cresol (B1678582) sulfate (B86663) (pCS) in human plasma. p-Cresol sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), and its accurate measurement is crucial for research and clinical monitoring.[1][2][3] The described protocol utilizes a straightforward protein precipitation for sample preparation and a reversed-phase chromatographic separation coupled with negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection. This method provides the necessary selectivity and sensitivity for the quantification of pCS in a complex biological matrix like human plasma.

Introduction

This compound (pCS) is a gut-derived uremic toxin that is strongly associated with the progression of chronic kidney disease and cardiovascular complications.[1][2] As kidney function declines, pCS accumulates in the blood, exerting toxic effects. Therefore, the accurate and precise quantification of pCS in plasma is of significant interest to researchers and clinicians for monitoring disease progression and the effectiveness of therapeutic interventions. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity.[4][5] This document provides a detailed protocol for the quantification of pCS in human plasma using LC-MS/MS.

Experimental Workflow

A graphical representation of the complete experimental workflow is provided below.

workflow LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add Internal Standard (e.g., pCS-d7) plasma->is_add precip Protein Precipitation (e.g., with Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc Liquid Chromatography (C18 Reversed-Phase) reconstitute->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of pCS calibration->quantification

Caption: Overall workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound (pCS) analytical standard

  • p-Cresol-d7 sulfate (pCS-d7) or other suitable internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Ultrapure water

  • Human plasma (sourced ethically and with appropriate consent)

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., pCS-d7 at 2 µg/mL).

  • Add 150 µL of cold acetonitrile to precipitate proteins.[3][6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[6]

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.[3][6]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water.[6]

  • Mobile Phase B: Acetonitrile or Methanol.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Injection Volume: 5 - 10 µL.[6]

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analyte of interest. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.010
5.090
6.090
6.110
8.010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[4][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][6]

  • MRM Transitions: The specific precursor-to-product ion transitions for pCS and a common internal standard are listed below.[1][6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (pCS)187107
This compound (pCS)18780
p-Cresol-d7 sulfate (pCS-d7)194114
  • Ion Source Parameters:

    • Capillary Voltage: 1500 V[2]

    • Source Temperature: 105 - 600°C[4]

    • Nebulizer Gas Pressure: 35 psi[2]

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound quantification can vary between laboratories. The following tables summarize typical validation parameters reported in the literature.

Linearity and Lower Limit of Quantification (LLOQ)
Linearity Range (ng/mL)LLOQ (ng/mL)Reference
50 - 10,00050[3]
0.5 - 30 (µg/mL)500[8]
100 - 40,000100[5][9]
Precision and Accuracy
Quality Control LevelPrecision (%RSD)Accuracy (%)Reference
Intra- and Inter-day< 15%Not explicitly stated[3]
LQC, MQC, HQC1.2%Not explicitly stated[10]
Three Levels< 15%86 - 104%[9]

Data Analysis and Quantification

The concentration of pCS in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte (pCS) to the internal standard (pCS-d7) against the known concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentrations of pCS in the unknown samples.

Signaling Pathway Diagram

While this compound is a metabolite and not part of a classical signaling pathway, its formation and clearance can be depicted as a logical relationship.

pcs_pathway This compound Formation and Clearance cluster_gut Gut Microbiota cluster_liver Liver cluster_kidney Kidney tyrosine Dietary Tyrosine/ Phenylalanine pcresol p-Cresol tyrosine->pcresol Bacterial Metabolism pcs This compound pcresol->pcs Sulfation excretion Renal Excretion pcs->excretion

Caption: Formation and clearance of this compound.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and the high selectivity of the MRM detection make it suitable for high-throughput analysis in a research setting. Proper validation of the method in individual laboratories is essential to ensure data quality and accuracy.

References

Application Note: Quantification of P-Cresol Sulfate in Biological Matrices using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-cresol (B1678582) sulfate (B86663) (PCS) is a protein-bound uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD). It is derived from the metabolic breakdown of the amino acid tyrosine by intestinal bacteria to form p-cresol, which is then absorbed and sulfated in the liver.[1][2] Elevated levels of PCS are associated with cardiovascular disease and overall mortality in CKD patients. Consequently, the accurate and sensitive quantification of PCS in biological matrices, such as plasma and serum, is crucial for clinical research and the development of therapeutic interventions aimed at reducing uremic toxin levels.

This application note provides a detailed protocol for the determination of total p-cresol (as a measure of p-cresol sulfate and its other conjugated forms) in plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The inherent fluorescence of p-cresol allows for sensitive and selective detection without the need for derivatization.

Principle of the Method

The method involves the acid hydrolysis of p-cresol conjugates (this compound and p-cresol glucuronide) in plasma to yield free p-cresol.[1][2][3] Subsequently, proteins are precipitated using acetonitrile (B52724), and p-cresol is extracted. The extracted p-cresol is then separated from other sample components using reversed-phase HPLC and quantified by a fluorescence detector.

Data Summary

The following tables summarize the quantitative data from various studies on the determination of p-cresol.

Table 1: HPLC Method Parameters and Performance

ParameterValueReference
Excitation Wavelength 268 - 284 nm[4][5]
Emission Wavelength 300 - 310 nm[4][5][6]
Linear Range 0.5 - 30 µg/mL[1][2][3]
Limit of Detection (LOD) 0.14 - 0.2 µg/mL[1][4]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1][2][3]
Recovery 95.4 ± 4.1%[4]
Intra-assay Variation 3.2% (free), 6.9% (total)[4]
Inter-assay Variation 4.2% (free), 7.3% (total)[4]

Table 2: Reported Concentrations of P-Cresol in Human Serum/Plasma

PopulationConcentration (Total p-cresol)Reference
Healthy Controls 8.6 ± 3.0 µmol/L (0.93 ± 0.32 µg/mL)[4]
CAPD Patients 62.0 ± 19.5 µmol/L (6.70 ± 2.11 µg/mL)[4]
Uremic Outpatients 87.8 ± 31.7 µmol/L (9.49 ± 3.43 µg/mL)[4]
Hemodialysis Patients 88.7 ± 49.3 µmol/L (9.60 ± 5.30 µg/mL)[4]

Experimental Protocol

This protocol details the steps for the determination of total p-cresol in plasma samples.

Materials and Reagents
  • P-cresol analytical standard

  • Hydrochloric acid (HCl), 6M

  • Acetonitrile (ACN), HPLC grade

  • Sodium chloride (NaCl), saturated solution

  • Water, HPLC grade

  • Methanol (B129727), HPLC grade

  • Ammonium acetate

  • Formic acid

  • Blank human plasma/serum

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

  • Calibrated pipettes

Sample Preparation
  • Acid Hydrolysis: To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of 6M HCl.

  • Heat the mixture at 80°C for 2 minutes to hydrolyze the p-cresol conjugates.[1]

  • Cool the samples to room temperature.

  • Protein Precipitation and Extraction: Add 900 µL of acetonitrile to the hydrolyzed sample.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 0.5 mL of saturated NaCl solution and vortex for another 15 minutes.[1]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the upper organic phase (supernatant) to a clean autosampler vial for HPLC analysis.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-14 min: Linear gradient to 95% A, 5% B

    • 14-20 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 284 nm

    • Emission Wavelength: 310 nm

Calibration Curve
  • Prepare a stock solution of p-cresol in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with a mixture of mobile phase A and B (e.g., 50:50 v/v) to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of p-cresol.

Data Analysis
  • Identify the p-cresol peak in the chromatograms of the samples based on the retention time of the p-cresol standard.

  • Integrate the peak area of the p-cresol peak in each sample.

  • Calculate the concentration of p-cresol in the samples using the calibration curve.

Visualizations

Metabolic Pathway of P-Cresol

Tyrosine Tyrosine (from diet) Intestinal_Bacteria Intestinal Bacteria Tyrosine->Intestinal_Bacteria p_Cresol p-Cresol Intestinal_Bacteria->p_Cresol Metabolism Liver Liver (Sulfation) p_Cresol->Liver p_Cresol_Sulfate This compound (Uremic Toxin) Liver->p_Cresol_Sulfate Sulfotransferase Bloodstream Bloodstream (Accumulation in CKD) p_Cresol_Sulfate->Bloodstream Kidney Kidney (Excretion) Bloodstream->Kidney Excretion Excretion Kidney->Excretion

Caption: Metabolic pathway of p-cresol formation and sulfation.

Experimental Workflow for this compound Analysis

Start Start: Plasma Sample Hydrolysis 1. Acid Hydrolysis (6M HCl, 80°C, 2 min) Start->Hydrolysis Precipitation 2. Protein Precipitation & Extraction (ACN) Hydrolysis->Precipitation Vortexing1 3. Vortex (15 min) Precipitation->Vortexing1 Salting_Out 4. Add Saturated NaCl Vortexing1->Salting_Out Vortexing2 5. Vortex (15 min) Salting_Out->Vortexing2 Centrifugation 6. Centrifuge (10,000 rpm, 10 min) Vortexing2->Centrifugation Supernatant_Transfer 7. Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Analysis 8. HPLC-FLD Analysis Supernatant_Transfer->HPLC_Analysis Data_Processing 9. Data Processing & Quantification HPLC_Analysis->Data_Processing End End: Results Data_Processing->End

Caption: Workflow for sample preparation and analysis.

References

Application Notes and Protocols for p-Cresol Sulfate Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of p-cresol (B1678582) sulfate (B86663) (PCS) in human serum for quantitative analysis. The following sections offer a comparative overview of common extraction techniques, step-by-step experimental procedures, and performance data to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction

p-Cresol sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] Elevated levels of PCS are associated with the progression of CKD and cardiovascular complications.[1] Accurate and reliable quantification of PCS in serum is crucial for clinical research, disease monitoring, and the development of therapeutic interventions. This document outlines three prevalent sample preparation techniques: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.[2]

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources. The following table summarizes the quantitative performance of the described techniques.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity Range (ng/mL) 50 - 10,000[1]0.05 - 200 (µg/mL) for Indoxyl Sulfate[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 50[1]~50 for Indoxyl Sulfate[2]0.5 (µg/mL) for p-Cresol**[3]
Recovery (%) 80-120% (general trend for ACN)[2]100.7 - 101.9% for Indoxyl Sulfate*[2]Not explicitly stated
Matrix Effect (%) <20% (general trend for ACN)[2]Not explicitly statedNot explicitly stated
Throughput HighMediumMedium to Low
Cost per Sample LowHighLow to Medium
Expertise Required LowMediumMedium

*Data for Indoxyl Sulfate using a specific SPE protocol is provided as a reference for a similar uremic toxin.[2] **Data for p-Cresol after hydrolysis of its conjugates.[3]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a serum sample, thereby reducing matrix interference. Acetonitrile (B52724) is a commonly used precipitation solvent.[1]

Protocol:

  • Sample Thawing: Thaw frozen serum samples on ice.

  • Aliquoting: Aliquot 50 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of internal standard (e.g., this compound-d7) solution to each sample.

  • Precipitation: Add 150 µL of ice-cold acetonitrile to each serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

PPT_Workflow cluster_prep Protein Precipitation Workflow Serum Sample Serum Sample Add Acetonitrile & IS Add Acetonitrile & IS Serum Sample->Add Acetonitrile & IS 1. Add precipitant Vortex Vortex Add Acetonitrile & IS->Vortex 2. Mix Centrifuge Centrifuge Vortex->Centrifuge 3. Pellet proteins Supernatant for LC-MS/MS Supernatant for LC-MS/MS Centrifuge->Supernatant for LC-MS/MS 4. Collect supernatant

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a stationary phase to selectively retain the analyte of interest while washing away interferences.

Protocol:

  • Conditioning: Condition a 3cc HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Load the serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of 1% ammonium (B1175870) hydroxide (B78521) in a 50:50 (v/v) mixture of methanol and water.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Condition Cartridge Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample 1. Prepare sorbent Wash Wash Load Sample->Wash 2. Remove interferences Elute Elute Wash->Elute 3. Isolate analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute 4. Concentrate

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. This method can be effective for removing highly polar or non-polar interferences.

Protocol:

  • Sample Preparation: To 100 µL of serum in a glass tube, add an appropriate internal standard.

  • Acidification: Add 25 µL of 6 M HCl to hydrolyze any conjugated forms of p-cresol to its free form and to facilitate extraction into the organic phase. Heat at 80°C for 2 minutes.[1]

  • Cooling: Cool the samples to room temperature.

  • Extraction: Add 900 µL of acetonitrile and vortex for 1 minute.

  • Phase Separation: Add 0.5 mL of saturated NaCl solution and vortex for another minute to induce phase separation.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_lle Liquid-Liquid Extraction Workflow Serum Sample + IS Serum Sample + IS Acidification & Heating Acidification & Heating Serum Sample + IS->Acidification & Heating 1. Hydrolyze Add Organic Solvent & Salt Add Organic Solvent & Salt Acidification & Heating->Add Organic Solvent & Salt 2. Extract Centrifuge & Separate Centrifuge & Separate Add Organic Solvent & Salt->Centrifuge & Separate 3. Phase separation Collect & Evaporate Collect & Evaporate Centrifuge & Separate->Collect & Evaporate 4. Isolate

Liquid-Liquid Extraction Workflow Diagram

Downstream Analysis: LC-MS/MS

Following sample preparation, the extracts are typically analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in negative mode is typically employed for the detection of this compound.[2]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound are typically m/z 187 -> 107 and/or m/z 187 -> 80.[4][5]

Conclusion

The selection of a sample preparation technique for this compound analysis in serum is a critical step that influences the accuracy, precision, and sensitivity of the final results. Protein precipitation offers a high-throughput and cost-effective solution, while solid-phase extraction provides superior sample cleanup. Liquid-liquid extraction presents a viable alternative with good cleanup capabilities. The detailed protocols and comparative data in these application notes are intended to assist researchers in choosing and implementing the most suitable method for their specific research objectives. Proper validation of the chosen method within the user's laboratory is essential to ensure reliable and reproducible data.

References

Application Note: Solid-Phase Extraction of P-Cresol Sulfate from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P-cresol (B1678582) sulfate (B86663), a prominent uremic toxin, is a gut-derived metabolite of the amino acids tyrosine and phenylalanine.[1][2] Its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD) and cardiovascular complications.[3][4][5] Accurate and reliable quantification of p-cresol sulfate in urine is crucial for clinical research and the development of therapeutic interventions. Urine, as a biological matrix, contains numerous interfering substances that can affect the accuracy of analytical methods.[6] Solid-phase extraction (SPE) is a robust sample preparation technique that effectively removes these interferences, concentrating the analyte of interest and leading to improved analytical sensitivity and specificity. This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine samples prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This protocol utilizes a mixed-mode solid-phase extraction cartridge, which offers both reversed-phase and ion-exchange retention mechanisms. The urine sample is first pre-treated to cleave any conjugated forms of p-cresol, ensuring the measurement of total this compound. After conditioning the SPE cartridge, the sample is loaded, and interfering substances are washed away. The purified this compound is then eluted with an appropriate solvent, ready for instrumental analysis.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Anion Exchange Cartridges (e.g., Oasis MAX, Strata-X-A)

  • This compound standard

  • Internal Standard (e.g., deuterated this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Deionized water

  • Urine collection containers

  • Centrifuge and centrifuge tubes

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Sample Pre-treatment (Hydrolysis)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.

  • To 1 mL of the urine supernatant in a clean tube, add 200 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution.

  • Spike with an appropriate amount of internal standard.

  • Vortex briefly and incubate at 37°C for 4 hours (or overnight) to ensure complete hydrolysis of conjugated this compound.

  • Stop the enzymatic reaction by adding 200 µL of methanol.

  • Vortex and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for SPE.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% ammonium hydroxide in water.

  • Loading: Load the pre-treated urine supernatant (from the pre-treatment step) onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of this compound in urine.

ParameterResult
Recovery > 90%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 7%
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 5 ng/mL
Limit of Detection (LOD) 2 ng/mL

Visualizations

Signaling Pathway of this compound Production

p_cresol_sulfate_pathway cluster_gut Gut Lumen cluster_host Host Circulation & Liver Tyrosine Tyrosine / Phenylalanine GutBacteria Gut Microbiota Tyrosine->GutBacteria Fermentation pCresol p-Cresol GutBacteria->pCresol pCresol_abs p-Cresol (absorbed) pCresol->pCresol_abs Absorption Liver Liver (Sulfation) pCresol_abs->Liver pCS This compound Liver->pCS Kidney Kidney pCS->Kidney Transport Urine Urine Excretion Kidney->Urine

Caption: Metabolic pathway of this compound formation and excretion.

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_spe_steps SPE Steps UrineSample 1. Urine Sample Collection Pretreatment 2. Pre-treatment (Hydrolysis) UrineSample->Pretreatment SPE 3. Solid-Phase Extraction Pretreatment->SPE Elution 4. Elution SPE->Elution Conditioning Conditioning SPE->Conditioning Evaporation 5. Dry-down & Reconstitution Elution->Evaporation Analysis 6. LC-MS/MS Analysis Evaporation->Analysis Loading Loading Washing Washing

References

Application Notes and Protocols for In Vitro Modeling of p-Cresol Sulfate-Induced Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

P-cresol (B1678582) sulfate (B86663) (p-CS), a prominent uremic toxin, accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of renal and cardiovascular complications.[1][2][3] Understanding the cellular mechanisms underlying p-CS toxicity is crucial for developing effective therapeutic strategies. This document provides detailed application notes and protocols for establishing in vitro models to study p-CS-induced cellular damage, focusing on key target cell types and relevant signaling pathways.

I. Key In Vitro Cell Models for Studying p-CS Toxicity

Several cell types are critically affected by elevated p-CS levels. The choice of cell model depends on the specific aspect of p-CS toxicity being investigated.

  • Renal Proximal Tubular Epithelial Cells (e.g., HK-2): These cells are primary targets for nephrotoxic agents and are instrumental in studying CKD progression.[1][4] In vitro, p-CS has been shown to induce apoptosis, inflammation, and oxidative stress in these cells.[1][4][5]

  • Endothelial Cells (e.g., HUVEC, hCMEC/D3): Endothelial dysfunction is a hallmark of cardiovascular complications in CKD.[6][7][8] P-CS contributes to this by increasing endothelial permeability, promoting inflammation, and inducing the shedding of endothelial microparticles.[6][7][9][10]

  • Hepatocytes (e.g., HepaRG): The liver is involved in the metabolism of p-cresol.[11] In vitro studies with hepatocytes help to understand the direct toxic effects of p-CS and its metabolites on liver cells, including oxidative stress and necrosis.[11][12]

  • Vascular Smooth Muscle Cells (e.g., HASMC): P-CS can induce an osteoblastic phenotype in vascular smooth muscle cells, contributing to vascular calcification, a major cardiovascular risk factor in CKD.[3][7]

  • Mesenchymal Stem Cells (MSCs): P-CS has been shown to impair the osteogenic differentiation of MSCs, potentially contributing to bone abnormalities observed in CKD patients.[13]

II. Summarized Quantitative Data for Experimental Design

The following tables summarize typical concentrations and exposure times used in in vitro studies of p-CS-induced cellular damage. These values can serve as a starting point for experimental design.

Table 1: P-Cresol Sulfate Concentrations and Cellular Effects in Renal Tubular Cells

Cell Typep-CS ConcentrationExposure TimeObserved EffectsReference(s)
HK-2Concentration-dependent7 daysInduction of apoptosis[1][4]
HK-2Not specified3 hoursIncreased expression of TWEAK receptor Fn14, increased inflammatory gene expression[1][4]
Human Tubular Epithelial CellsNot specifiedNot specifiedEnhanced NADPH oxidase activity, increased ROS production, upregulated inflammatory cytokines (e.g., TGF-β1)[5]
Mouse Proximal Renal Tubular Cells5 and 50 mg/L3 daysIncreased fibronectin and α-SMA expression, decreased E-cadherin expression[14]

Table 2: this compound Concentrations and Cellular Effects in Endothelial and Other Cell Types

Cell Typep-CS ConcentrationExposure TimeObserved EffectsReference(s)
HUVECDose-dependentNot specifiedIncreased shedding of endothelial microparticles[6]
hCMEC/D310 µM, 100 µM, 1 mM24 hoursDose-dependent increase in paracellular permeability, reduced TEER[9][15]
HUVEC & HASMC10, 100, 500, 1000 µmol/L1 hourConcentration-dependent increase in ROS production[7]
HepaRG1 mM24 hoursIncreased DCF formation (oxidative stress), reduced total cellular GSH, increased LDH release (necrosis)[11]
Mesenchymal Stem Cells10, 40, 80, 160 µg/mlNot specifiedDown-regulated collagen type I, decreased alkaline phosphatase activity, impaired mineralization[13]

III. Detailed Experimental Protocols

Protocol 1: Assessment of p-CS-Induced Apoptosis in HK-2 Cells

Objective: To determine the pro-apoptotic effect of p-CS on human proximal tubular epithelial cells.

Materials:

  • HK-2 cell line

  • Appropriate cell culture medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF)

  • This compound (p-CS) stock solution

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HK-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Seed HK-2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of p-CS (e.g., 0, 50, 100, 200 µM) for an extended period (e.g., 7 days), refreshing the media and p-CS every 2-3 days.[1][4]

  • Cell Harvesting: After the treatment period, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 2: Evaluation of p-CS-Induced Endothelial Permeability

Objective: To measure the effect of p-CS on the integrity of an endothelial cell monolayer.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • This compound (p-CS)

  • FITC-dextran (e.g., 70 kDa)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells on the apical side of Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER).

  • Treatment: Once a stable TEER is achieved, treat the cells with different concentrations of p-CS (e.g., 10 µM, 100 µM, 1 mM) for 24 hours.[9][15]

  • Permeability Assay:

    • Add FITC-dextran to the apical chamber of the Transwell inserts.

    • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.

  • Data Analysis: Calculate the permeability coefficient (Papp) for each condition. An increase in Papp indicates increased endothelial permeability.

Protocol 3: Measurement of p-CS-Induced Reactive Oxygen Species (ROS) Production

Objective: To quantify the generation of intracellular ROS in response to p-CS treatment.

Materials:

  • Target cells (e.g., HUVEC, HASMC, HK-2)

  • Cell culture medium

  • This compound (p-CS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Treatment: Treat the cells with various concentrations of p-CS (e.g., 10, 100, 500, 1000 µmol/L) for a short duration (e.g., 1 hour).[7]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm using a fluorescence plate reader or visualize under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. An increase in fluorescence indicates an increase in ROS production.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in p-CS-Induced Cellular Damage

This compound exerts its toxic effects through the activation of several intracellular signaling pathways. The following diagrams illustrate key pathways identified in the literature.

pCS_NADPH_Oxidase_Pathway cluster_extracellular Extracellular cluster_cellular Cellular pCS This compound (p-CS) OAT Organic Anion Transporter (OAT) pCS->OAT Intracellular Accumulation NADPH_Oxidase NADPH Oxidase (Nox4/p22phox) OAT->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Inflammatory_Cytokines Inflammatory Cytokines (e.g., TGF-β1) ROS->Inflammatory_Cytokines Induction Cellular_Damage Cellular Damage & Fibrosis ROS->Cellular_Damage Direct Damage Inflammatory_Cytokines->Cellular_Damage Promotion

Caption: p-CS-induced oxidative stress via NADPH oxidase activation in renal tubular cells.

pCS_Endothelial_Damage_Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell pCS This compound (p-CS) Rho_Kinase Rho Kinase pCS->Rho_Kinase Activation EMP_Shedding Endothelial Microparticle (EMP) Shedding Rho_Kinase->EMP_Shedding Induction Endothelial_Dysfunction Endothelial Dysfunction EMP_Shedding->Endothelial_Dysfunction Contribution

Caption: p-CS-induced endothelial microparticle shedding via Rho kinase activation.

pCS_BBB_Permeability_Pathway pCS This compound (p-CS) EGFR Epidermal Growth Factor Receptor (EGFR) pCS->EGFR Activation Annexin_A1 Annexin A1 EGFR->Annexin_A1 Activation STAT3 STAT3 Annexin_A1->STAT3 Activation MMP2_9 MMP-2 / MMP-9 STAT3->MMP2_9 Mobilization TJ_Disruption Tight Junction Disruption MMP2_9->TJ_Disruption Induction BBB_Permeability Increased BBB Permeability TJ_Disruption->BBB_Permeability Leads to

Caption: p-CS-induced blood-brain barrier permeability via EGFR signaling.

Experimental Workflows

The following diagrams outline logical workflows for investigating p-CS-induced cellular damage in vitro.

In_Vitro_Toxicity_Workflow cluster_assays Cellular Damage Assays start Select Target Cell Line (e.g., HK-2, HUVEC) culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose- and Time-Response) culture->treat viability Cell Viability Assay (e.g., MTT, LDH) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ros ROS Production Assay (e.g., DCFH-DA) treat->ros inflammation Inflammatory Marker Analysis (e.g., qPCR, ELISA) treat->inflammation analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze ros->analyze inflammation->analyze

Caption: General workflow for assessing p-CS-induced cellular toxicity in vitro.

Mechanistic_Study_Workflow cluster_validation Validation start Hypothesize Signaling Pathway (e.g., NADPH Oxidase) treat_inhibitor Pre-treat with Pathway Inhibitor (e.g., Probenecid, Y-27632) start->treat_inhibitor knockdown Gene Knockdown (siRNA) (e.g., p22phox, Nox4) start->knockdown western_blot Western Blot for Protein Expression/Activation start->western_blot treat_pcs Treat with this compound treat_inhibitor->treat_pcs measure_endpoint Measure Downstream Endpoint (e.g., ROS, EMP shedding) treat_pcs->measure_endpoint analyze Analyze and Conclude Pathway Involvement measure_endpoint->analyze knockdown->treat_pcs western_blot->analyze

Caption: Workflow for mechanistic studies of p-CS-induced cellular damage.

References

Measuring Free vs. Protein-Bound p-Cresol Sulfate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

p-Cresol (B1678582) sulfate (B86663) (pCS), a gut-derived uremic toxin, accumulates in patients with chronic kidney disease (CKD) and is associated with the progression of CKD and cardiovascular complications.[1][2] As over 90% of pCS in circulation is bound to albumin, distinguishing between the free and protein-bound fractions is crucial for understanding its pathophysiology and for the development of therapeutic interventions.[3] The free fraction is believed to be responsible for its biological activity and toxicity. This application note provides detailed protocols for the quantification of total and free p-cresol sulfate in serum and plasma samples using ultrafiltration and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its accurate and sensitive measurement.[3]

Principle of Measurement

The determination of free and protein-bound pCS involves two key stages. First, the free fraction is physically separated from the protein-bound fraction, typically through ultrafiltration which uses a semi-permeable membrane to retain proteins and larger molecules while allowing smaller, unbound molecules to pass through. Following separation, the concentration of pCS in the ultrafiltrate (representing the free fraction) and in the original, unprocessed sample (representing the total concentration) is quantified using a sensitive analytical technique such as LC-MS/MS. The protein-bound concentration can then be calculated by subtracting the free concentration from the total concentration.

Data Presentation: Performance of LC-MS/MS Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound, providing a comparative overview for researchers to select a method appropriate for their needs.

Table 1: Quantification of Total this compound in Serum/Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy/Recovery (%)Reference
50 - 10,00050Intra- and Inter-day < 15%Not explicitly stated[2]
100 - 40,000100Inter-day < 15%92 - 109%[4]
19 - Not Stated19Not explicitly statedNot explicitly stated[3]

Table 2: Quantification of Free this compound in Serum/Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Centrifugation ConditionsMWCO of FilterReference
0.05 - 5 mg/L5010,621 x g for 30 min3,000 Da[3]
Not Stated113,300 x g for 20 min30,000 Da[3]
Not Stated5020,000 x g for 5 minNot specified[3]

Experimental Protocols

Protocol 1: Measurement of Total this compound

This protocol outlines the measurement of the total concentration of pCS in a serum or plasma sample.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum or plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Agilent Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm) or equivalent.[2]

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) solution. A common starting condition is 10:90 (v/v) acetonitrile:ammonium acetate.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for this compound (e.g., m/z 187 → 80.00 and m/z 187 → 107.00) and the internal standard.[6]

Protocol 2: Measurement of Free this compound

This protocol details the separation of the free pCS fraction prior to quantification.

1. Sample Preparation: Ultrafiltration

  • Select an appropriate ultrafiltration device with a molecular weight cutoff (MWCO) of 3,000 Da or 30,000 Da.[3]

  • Pre-condition the ultrafiltration device according to the manufacturer's instructions to remove any potential contaminants.

  • Add the serum or plasma sample to the upper chamber of the ultrafiltration device.

  • Centrifuge the device at a speed and for a duration optimized for the chosen filter (e.g., 13,300 x g for 20 minutes for a 30,000 Da filter).[3]

  • Collect the ultrafiltrate from the collection tube. This ultrafiltrate contains the free fraction of pCS.

  • Add an internal standard to the ultrafiltrate.

2. LC-MS/MS Analysis

  • Analyze the ultrafiltrate using the same LC-MS/MS conditions as described in Protocol 1 for total this compound.

Experimental and Signaling Pathway Diagrams

To visually represent the methodologies and biological context, the following diagrams have been generated using the DOT language.

G cluster_total Protocol 1: Total this compound cluster_free Protocol 2: Free this compound Serum/Plasma Serum/Plasma Protein Precipitation Protein Precipitation Serum/Plasma->Protein Precipitation Add Acetonitrile + IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis_T LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis_T Serum/Plasma_F Serum/Plasma Ultrafiltration Ultrafiltration Serum/Plasma_F->Ultrafiltration Use MWCO Filter Centrifugation_F Centrifugation Ultrafiltration->Centrifugation_F Ultrafiltrate Collection Ultrafiltrate Collection Centrifugation_F->Ultrafiltrate Collection LC-MS/MS Analysis_F LC-MS/MS Analysis Ultrafiltrate Collection->LC-MS/MS Analysis_F Add IS

Caption: Workflow for measuring total and free this compound.

G This compound This compound NADPH Oxidase NADPH Oxidase This compound->NADPH Oxidase activates PKC Protein Kinase C (PKC) This compound->PKC activates ROS Reactive Oxygen Species (ROS) NADPH Oxidase->ROS produces NF-kB NF-κB ROS->NF-kB activates Oxidative Stress Oxidative Stress ROS->Oxidative Stress p38 MAPK p38 MAPK PKC->p38 MAPK activates JNK JNK PKC->JNK activates Inflammation Inflammation p38 MAPK->Inflammation JNK->Inflammation NF-kB->Inflammation Endothelial Dysfunction Endothelial Dysfunction Inflammation->Endothelial Dysfunction Oxidative Stress->Endothelial Dysfunction

Caption: this compound signaling pathways in endothelial cells.

Conclusion

The accurate measurement of free and protein-bound this compound is essential for advancing our understanding of its role in disease and for the development of novel therapeutics. The protocols and data presented in this application note provide a comprehensive guide for researchers in this field. The use of ultrafiltration followed by LC-MS/MS analysis offers a robust and sensitive method for the differential quantification of pCS fractions in biological samples.

References

Application Notes and Protocols for High-Throughput Immunoassay Screening of P-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and implementation of immunoassays for the high-throughput screening of p-cresol (B1678582) sulfate (B86663) (PCS), a key uremic toxin. Detailed protocols, data presentation, and workflow visualizations are included to facilitate adoption in research and drug development settings.

Introduction

P-cresol sulfate is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] It is derived from the bacterial fermentation of tyrosine in the gut to p-cresol, which is then absorbed and metabolized in the liver to its sulfated form.[3][4][5] Elevated levels of PCS are associated with the progression of CKD and increased risk for cardiovascular disease.[1][6][7] Consequently, the ability to accurately and efficiently screen for PCS levels in biological samples is of significant interest for clinical research and drug development. While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are highly sensitive and selective for PCS quantification, they are often not suitable for high-throughput screening due to lower throughput and higher operational complexity.[1][8] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a scalable and cost-effective alternative for screening large numbers of samples.

This compound Metabolism and Pathophysiological Role

The metabolic pathway of this compound begins with the dietary intake of tyrosine. Gut microbiota metabolize tyrosine to p-cresol, which is then absorbed into the bloodstream and transported to the liver. In the liver, p-cresol is sulfated to form this compound. Under normal physiological conditions, PCS is efficiently cleared by the kidneys. However, in patients with chronic kidney disease, impaired renal function leads to the accumulation of PCS in the blood, where it is largely bound to albumin. This accumulation is linked to endothelial dysfunction, inflammation, and oxidative stress, contributing to the pathophysiology of cardiovascular complications in CKD patients.

cluster_gut Gut Lumen cluster_circulation Circulation cluster_liver Liver cluster_kidney Kidney cluster_ckd Chronic Kidney Disease Tyrosine Tyrosine (from diet) pCresol_gut p-Cresol Tyrosine->pCresol_gut Bacterial Metabolism pCresol_blood p-Cresol pCresol_gut->pCresol_blood Absorption pCresol_liver p-Cresol pCresol_blood->pCresol_liver pCS This compound (PCS) Excretion Excretion pCS->Excretion Healthy Kidney Function pCS_ckd This compound (PCS) pCS->pCS_ckd Impaired Excretion pCresol_liver->pCS Sulfation Accumulation PCS Accumulation pCS_ckd->Accumulation

Metabolic pathway of this compound.

High-Throughput Immunoassay Development Workflow

The development of a robust immunoassay for high-throughput screening of this compound involves several key stages, from antigen preparation to assay validation.

Antigen Antigen Preparation (Hapten-Carrier Conjugate) Immunization Immunization & Antibody Production Antigen->Immunization Purification Antibody Purification & Characterization Immunization->Purification Format Immunoassay Format Selection & Optimization Purification->Format Validation Assay Validation Format->Validation Screening High-Throughput Screening Validation->Screening

Immunoassay development workflow.

Experimental Protocols

Antigen Preparation: Hapten-Carrier Conjugation

Due to the small size of this compound, it must be conjugated to a larger carrier protein to elicit an immune response. This complex is known as a hapten-carrier conjugate.

Materials:

  • p-Cresol

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of p-Cresol: Dissolve p-cresol and NHS in DMF. Add DCC to the solution and stir at room temperature for 4 hours to activate the carboxyl group of p-cresol.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated p-cresol solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unconjugated hapten and other small molecules.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production and Purification

Protocol:

  • Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the hapten-carrier conjugate mixed with an appropriate adjuvant. Follow a standard immunization schedule with booster injections.

  • Titer Determination: Collect serum samples and determine the antibody titer using a direct ELISA with the hapten-carrier conjugate coated on the microplate.

  • Antibody Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, produce hybridomas and screen for clones that secrete antibodies with high affinity and specificity for this compound.

Competitive ELISA Protocol

A competitive ELISA is a common format for detecting small molecules like this compound.

Materials:

  • PCS-BSA conjugate

  • Anti-PCS antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 96-well microplates

Protocol:

  • Coating: Coat the wells of a 96-well microplate with the PCS-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.

  • Competition: Add standards or samples containing PCS to the wells, followed immediately by the addition of the anti-PCS primary antibody. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of PCS in the sample.

Data Presentation

The performance of the developed immunoassay should be thoroughly validated. Key parameters are summarized below.

ParameterDescriptionTypical Value
Limit of Detection (LOD) The lowest concentration of PCS that can be reliably distinguished from zero.1-10 ng/mL
Limit of Quantification (LOQ) The lowest concentration of PCS that can be quantitatively determined with acceptable precision and accuracy.5-20 ng/mL
Dynamic Range The concentration range over which the assay is accurate and precise.10-1000 ng/mL
Intra-assay Precision (%CV) The variation within a single assay run.< 10%
Inter-assay Precision (%CV) The variation between different assay runs.< 15%
Specificity The ability of the antibody to bind specifically to PCS and not to structurally related molecules.High
Recovery The accuracy of the assay in measuring a known amount of PCS spiked into a sample matrix.85-115%

High-Throughput Screening Considerations

To adapt the ELISA for high-throughput screening, several modifications can be implemented:

  • Miniaturization: Use 384-well or 1536-well plates to reduce reagent consumption and increase sample throughput.

  • Automation: Employ liquid handling robots for pipetting, washing, and plate reading to increase speed and reduce manual error.

  • Detection Method: Consider alternative detection methods such as fluorescence or chemiluminescence for improved sensitivity and a wider dynamic range. Homogeneous assays, like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), can further streamline the workflow by eliminating wash steps.

Conclusion

The development of a sensitive and specific immunoassay for this compound is crucial for advancing our understanding of its role in disease and for the development of new therapeutic strategies. The protocols and data presented here provide a framework for establishing a high-throughput screening platform for PCS, enabling large-scale studies in both academic and industrial research settings.

References

Application Note: Accurate Quantification of p-Cresol Sulfate in Biological Matrices Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresol (B1678582) sulfate (B86663) (pCS) is a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] It originates from the metabolism of dietary tyrosine by gut bacteria to form p-cresol, which is then absorbed and sulfated in the liver.[3][4] Elevated levels of pCS are associated with the progression of CKD and increased risk of cardiovascular disease.[1][3][5] Therefore, the accurate and precise quantification of pCS in biological matrices such as serum, plasma, and saliva is crucial for clinical research and the development of therapeutic interventions.[6][7][8] This application note provides a detailed protocol for the quantification of pCS using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, ensuring high accuracy and reliability.

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled internal standard (e.g., p-Cresol-d7 sulfate) is added to the biological sample at the beginning of the sample preparation process.[9][10][11] This internal standard (IS) is chemically identical to the analyte (pCS) but has a different mass due to the isotopic labeling. The IS co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte signal to the IS signal, any variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification.[12]

Experimental Protocols

This section details the materials, reagents, and a step-by-step procedure for the quantification of pCS in human serum or plasma.

1. Materials and Reagents

  • p-Cresol sulfate analytical standard

  • p-Cresol-d7 sulfate (or other suitable stable isotope-labeled standard) as an internal standard (IS)[13][14]

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Blank human serum/plasma for calibration standards and quality controls

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase HPLC column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm)[15]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

3. Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw serum/plasma samples, calibration standards, and quality controls on ice.

  • Spike Internal Standard: To 50 µL of each sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., p-Cresol-d7 sulfate at a final concentration of 1 µg/mL).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[11]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis

  • HPLC Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 × 100 mm, 1.7 μm) is commonly used.[15]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.3[15]

  • Mobile Phase B: Acetonitrile[15]

  • Flow Rate: 0.3 mL/min[15]

  • Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[15]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), negative mode[8][16]

  • MRM Transitions:

    • This compound: m/z 187 -> 107[17][18]

    • p-Cresol-d7 sulfate (IS): m/z 194 -> 114 (or appropriate transition for the specific labeled standard)

5. Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for pCS and its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards using a weighted (1/x) linear regression. The concentration of pCS in the unknown samples is then calculated from this calibration curve.

Data Presentation

The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound.

Table 1: LC-MS/MS Method Performance for this compound Quantification

ParameterSerum/PlasmaSaliva
Linearity Range (µg/mL) 0.25 - 80[15]Not explicitly stated
Lower Limit of Quantification (LLOQ) (µg/mL) 0.25[15]0.001 - 0.0037
Intra-day Precision (%RSD) ≤ 10.9[15]Within ±15%[1]
Inter-day Precision (%RSD) ≤ 10.9[15]Within ±15%[1]
Accuracy/Recovery (%) ≥ 81.3[15]Fulfills validation criteria

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Spike Spike with p-Cresol-d7 Sulfate (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Diagram 2: Biosynthesis and Pathophysiological Role of this compound

G cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Systemic Circulation cluster_kidney Kidney cluster_pathway Pathophysiological Effects in CKD Tyrosine Dietary Tyrosine Bacteria Gut Microbiota (e.g., Clostridium) Tyrosine->Bacteria Metabolism pCresol p-Cresol Bacteria->pCresol Sulfation Sulfotransferase pCresol->Sulfation Absorption pCS This compound Sulfation->pCS Bound_pCS Protein-Bound pCS (>90% to Albumin) pCS->Bound_pCS Excretion Renal Excretion (Tubular Secretion) Bound_pCS->Excretion Healthy State OxidativeStress Oxidative Stress Bound_pCS->OxidativeStress In CKD Inflammation Inflammation Bound_pCS->Inflammation EndothelialDysfunction Endothelial Dysfunction OxidativeStress->EndothelialDysfunction Inflammation->EndothelialDysfunction CVD Cardiovascular Disease EndothelialDysfunction->CVD

Caption: Biosynthesis and Role of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

p-Cresol (B1678582) sulfate (B86663) (PCS) is a protein-bound uremic toxin that accumulates significantly in patients with chronic kidney disease (CKD).[1] It originates from the metabolic activity of gut microbiota on dietary aromatic amino acids, primarily tyrosine and phenylalanine.[2] Elevated levels of PCS are strongly associated with the progression of CKD, cardiovascular disease, and overall mortality.[3][4] Metabolomics, the large-scale study of small molecules, serves as a powerful tool to elucidate the complex biochemical pathways involving PCS. By providing a comprehensive snapshot of the metabolic state, this approach enables researchers to identify novel biomarkers, understand disease mechanisms, and evaluate therapeutic interventions aimed at mitigating the toxic effects of PCS.

This document provides detailed protocols for applying mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based metabolomics to identify and quantify PCS and its related metabolic pathways in biological samples.

Biosynthesis Pathway of p-Cresol Sulfate

The generation of PCS is a multi-step process involving both the gut microbiome and host metabolism. Dietary proteins containing tyrosine and phenylalanine are metabolized by intestinal bacteria, such as those from the Clostridium and Coriobacteriaceae genera, to produce p-cresol.[2][3] This p-cresol is then absorbed into the bloodstream and transported to the liver and intestinal mucosa. In these tissues, host enzymes, specifically aryl sulfotransferases, conjugate p-cresol with a sulfate group to form this compound (PCS).[5] In healthy individuals, PCS is efficiently eliminated by the kidneys; however, in CKD, its clearance is impaired, leading to systemic accumulation.[1][5]

cluster_gut Gut Lumen cluster_host Host Metabolism (Liver, Intestinal Mucosa) cluster_circulation Systemic Circulation & Excretion Diet Dietary Protein (Tyrosine, Phenylalanine) Microbiota Gut Microbiota (e.g., Clostridium) Diet->Microbiota pCresol p-Cresol PCS This compound (PCS) pCresol->PCS Absorption & Sulfation Microbiota->pCresol Fermentation Circulation Circulation (Protein-Bound) PCS->Circulation SULT Sulfotransferase (SULT) Enzymes SULT->PCS Kidney Kidney Excretion Circulation->Kidney

Caption: Biosynthesis of this compound from dietary precursors.

Pathological Signaling Pathways Modulated by this compound

Accumulated PCS exerts toxic effects on various cell types, contributing to the pathophysiology of uremia. It is a key driver of endothelial dysfunction, vascular calcification, and renal fibrosis.[3] Metabolomics studies help connect elevated PCS levels to the dysregulation of specific signaling pathways. Key mechanisms include the induction of oxidative stress through the production of reactive oxygen species (ROS), the activation of pro-inflammatory pathways such as NF-κB, and the promotion of cellular senescence and apoptosis.[3][4][6]

cluster_cellular Cellular Stress & Signaling cluster_outcomes Pathophysiological Outcomes PCS Elevated this compound ROS ↑ Reactive Oxygen Species (ROS) PCS->ROS Induces NFkB NF-κB Pathway Activation PCS->NFkB Activates Ras_mTOR Ras/mTOR Pathway Activation PCS->Ras_mTOR Activates Inflammation Inflammation (↑ IL-6, TNF-α) ROS->Inflammation EndoDys Endothelial Dysfunction ROS->EndoDys NFkB->Inflammation Senescence Cellular Senescence & Apoptosis Ras_mTOR->Senescence Contributes to Fibrosis Renal & Vascular Fibrosis (EMT) Inflammation->Fibrosis EndoDys->Fibrosis

Caption: Key pathological signaling pathways activated by this compound.

Metabolomics Experimental Design and Workflow

A typical metabolomics workflow to investigate PCS-related pathways involves several key stages, from initial sample collection to final biological interpretation. The goal is to compare the metabolic profiles of different groups (e.g., healthy controls vs. CKD patients) to identify metabolites and pathways correlated with PCS levels and clinical outcomes.

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Sample Collection (Serum, Plasma, Urine) B 2. Sample Preparation (Deproteinization) A->B C 3. Data Acquisition (LC-MS/MS or NMR) B->C D 4. Data Processing (Peak Picking, Alignment) C->D E 5. Statistical Analysis (Multivariate Analysis) D->E F 6. Metabolite ID & Pathway Analysis E->F

Caption: General workflow for a metabolomics study of uremic toxins.

Detailed Experimental Protocols

Protocol 1: Serum/Plasma Sample Preparation for Metabolomics

This protocol describes a standard protein precipitation method suitable for both LC-MS and NMR analysis.

  • Sample Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation.

  • Aliquoting: Vortex the sample gently for 5 seconds. Aliquot 100 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (for LC-MS) or methanol (B129727) (for NMR) to the sample tube.[7][8] For targeted quantification, the precipitation solvent should contain an appropriate internal standard (e.g., p-cresol-d7).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Drying (Optional): For sample concentration or solvent exchange, dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 100 µL of mobile phase for LC-MS or a deuterated buffer for NMR).[9]

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method for Targeted Quantification of PCS

This protocol provides a robust method for quantifying PCS in serum or plasma.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: Start with 10% B, hold for 1 min, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1: 187.0 m/z -> Q3: 107.0 m/z.

      • Internal Standard (p-cresol-d7): Q1: 115.1 m/z -> Q3: 115.1 m/z (adjust based on specific standard).

    • Key Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument.

Protocol 3: ¹H-NMR Spectroscopy for Untargeted Metabolomic Profiling

This protocol is for obtaining a broad metabolic profile from serum samples.

  • Sample Preparation: Prepare deproteinized serum extract as described in Protocol 1 (using methanol precipitation). Dry the supernatant and reconstitute in 600 µL of NMR buffer (e.g., 100 mM phosphate (B84403) buffer in D₂O, pH 7.4, containing 0.1 mM TSP as a chemical shift reference).[8][10]

  • Transfer to NMR Tube: Transfer the reconstituted sample into a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 600 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A 1D NOESY or CPMG presaturation sequence (e.g., noesygppr1d or cpmgpr1d) is used to suppress the residual water signal.[11]

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 4-5 seconds.

      • Number of Scans: 64-128 scans, depending on sample concentration.

      • Temperature: 298 K (25°C).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the chemical shift of the spectra to the TSP signal at 0.0 ppm.

    • Perform spectral alignment and binning/bucketing for multivariate statistical analysis.

Data Presentation and Interpretation

Quantitative data from metabolomics studies should be presented clearly to allow for straightforward comparison between study groups.

Table 1: Representative Concentrations of this compound (PCS)

This table summarizes typical concentration ranges of total PCS found in human serum/plasma.

ConditionPCS Concentration (mg/L)PCS Concentration (µM)Reference(s)
Healthy Control2.9 (Normal)~15.4[5]
Uremic (CKD)43.0 (Uremic)~228.5[5]
Non-dialysis CKD (Stage 3-4)9.6 ± 5.551 ± 29[12]

Concentrations can vary based on diet, gut microbiome composition, and CKD stage.

Table 2: Performance of LC-MS/MS Methods for PCS Quantification

This table compares key validation parameters from published LC-MS/MS methods for PCS analysis in serum.

ParameterMethod 1Method 2Reference(s)
Linearity Range (ng/mL) 50 - 10,00024 - 12,470[7],[13]
LLOQ (ng/mL) 5024[7],[13]
Intra-day Precision (%RSD) < 15%< 10%[7],[14]
Inter-day Precision (%RSD) < 15%< 10%[7],[14]
Sample Preparation Acetonitrile PrecipitationAcetonitrile Precipitation[7],[13]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Conclusion

Metabolomics provides an indispensable set of tools for researchers and drug development professionals investigating the biological impact of this compound. The application of targeted LC-MS/MS methods allows for precise quantification, essential for clinical monitoring, while untargeted NMR and MS approaches are critical for discovering novel biomarkers and identifying dysregulated pathways associated with PCS toxicity. The protocols and data presented here offer a framework for designing and executing robust metabolomics studies to deepen our understanding of the gut-kidney axis and to develop new therapeutic strategies for managing the complications of chronic kidney disease.

References

Techniques for assessing P-Cresol sulfate-induced oxidative stress in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

P-Cresol sulfate (B86663) (PCS), a prominent uremic toxin, accumulates in the body with declining kidney function and has been implicated in the pathophysiology of various diseases through the induction of oxidative stress.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] PCS has been shown to enhance the production of ROS, leading to cellular damage, inflammation, and the progression of conditions such as chronic kidney disease (CKD), cardiovascular disease, and neurodegenerative disorders.[4][5]

This document provides detailed application notes and standardized protocols for assessing PCS-induced oxidative stress in cellular models. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate assays to quantify the impact of PCS on cellular redox status. The protocols outlined below cover the measurement of key markers of oxidative stress, including intracellular ROS production, lipid peroxidation, and the status of the primary cellular antioxidant, glutathione (B108866). Additionally, a method for assessing cytotoxicity is included to distinguish between specific oxidative stress responses and general cellular death.

Key Markers of P-Cresol Sulfate-Induced Oxidative Stress

The assessment of PCS-induced oxidative stress involves the measurement of several key biomarkers. These include:

  • Reactive Oxygen Species (ROS): Direct measurement of intracellular ROS provides a primary indication of oxidative stress.

  • Lipid Peroxidation: ROS can damage cellular lipids, leading to the formation of byproducts such as malondialdehyde (MDA), which can be quantified.

  • Glutathione (GSH) Levels: A decrease in the levels of this critical antioxidant indicates its depletion in response to increased oxidative stress.

  • Cell Viability/Cytotoxicity: It is crucial to assess cell death to differentiate specific oxidative stress mechanisms from general toxicity. Lactate (B86563) dehydrogenase (LDH) release is a common indicator of membrane damage and cytotoxicity.

Data Presentation: Quantitative Effects of P-Cresol and this compound on Oxidative Stress Markers

The following tables summarize quantitative data from published studies on the effects of P-Cresol (PC) and this compound (PCS) on various markers of oxidative stress in different cell lines.

Table 1: Effect of P-Cresol on Oxidative Stress and Cytotoxicity in HepaRG Cells

MarkerConcentration of P-CresolExposure TimeObserved EffectReference
DCF Formation (Oxidative Stress) 0.25 mM24 hSignificant increase[6]
EC50 = 0.64 ± 0.37 mM24 h50% effective concentration[6][7]
Total Cellular GSH Depletion 0.75 mM24 hSignificant decrease[6]
EC50 = 1.00 ± 0.07 mM24 h50% effective concentration[6][7]
LDH Release (Cellular Necrosis) 0.5 mM24 hSignificant increase[6]
EC50 = 0.85 ± 0.14 mM24 h50% effective concentration[6][7]

Table 2: Effect of P-Cresol on ROS Production and Cell Viability in Endothelial and Mononuclear Cells

Cell LineConcentration of P-CresolExposure TimeObserved EffectReference
EAHY Endothelial Cells >50 µM24 hStimulation of ROS production[8][9]
100–500 µM72 h30–61% decrease in cell number[8][9]
U937 Mononuclear Cells >50 µM24 hStimulation of ROS production[8][9]
250 and 750 µM24 hSignificant decrease in viable cells[8]

Table 3: Effect of this compound on Oxidative Stress in Primary Mouse Osteoblasts

MarkerConcentration of this compoundObserved EffectReference
Intracellular ROS Production ≥ 0.25 mMSignificant increase[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays used to assess PCS-induced oxidative stress.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein (B1593923) Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[1][9][11][12]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium without phenol (B47542) red

  • Black 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.[2]

  • Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed serum-free cell culture medium.[12]

  • Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS.

  • Incubation with DCFH-DA: Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11][13]

  • PCS Exposure: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of cell culture medium containing the desired concentrations of PCS or vehicle control to the respective wells.

  • Fluorescence Measurement:

    • Microplate Reader: Measure fluorescence intensity at an excitation wavelength of 485-495 nm and an emission wavelength of 529-535 nm.[2][11][13]

    • Fluorescence Microscope: Capture images using a GFP/FITC filter set.[1]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity to the cell number or protein concentration if significant differences in cell density are expected between treatments.

Protocol 2: Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.[5][7][14]

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • 1,1,3,3-Tetramethoxypropane (for MDA standard curve)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells and treat with desired concentrations of PCS.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]

    • Collect the supernatant for the assay.

  • TBARS Reaction:

    • In a microcentrifuge tube, add 100 µL of the cell lysate supernatant.[7]

    • Add 200 µL of ice-cold 10% TCA to precipitate proteins.[7][15]

    • Incubate on ice for 15 minutes.[7][15]

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.[7]

    • Transfer 200 µL of the supernatant to a new tube.[7]

    • Add 200 µL of 0.67% (w/v) TBA solution.[7]

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.[7]

  • Cooling: Cool the samples on ice for 10 minutes to stop the reaction.[14]

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[7][14]

  • Standard Curve: Prepare a standard curve using 1,1,3,3-tetramethoxypropane, which is hydrolyzed to MDA under acidic conditions.

  • Data Analysis: Calculate the concentration of MDA in the samples using the standard curve and normalize to the protein concentration of the cell lysate.

Protocol 3: Measurement of Total Cellular Glutathione (GSH) Levels

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included in the reaction to reduce oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.[3][16][17]

Materials:

  • DTNB

  • NADPH

  • Glutathione Reductase (GR)

  • Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for deproteination

  • Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation and Deproteination:

    • Culture and treat cells with PCS.

    • Harvest and homogenize cells in cold assay buffer.

    • To deproteinate, add an equal volume of 5% MPA or 10% TCA to the cell homogenate.[3]

    • Vortex and centrifuge at >10,000 x g for 5 minutes at 4°C.[3]

    • Collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the deproteinated sample supernatant.

    • Add 50 µL of DTNB solution to each well.[16]

    • Add 50 µL of Glutathione Reductase solution to each well.[16]

    • Incubate for 2-3 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of NADPH solution.[3]

  • Absorbance Measurement: Immediately measure the absorbance at 405-412 nm kinetically for 3-5 minutes using a microplate reader.[16][17]

  • Standard Curve: Prepare a standard curve using known concentrations of GSH.

  • Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration.

Protocol 4: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan (B1609692) product that can be measured spectrophotometrically. The amount of color formed is proportional to the number of lysed cells.[5][6]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of PCS, a vehicle control, and a maximum LDH release control (e.g., by adding lysis buffer provided in the kit). Include a no-cell background control.

    • Incubate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[6]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[6]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

    • Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Subtract the background absorbance (no-cell control) from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Oxidative Stress

This compound is known to induce oxidative stress through the activation of NADPH oxidase.[1][18] This leads to the production of superoxide (B77818) anions, which are a primary form of ROS. The subsequent increase in intracellular ROS can activate downstream stress-activated protein kinase pathways, such as JNK and p38 MAPK, which can lead to cellular dysfunction, inflammation, and apoptosis.[10]

PCS_Oxidative_Stress_Pathway cluster_membrane Intracellular PCS This compound NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase Activates CellMembrane Cell Membrane Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide Catalyzes O2 O₂ O2->Superoxide ROS Increased ROS Superoxide->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Activates Cellular_Response Cellular Dysfunction Inflammation Apoptosis JNK_p38->Cellular_Response Leads to

Caption: this compound (PCS) activates NADPH oxidase, leading to ROS production and downstream signaling.

General Experimental Workflow for Assessing Oxidative Stress

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular oxidative stress.

Experimental_Workflow cluster_assays Oxidative Stress & Cytotoxicity Assays start Start: Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest Cells and/or Culture Supernatant treatment->harvest ros_assay ROS Assay (e.g., DCFH-DA) harvest->ros_assay lipid_assay Lipid Peroxidation Assay (e.g., TBARS) harvest->lipid_assay gsh_assay GSH Assay harvest->gsh_assay ldh_assay Cytotoxicity Assay (e.g., LDH) harvest->ldh_assay analysis Data Analysis and Interpretation ros_assay->analysis lipid_assay->analysis gsh_assay->analysis ldh_assay->analysis

Caption: A typical workflow for assessing PCS-induced oxidative stress in cell culture.

References

Application Notes and Protocols for Evaluating the Impact of P-Cresol Sulfate on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-cresol (B1678582) sulfate (B86663), a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), is increasingly recognized for its detrimental effects on vascular health.[1] Endothelial dysfunction is a key initiating event in the pathogenesis of cardiovascular diseases, and understanding how p-cresol sulfate contributes to this process is crucial for developing novel therapeutic strategies.[2] These application notes provide a comprehensive overview of the methods to evaluate the impact of this compound on endothelial function, complete with detailed experimental protocols and data presentation guidelines.

In Vitro Models for Studying this compound Effects

The most common in vitro models utilize primary human endothelial cells or cell lines to investigate the direct effects of this compound.

  • Human Umbilical Vein Endothelial Cells (HUVECs): A widely used and well-characterized primary cell model for studying endothelial biology.[1]

  • Endothelial Progenitor Cells (EPCs): These cells are involved in endothelial repair and regeneration. Studying the impact of this compound on EPCs provides insights into its effect on vascular healing.[3]

  • Induced Pluripotent Stem Cell-Derived Endothelial Cells (iPSC-ECs): This model allows for patient-specific investigations and the study of genetic predispositions to uremic vasculopathy.[4][5]

  • 3D Human Vessel-on-a-Chip: This advanced model recapitulates the in vivo microenvironment, offering a more physiologically relevant system to study vascular barrier function and cytotoxicity.[6][7]

Key Experiments to Assess Endothelial Dysfunction

A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on endothelial function. Key experimental areas include cell viability and proliferation, endothelial barrier function, oxidative stress, inflammation, and angiogenesis.

Cell Viability and Proliferation

P-cresol and its sulfate can impair the viability and regenerative capacity of endothelial cells.[3][8]

Table 1: Quantitative Data on the Effect of P-Cresol and this compound on Endothelial Cell Viability and Proliferation

ParameterCell TypeCompoundConcentrationEffectReference
Cell Viability (MTT Assay) EPCsp-cresol10-80 µg/mlDose- and time-dependent inhibition[3]
EPCsIndoxyl sulfate25-200 µg/mlDose- and time-dependent inhibition[3]
EA.hy926p-cresol100-500 µM30-61% decrease in cell number[9]
HUVEC (3D vessel)p-cresol200-400 µMConcentration-dependent decrease[6]
HUVEC (3D vessel)p-cresyl sulfate200-400 µMNo effect on viability[6]
Proliferation (BrdU Assay) HUVECsp-cresolUremic concentrationsInhibition of proliferation[8]
HUVECsIndoxyl sulfateUremic concentrationsInhibition of proliferation[8]
Cell Cycle Arrest EA.hy926p-cresol100-500 µMInduction of S-phase arrest[9][10]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate endothelial cells (e.g., HUVECs, EPCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and/or p-cresol) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: Cell Viability (MTT Assay) Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for MTT-based cell viability assessment.

Endothelial Barrier Function

This compound can disrupt the integrity of the endothelial barrier, leading to increased permeability.[11][12]

Table 2: Quantitative Data on the Effect of this compound on Endothelial Permeability

ParameterCell Type/ModelCompoundConcentrationEffectReference
Transendothelial Electrical Resistance (TEER) HUVEC monolayersp-cresyl sulfate0.2 mMSignificant decrease over 48h[12]
HUVEC monolayersp-cresyl sulfate0.1-0.2 mMSignificant decrease over 72h[12]
Apparent Permeability (Papp) of Dextran HUVEC (3D vessel)p-cresol200-400 µMSignificant increase in leakage of 70 kDa and 10 kDa FITC-dextran[6]
HUVEC (3D vessel)p-cresyl sulfate200-400 µMNo significant alteration[6]

Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement

  • Cell Culture on Inserts: Culture endothelial cells on permeable filter inserts (e.g., Transwells®) until a confluent monolayer is formed.

  • Treatment: Add this compound to the apical and/or basolateral compartments at desired concentrations.

  • TEER Measurement: At various time points, measure the electrical resistance across the monolayer using an epithelial voltohmmeter.

  • Data Analysis: Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. A decrease in TEER indicates increased permeability.

Oxidative Stress

This compound is known to induce oxidative stress in endothelial cells, a key mechanism of its toxicity.[1]

Table 3: Quantitative Data on the Effect of this compound on Oxidative Stress

ParameterCell TypeCompoundConcentrationEffectReference
ROS Production (DCF Assay) HUVECsp-cresyl sulfate10-1000 µmol/LConcentration-dependent increase[1]
HASMCsp-cresyl sulfate10-1000 µmol/LConcentration-dependent increase[1]
EA.hy926p-cresol250-500 µMIncreased DCF fluorescence[9]
NADPH Oxidase Subunit Expression HUVECsp-cresyl sulfate1000 µmol/LUpregulation of Nox4 mRNA[1]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding: Plate endothelial cells in a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours.

  • Probe Loading: Incubate the cells with 5 µM CM-H2DCFDA in D-PBS for 30 minutes at 37°C.[1]

  • Washing: Remove the probe-containing medium and wash the cells with D-PBS.

  • Treatment: Add different concentrations of this compound in D-PBS and incubate for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS production as a fold change relative to the control group.

G PCS This compound OAT Organic Anion Transporters (OATs) PCS->OAT Intracellular Uptake PKC PKC OAT->PKC PI3K PI3K OAT->PI3K NADPH_Oxidase NADPH Oxidase (Nox4) PKC->NADPH_Oxidase Activation PI3K->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Induces

Signaling pathway of PCS-induced oxidative stress.

Inflammation

This compound promotes an inflammatory phenotype in endothelial cells.[1][6]

Table 4: Quantitative Data on the Effect of this compound on Inflammation

ParameterCell TypeCompoundConcentrationEffectReference
Monocyte Adhesion HUVEC (3D vessel)p-cresol200 µMIncreased monocyte adhesion[6]
IL-6 Production HUVEC (3D vessel)p-cresol200 µMIncreased IL-6 production[6]
MCP-1 Secretion HUVECsp-cresyl sulfate1000 µmol/LIncreased protein secretion[1]
Adhesion Molecule Expression HUVECsp-cresol-Decreased cytokine-induced ICAM-1 and VCAM-1 expression[13]

Protocol 4: Monocyte Adhesion Assay

  • Endothelial Monolayer Preparation: Culture endothelial cells to confluence in a 24-well plate.

  • Treatment: Treat the endothelial monolayer with this compound for 24 hours.

  • Monocyte Labeling: Label monocytes (e.g., THP-1 cells) with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the labeled monocytes to the treated endothelial monolayer and incubate for 1 hour.

  • Washing: Gently wash the wells to remove non-adherent monocytes.

  • Quantification: Lyse the remaining cells and measure the fluorescence in the lysate, or visualize and count the adherent cells using fluorescence microscopy.

  • Data Analysis: Calculate the percentage of adherent monocytes relative to the total number added.

Angiogenesis

P-cresol can impair the angiogenic capacity of endothelial progenitor cells.[3]

Table 5: Quantitative Data on the Effect of P-Cresol on Angiogenesis

ParameterCell TypeCompoundConcentrationEffectReference
In Vitro Angiogenesis (Matrigel Assay) EPCsp-cresol10-80 µg/mlSignificant suppression of tube formation[3]
EPCsIndoxyl sulfate25-200 µg/mlNo significant effect[3]

Protocol 5: Tube Formation Assay on Matrigel

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed endothelial cells (or EPCs) onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Visualization: Visualize the tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G cluster_workflow Experimental Workflow: Tube Formation Assay Coat Plate with Matrigel Coat Plate with Matrigel Seed & Treat Cells Seed & Treat Cells Coat Plate with Matrigel->Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate Visualize Tubes Visualize Tubes Incubate->Visualize Tubes Quantify Formation Quantify Formation Visualize Tubes->Quantify Formation

Workflow for assessing in vitro angiogenesis.

In Vivo Models

To study the systemic effects of this compound, animal models of CKD are often employed.

  • 5/6 Nephrectomy Model: This surgical model induces progressive kidney failure, leading to the accumulation of uremic toxins, including this compound.[1] Rats in this model can be further administered p-cresol to study its specific vascular toxicity.[1]

Key In Vivo Assessments:

  • Measurement of plasma inflammatory markers (e.g., MCP-1).[1]

  • Immunohistochemical analysis of aortic tissue for markers of vascular damage and calcification (e.g., OPN, ALP).[1]

  • Gene and protein expression analysis of aortic tissue for markers of oxidative stress (e.g., Nox4).[1]

Signaling Pathways Implicated in this compound-Induced Endothelial Dysfunction

Several signaling pathways have been identified as mediators of the detrimental effects of this compound on endothelial cells.

G PCS P-Cresol / this compound Rho_Kinase Rho/Rho Kinase PCS->Rho_Kinase p38_MAPK p38 MAPK PCS->p38_MAPK Src_Kinase Src Kinase PCS->Src_Kinase Barrier_Dysfunction Barrier Dysfunction Rho_Kinase->Barrier_Dysfunction Proliferation_Inhibition Inhibition of Proliferation p38_MAPK->Proliferation_Inhibition Angiogenesis_Suppression Suppression of Angiogenesis p38_MAPK->Angiogenesis_Suppression VE_Cadherin VE-Cadherin Phosphorylation Src_Kinase->VE_Cadherin VE_Cadherin->Barrier_Dysfunction

Key signaling pathways affected by this compound.

  • Rho/Rho Kinase Pathway: Activation of this pathway leads to cytoskeletal rearrangement and disruption of adherens junctions, increasing endothelial permeability.[11][14]

  • p38 MAPK Pathway: P-cresol activates this pathway, leading to the inhibition of EPC proliferation and suppression of their angiogenic capacity.[3]

  • Src Kinase and VE-Cadherin Phosphorylation: this compound can induce the phosphorylation of VE-cadherin via Src kinase, contributing to increased endothelial permeability.[12]

Conclusion

The evaluation of this compound's impact on endothelial function requires a combination of in vitro and in vivo approaches. The methods and protocols outlined in these application notes provide a robust framework for researchers to investigate the mechanisms of this compound-induced vascular damage and to screen for potential therapeutic interventions. By systematically assessing cell viability, barrier function, oxidative stress, inflammation, and angiogenesis, a comprehensive understanding of the endothelial toxicity of this uremic toxin can be achieved.

References

Protocol for assessing the effect of P-Cresol sulfate on osteoblast differentiation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol to assess the impact of p-Cresol sulfate (B86663) (PCS), a protein-bound uremic toxin, on the differentiation of osteoblasts. Accumulation of PCS is observed in patients with chronic kidney disease (CKD) and is linked to bone mineral disorders.[1][2] This protocol details the necessary in vitro experiments to elucidate the mechanisms by which PCS impairs bone formation, providing a framework for screening potential therapeutic interventions.

The methodologies outlined herein cover the assessment of key markers of osteoblast differentiation, including alkaline phosphatase activity, mineralization, and the expression of osteogenic genes.[3][4][5] Furthermore, this protocol addresses the investigation of cellular senescence and the activation of specific signaling pathways, such as the JNK and p38 MAPK pathways, which are implicated in PCS-induced osteoblast dysfunction.[6]

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Models:

  • Primary Human Mesenchymal Stem Cells (hMSCs): Isolated from bone marrow aspirates of healthy donors.[3]

  • Primary Mouse Osteoblasts: Isolated from the calvaria of newborn mice.[6]

  • Cell Line Alternatives: Commercially available pre-osteoblastic cell lines (e.g., MC3T3-E1) can also be utilized.

1.2. Osteogenic Differentiation Medium:

  • Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Osteogenic Induction Supplements:

    • 10 mM β-glycerophosphate

    • 50 µg/mL Ascorbic acid

    • 100 nM Dexamethasone

1.3. p-Cresol Sulfate (PCS) Preparation and Treatment:

  • Prepare a stock solution of PCS (Sigma-Aldrich or equivalent) in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Treat cells with varying concentrations of PCS. Based on published literature, effective concentration ranges are typically between 10 µg/mL and 160 µg/mL, or 0.125 mM to 0.5 mM.[3][6] A dose-response experiment is recommended to determine the optimal concentration for the specific cell type and endpoint being measured.

  • A vehicle control (medium with the same amount of PBS or the solvent used for PCS) should always be included.

Assessment of Osteoblast Differentiation

2.1. Alkaline Phosphatase (ALP) Activity Assay:

  • Seed cells in a 24-well plate and induce osteogenic differentiation in the presence or absence of PCS.

  • After 7-10 days of differentiation, wash the cells with PBS.[3]

  • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Use a commercial ALP activity assay kit (colorimetric or fluorometric) to measure ALP activity in the cell lysates according to the manufacturer's instructions.

  • Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

2.2. Mineralization Assay (Alizarin Red S Staining):

  • Seed cells in a 12-well or 24-well plate and differentiate for 14-21 days with or without PCS.[3]

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Rinse the fixed cells with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Wash away the excess stain with deionized water.

  • Visualize and capture images of the stained calcium deposits using a microscope.

  • For quantification, destain by adding 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.

2.3. Gene Expression Analysis (RT-qPCR):

  • Culture cells under osteogenic conditions with and without PCS for 7-14 days.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers for key osteogenic marker genes:

    • RUNX2 (Runt-related transcription factor 2)

    • COL1A1 (Collagen type I alpha 1 chain)[7]

    • ALPL (Alkaline phosphatase)

    • SPP1 (Secreted phosphoprotein 1, Osteopontin)

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Investigation of Cellular Senescence

3.1. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:

  • Differentiate cells for 7 days in the presence or absence of PCS.[3]

  • Fix the cells and stain using a commercial SA-β-Gal staining kit according to the manufacturer's protocol.

  • Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.[3]

3.2. Senescence-Associated Gene Expression:

  • Analyze the expression of senescence-associated genes such as p21 and p16 using RT-qPCR as described in section 2.3.[3] Studies have shown that PCS upregulates the expression of p21.[3][5]

Analysis of Signaling Pathways

4.1. Reactive Oxygen Species (ROS) Measurement:

  • Treat osteoblasts with PCS for a shorter duration (e.g., 24 hours).

  • Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. PCS has been shown to increase intracellular ROS production at concentrations of 0.25 mM and above.[6]

4.2. Western Blot Analysis for JNK and p38 MAPK Activation:

  • Treat cells with PCS for an appropriate time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of JNK and p38 MAPK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein. Inhibition of JNK and p38 MAPK has been shown to abolish the detrimental effects of PCS on osteoblasts.[6]

Data Presentation

Table 1: Effect of this compound on Osteoblast Differentiation Markers

TreatmentALP Activity (U/mg protein)Mineralization (OD at 562 nm)RUNX2 Expression (Fold Change)COL1A1 Expression (Fold Change)
Control1.01.0
PCS (Low Conc.)
PCS (High Conc.)

Table 2: Effect of this compound on Cellular Senescence and Signaling

TreatmentSenescent Cells (%)p21 Expression (Fold Change)Intracellular ROS (Fold Change)p-JNK / Total JNK Ratiop-p38 / Total p38 Ratio
Control1.01.0
PCS

Visualization of Pathways and Workflows

G Signaling Pathway of PCS in Osteoblasts cluster_0 PCS This compound ROS ↑ Reactive Oxygen Species (ROS) PCS->ROS JNK_p38 ↑ JNK & p38 MAPK Activation PCS->JNK_p38 p21 ↑ p21 Expression PCS->p21 Osteoblast_Dysfunction Osteoblast Dysfunction ROS->Osteoblast_Dysfunction JNK_p38->Osteoblast_Dysfunction Senescence Cellular Senescence p21->Senescence Senescence->Osteoblast_Dysfunction Decreased_Diff ↓ Osteoblast Differentiation Osteoblast_Dysfunction->Decreased_Diff Decreased_Min ↓ Mineralization Osteoblast_Dysfunction->Decreased_Min

Caption: Signaling Pathway of this compound in Osteoblasts.

G cluster_workflow Experimental Workflow cluster_assays Assessments start Start: Osteoprogenitor Cells (e.g., hMSCs) culture Osteogenic Induction +/- this compound start->culture alp ALP Activity Assay (Day 7-10) culture->alp mineralization Mineralization Assay (Day 14-21) culture->mineralization qpcr RT-qPCR (Day 7-14) culture->qpcr senescence SA-β-Gal Staining (Day 7) culture->senescence western Western Blot (Short Term) culture->western end Endpoint: Data Analysis alp->end mineralization->end qpcr->end senescence->end western->end

Caption: Experimental Workflow for Assessing PCS Effects.

References

Application Notes and Protocols for Simple P-Cresol Sulfate Determination using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of total p-cresol (B1678582), as a surrogate for p-cresol sulfate (B86663) (pCS), in plasma samples using a simple and cost-effective fluorescence spectroscopy method. This method is particularly useful for researchers and professionals in drug development who require a straightforward technique to assess the levels of this significant uremic toxin.

Introduction

P-cresol sulfate is a protein-bound uremic toxin that accumulates in the body with the decline of renal function, playing a significant role in the pathophysiology of chronic kidney disease (CKD) and its cardiovascular complications.[1][2][3] It is a metabolite originating from the bacterial fermentation of dietary tyrosine in the intestine to form p-cresol, which is then absorbed and conjugated to this compound in the liver.[1][3] Due to its high affinity for albumin, pCS is not efficiently removed by conventional hemodialysis.[2] The accumulation of pCS has been linked to the induction of oxidative stress, inflammation, and endothelial dysfunction.[4][5][6] Monitoring pCS levels is therefore crucial in CKD management and in the development of therapeutic interventions.

While methods like liquid chromatography-mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for pCS quantification, fluorescence spectroscopy offers a simpler, more accessible, and cost-effective alternative for routine analysis.[7][8] This method is based on the intrinsic fluorescence of p-cresol, the precursor of pCS. The protocol involves an acid hydrolysis step to convert the non-fluorescent this compound and p-cresol glucuronide in plasma samples back to the fluorescent p-cresol.[7][9][10]

Principle of the Method

The determination of this compound by fluorescence spectroscopy relies on the measurement of the native fluorescence of p-cresol after its liberation from its conjugated forms (this compound and p-cresol glucuronide) through acid hydrolysis. P-cresol exhibits fluorescence with an excitation maximum at approximately 280 nm and an emission maximum at around 310 nm.[9][11] The fluorescence intensity is directly proportional to the concentration of p-cresol, allowing for its quantification. The overall workflow involves sample preparation (hydrolysis, protein precipitation, and extraction) followed by fluorescence measurement.

Experimental Protocols

Reagents and Materials
  • p-Cresol (4-methylphenol) standard

  • Hydrochloric acid (HCl)

  • Acetonitrile (B52724) (ACN)

  • Sodium chloride (NaCl)

  • Phosphate buffered saline (PBS)

  • Human plasma (or serum)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Fluorometer with a thermostated cell holder

  • Quartz cuvettes

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve p-cresol in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a 1000 µg/mL stock solution.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the appropriate buffer or solvent to cover the desired concentration range (e.g., 0.5 to 30 µg/mL).[7][9]

Sample Preparation Protocol

This protocol is adapted from the described method for determining total p-cresol in plasma.[7][9][10][12]

  • Hydrolysis:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add an equal volume of concentrated hydrochloric acid to the plasma sample.

    • Vortex the mixture for 1 minute.

    • Incubate the mixture at 95°C for 30 minutes to hydrolyze this compound and p-cresol glucuronide to p-cresol.

    • Cool the samples to room temperature.

  • Protein Precipitation and Extraction:

    • Add 400 µL of acetonitrile (ACN) to the hydrolyzed sample to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Add a saturating amount of sodium chloride (NaCl) to facilitate the separation of the organic and aqueous phases (salting-out).

    • Vortex again for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collection of Supernatant:

    • Carefully collect the upper organic layer (acetonitrile containing the extracted p-cresol) and transfer it to a clean microcentrifuge tube.

Fluorescence Measurement
  • Instrument Settings:

    • Set the excitation wavelength of the fluorometer to 280 nm.[9][10]

    • Set the emission wavelength to 310 nm.[9][10]

    • Use a thermostated cell holder to maintain a constant temperature.

  • Measurement:

    • Transfer the extracted supernatant into a quartz cuvette.

    • Measure the fluorescence intensity.

    • For the calibration curve, follow the same sample preparation steps with the working standard solutions.

    • A blank sample (using water or PBS instead of plasma) should also be prepared and measured.

Data Analysis
  • Calibration Curve: Plot the fluorescence intensity of the prepared standards against their corresponding concentrations to generate a calibration curve.

  • Quantification: Determine the concentration of p-cresol in the unknown samples by interpolating their fluorescence intensity values from the calibration curve.

  • Correction for Dilution: Remember to account for the dilution factors introduced during the sample preparation steps to calculate the final concentration in the original plasma sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of the fluorescence spectroscopy method for p-cresol determination as reported in the literature.

Table 1: Method Performance and Calibration [7][9]

ParameterValue
Linear Range0.5 - 30 µg/mL
Regression EquationΔF = 8.9645 (C (µg/mL)) + 1.89
Correlation Coefficient (R²)0.9992
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Relative Standard Deviation (RSD%)1.2%

Table 2: Accuracy (Recovery) of the Method [7][9]

Spiked Concentration (µg/mL)Mean Recovery (%)
1112.8
5107.0
2099.2

Table 3: Reported Concentrations of Total p-Cresol [13]

GroupConcentration (µmol/L)
Healthy Controls6.8 ± 3.4
Hemodialysis Patients48 ± 8.7
Septic Hemodialysis Patients78 ± 9.3

Visualizations

Diagrams

Below are diagrams illustrating key pathways and workflows relevant to this compound determination.

cluster_gut Intestinal Lumen cluster_circulation Systemic Circulation cluster_liver Liver DietaryTyrosine Dietary Tyrosine/ Phenylalanine GutBacteria Gut Microbiota (e.g., Clostridium) DietaryTyrosine->GutBacteria Fermentation pCresol_gut p-Cresol GutBacteria->pCresol_gut pCresol_blood p-Cresol pCresol_gut->pCresol_blood Absorption Sulfation Sulfation (SULT1A1) pCresol_blood->Sulfation Metabolism pCS_blood This compound (pCS) (Protein-Bound) Sulfation->pCS_blood

Caption: Biosynthesis pathway of this compound from dietary amino acids.

PCS Elevated this compound (pCS) in Chronic Kidney Disease ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) PCS->ROS Inflammation Pro-inflammatory Cytokine Release PCS->Inflammation EndoDys Endothelial Dysfunction ROS->EndoDys Inflammation->EndoDys VascDam Vascular Damage & Calcification EndoDys->VascDam CVD Cardiovascular Disease VascDam->CVD

Caption: Pathological signaling cascade initiated by elevated this compound.

Start Start: Plasma Sample (contains pCS and pCG) Hydrolysis 1. Acid Hydrolysis (HCl, 95°C) Start->Hydrolysis Precipitation 2. Protein Precipitation & Extraction (ACN, NaCl) Hydrolysis->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Collect Supernatant (contains p-Cresol) Centrifugation->Supernatant Fluorescence 5. Fluorescence Measurement (Ex: 280 nm, Em: 310 nm) Supernatant->Fluorescence Quantification 6. Quantification (vs. Calibration Curve) Fluorescence->Quantification End End: Total p-Cresol Concentration Quantification->End

Caption: Experimental workflow for total p-cresol determination.

References

Application Notes and Protocols for High-Throughput Screening of P-Cresol Sulfate Production Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-cresol (B1678582) sulfate (B86663) (PCS) is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD). It is produced from the microbial fermentation of dietary tyrosine in the colon to p-cresol, which is then absorbed and sulfated in the liver, primarily by the enzyme Sulfotransferase 1A1 (SULT1A1). Elevated levels of PCS are associated with cardiovascular disease, renal disease progression, and overall mortality in CKD patients. Therefore, the identification of small molecule inhibitors that can either block the bacterial production of p-cresol or its subsequent sulfation to PCS represents a promising therapeutic strategy.

These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign to discover and characterize inhibitors of PCS production. The workflow encompasses two primary screening strategies targeting key enzymatic steps in the PCS biosynthesis pathway, followed by secondary and counter-screening assays to ensure the identification of potent and specific inhibitors.

P-Cresol Sulfate Biosynthesis Pathway

The production of this compound is a multi-step process involving both the gut microbiota and host enzymes. Dietary tyrosine is first metabolized to p-hydroxyphenylacetate (p-HPA) by various gut bacteria. Subsequently, specific bacteria, most notably Clostridioides difficile, express the enzyme 4-hydroxyphenylacetate (B1229458) decarboxylase (HpdBCA) which converts p-HPA to p-cresol.[1][2] P-cresol is then absorbed into the bloodstream and transported to the liver, where it undergoes sulfation by the cytosolic enzyme SULT1A1 to form the final product, this compound.[3][4]

PCS_Biosynthesis cluster_gut Gut Lumen (Microbiota) cluster_host Host Liver Cell Tyrosine Dietary Tyrosine pHPA p-Hydroxyphenylacetate (p-HPA) Tyrosine->pHPA Bacterial Metabolism pCresol p-Cresol pHPA->pCresol 4-Hydroxyphenylacetate Decarboxylase (HpdBCA) in C. difficile pCresol_host p-Cresol pCresol->pCresol_host Absorption PCS This compound (PCS) SULT1A1 Sulfotransferase 1A1 (SULT1A1) pCresol_host->SULT1A1 Sulfation SULT1A1->PCS

Caption: Biosynthesis pathway of this compound (PCS).

High-Throughput Screening (HTS) Workflow

A tiered HTS approach is recommended to efficiently identify and validate inhibitors of PCS production. This workflow is designed to maximize throughput in the primary screens while ensuring that only high-quality, specific hits are advanced for further characterization.

HTS_Workflow Library Compound Library Primary_Screen Primary High-Throughput Screen Library->Primary_Screen Bacterial_Assay Target 1: Bacterial p-Cresol Production (Whole-cell assay) Primary_Screen->Bacterial_Assay SULT1A1_Assay Target 2: Human SULT1A1 Activity (Fluorescence-based assay) Primary_Screen->SULT1A1_Assay Hit_Confirmation Hit Confirmation & Dose-Response Bacterial_Assay->Hit_Confirmation SULT1A1_Assay->Hit_Confirmation Secondary_Assay Secondary Assays Hit_Confirmation->Secondary_Assay LCMS_Assay LC-MS/MS Quantification of PCS Secondary_Assay->LCMS_Assay Counter_Screen Counter-Screens Secondary_Assay->Counter_Screen Lead_Opt Lead Optimization LCMS_Assay->Lead_Opt Assay_Interference Assay Interference (e.g., autofluorescence) Counter_Screen->Assay_Interference Cytotoxicity Cytotoxicity Assays Counter_Screen->Cytotoxicity

Caption: Tiered high-throughput screening workflow for PCS production inhibitors.

Protocol 1: Primary HTS Assay for Inhibitors of Bacterial p-Cresol Production

This protocol describes a whole-cell based assay to identify compounds that inhibit the production of p-cresol by Clostridioides difficile.

Principle: C. difficile is cultured in the presence of p-hydroxyphenylacetate (p-HPA), the precursor to p-cresol. Test compounds are added to the culture, and after an incubation period, the amount of p-cresol produced is quantified by High-Performance Liquid Chromatography (HPLC). A reduction in p-cresol levels in the presence of a test compound indicates potential inhibition of the bacterial p-cresol production pathway.

Materials:

  • Clostridioides difficile strain (e.g., 630Δerm)

  • Minimal media (MM)

  • p-Hydroxyphenylacetic acid (p-HPA) solution

  • Test compound library (dissolved in DMSO)

  • 96-well microplates

  • Anaerobic chamber

  • Microplate reader (for OD590nm measurements)

  • HPLC system with a UV detector

Procedure:

  • Bacterial Culture Preparation: Culture C. difficile anaerobically in MM to the mid-logarithmic growth phase.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of each test compound from the library to individual wells. Include positive control wells (no inhibitor) and negative control wells (no bacteria).

  • Inoculation and Incubation: Dilute the C. difficile culture in fresh MM containing p-HPA (final concentration of 1.5 mg/mL). Add 198 µL of this bacterial suspension to each well containing the test compounds.

  • Incubate the plate anaerobically at 37°C for 8 hours.

  • Measure Bacterial Growth: After incubation, measure the optical density at 590 nm (OD590nm) of each well using a microplate reader to assess bacterial growth.

  • Sample Preparation for HPLC: Centrifuge the plate to pellet the bacteria. Collect the supernatant for p-cresol quantification.

  • HPLC Analysis: Analyze the supernatant for p-cresol concentration using an HPLC system.

  • Data Analysis: Normalize the p-cresol concentration in each well to the corresponding OD590nm reading. Calculate the percentage inhibition for each test compound relative to the positive control.

Data Presentation:

Table 1: Inhibition of p-Cresol Production in C. difficile

Compound IDConcentration (mM)% Inhibition of p-Cresol Production (Mean ± SD)
Compound 26.646.6 ± 3.9
Compound 66.654.9 ± 13.5
Compound 86.699.0 ± 0.4
Compound 176.641.6 ± 7.3
Data adapted from a study on HpdBCA decarboxylase inhibitors.[5][6]

Protocol 2: Primary HTS Assay for Inhibitors of Human SULT1A1

This protocol describes a fluorescence-based assay to identify inhibitors of human SULT1A1, the key enzyme responsible for converting p-cresol to PCS.

Principle: This assay utilizes a fluorogenic substrate that becomes highly fluorescent upon sulfation by SULT1A1.[7][8] The reaction is performed in the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and test compounds. A decrease in the fluorescence signal indicates inhibition of SULT1A1 activity.

Materials:

  • Recombinant human SULT1A1 enzyme

  • Fluorogenic SULT1A1 substrate (e.g., HN-241)[7]

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Test compound library (dissolved in DMSO)

  • Known SULT1A1 inhibitor (e.g., mefenamic acid, quercetin) for positive control[3][9]

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Plate Preparation: In a 384-well plate, add 100 nL of each test compound from the library to individual wells.

  • Enzyme and Substrate Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl2, DTT, and recombinant SULT1A1 enzyme. Prepare a separate solution of the fluorogenic substrate and PAPS in Tris-HCl buffer.

  • Reaction Initiation: Add 10 µL of the enzyme master mix to each well. Pre-incubate for 10 minutes at 37°C. To initiate the reaction, add 10 µL of the substrate/PAPS solution to each well.

  • Incubation: Incubate the plate at 37°C for the optimized reaction time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., around 450 nm for HN-241 sulfate).[7]

  • Data Analysis: Calculate the percentage inhibition for each test compound relative to the positive control (no inhibitor).

Data Presentation:

Table 2: Inhibition of Human SULT1A1 Activity

InhibitorSubstrateIC50 (µM)Ki (nM)Inhibition Type
Mefenamic Acidp-Cresol-1.2 ± 0.3 (kidney)Mixed
Mefenamic Acidp-Cresol-2.4 ± 0.1 (liver)Noncompetitive
Nimesulidep-Nitrophenol0.2--
Meclofenamatep-Nitrophenol0.1--
Piroxicamp-Nitrophenol380--
Salicylic Acidp-Nitrophenol1700--
Aspirinp-Nitrophenol150--
Naproxenp-Nitrophenol1500--
Ibuprofenp-Nitrophenol3800--
Quercetin4-Nitrophenol0.10 ± 0.03100Noncompetitive
IC50 and Ki values are compiled from multiple studies.[3][9]

Secondary and Counter-Screening Assays

Secondary Assay: LC-MS/MS Quantification of this compound For hits identified from the SULT1A1 primary screen, a more direct and quantitative secondary assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be performed. This assay directly measures the formation of this compound from p-cresol.

Counter-Screens It is crucial to perform counter-screens to eliminate false-positive hits that interfere with the assay technology rather than the biological target.

  • For Fluorescence-Based Assays: Screen hits against the assay components in the absence of the enzyme to identify compounds that are intrinsically fluorescent or quench fluorescence.

  • For Luciferase-Based Reporter Assays (if used): Screen hits against a purified luciferase enzyme to identify direct inhibitors of the reporter enzyme.

  • Cytotoxicity Assays: Assess the general cytotoxicity of the hit compounds in a relevant cell line (e.g., HepG2 cells) to ensure that the observed inhibition is not due to cell death.

By following these detailed protocols and a tiered screening approach, researchers can effectively identify and characterize novel inhibitors of this compound production, paving the way for the development of new therapeutics to combat the detrimental effects of this uremic toxin.

References

Troubleshooting & Optimization

Challenges in separating P-Cresol sulfate from isomeric compounds by LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the challenges encountered when separating p-cresol (B1678582) sulfate (B86663) from its isomeric compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of p-cresol sulfate from its isomers (o- and m-cresol (B1676322) sulfate) so challenging?

The primary challenge lies in the high degree of structural similarity between the isomers[1]. This compound, o-cresol (B1677501) sulfate, and m-cresol sulfate differ only in the position of the methyl group on the phenyl ring. This results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and mass-to-charge ratio (m/z), making them difficult to resolve using standard chromatographic techniques[1][2]. Furthermore, they produce identical fragments in the mass spectrometer, making them indistinguishable without chromatographic separation[3][4].

Q2: What are the common mass transitions for detecting this compound and its isomers?

This compound and its isomers are typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-)[5][6][7]. Since all isomers have the same parent mass, the MRM transitions are identical for all of them.

  • Precursor Ion (Q1): m/z 187[3][8]

  • Common Product Ions (Q3):

    • m/z 80 (corresponding to the [SO₃]⁻ radical anion)[3][5][8]

    • m/z 107 (corresponding to the deprotonated cresol (B1669610) moiety)[3][5][8]

The selection of these transitions provides high sensitivity and selectivity for the cresol sulfate structure, though not for a specific isomer[8].

Q3: Which type of LC column is best suited for separating cresol sulfate isomers?

While standard C18 reversed-phase columns are widely used, they often provide inadequate resolution for p-cresol and its isomers[1][5]. Columns that offer alternative separation mechanisms are generally more successful.

  • Phenyl-Hexyl and Phenyl Columns: These columns are often recommended as they provide additional π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes. This can introduce a level of selectivity beyond simple hydrophobicity, improving resolution between the isomers[1][5][9].

  • Pentafluorophenyl (PFP) Columns: PFP phases can also offer unique selectivity for aromatic and positional isomers and have been used in methods to separate this compound from other uremic toxins[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has been investigated as an alternative to reversed-phase chromatography for separating polar uremic toxins. However, successful separation of cresol sulfate isomers on HILIC phases is not always guaranteed and requires careful method development[3][5][10].

Q4: Can mass spectrometry alone be used to differentiate the isomers?

No. Isomers like this compound and 2-hydroxy-5-methylbenzenesulfonic acid (a structural isomer) have been shown to produce identical fragmentation patterns and are indistinguishable by tandem mass spectrometry (MS/MS) alone[3][4]. Therefore, chromatographic separation is essential for their unambiguous identification and quantification.

Experimental Protocols & Quantitative Data

Example LC-MS/MS Protocol for this compound Analysis

This protocol provides a general methodology for the analysis of this compound in a biological matrix like plasma or serum. Optimization will be required based on the specific instrument and sample type.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., p-cresol-d7 (B584137) sulfate)[9].

  • Vortex the mixture vigorously for 1 minute to precipitate proteins[9].

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C[9].

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis[9].

2. Liquid Chromatography Conditions

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: Accucore PFP (Pentafluorophenyl) 2.1 x 100 mm, 2.6 µm[3].

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) + 0.01% formic acid in water[3].

  • Mobile Phase B: Acetonitrile[3].

  • Flow Rate: 250 µL/min[3].

  • Column Temperature: 30°C[3].

  • Injection Volume: 1-10 µL.

  • Gradient Elution:

    • 0–1.0 min: 10% B

    • 1.0–3.5 min: 10% to 50% B

    • 3.5–5.5 min: Hold at 50% B

    • 5.5–6.0 min: 50% to 10% B

    • 6.0–8.0 min: Hold at 10% B (Re-equilibration)[3].

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Declustering Potential: -40 V[3].

  • Collision Energy (CE):

    • For transition m/z 187 → 80: -36 eV[3]

    • For transition m/z 187 → 107: -32 eV[3]

  • MRM Transitions: Monitor m/z 187.1 > 80.0 and m/z 187.1 > 107.0[3][8].

Data Summary Tables

Table 1: Comparison of LC Columns and Conditions for Cresol Sulfate Analysis

Column Type Dimensions Mobile Phase Example Key Feature / Outcome Reference(s)
Reversed-Phase C18 2.1 x 100 mm, 3.5 µm A: 10 mM Ammonium AcetateB: Acetonitrile Commonly used but may result in poor resolution of isomers.[5][11] [5][11]
Phenyl-Hexyl 2.0 x 100 mm, 3.0 µm A: Water + Formic AcidB: Acetonitrile + Formic Acid Offers π-π interactions, potentially improving selectivity for aromatic isomers.[5] [5]
Pentafluorophenyl (PFP) 2.1 x 100 mm, 2.6 µm A: 5 mM Ammonium Formate + 0.01% FAB: Acetonitrile Provided baseline separation of pCS from Indoxyl Sulfate, but co-elution with a sulfonic acid isomer was observed.[3] [3]

| ZIC-HILIC | 2.1 x 50 mm, 3.5 µm | A: Ammonium Acetate in WaterB: Acetonitrile | Investigated for separating polar uremic toxins, but performance for cresol isomers specifically can be variable.[5] |[5] |

Table 2: Typical Mass Spectrometry Parameters for this compound

Parameter Value Description Reference(s)
Ionization Mode Negative ESI Essential for forming the deprotonated precursor ion.[5][6][7] [5][6][7]
Precursor Ion (m/z) 187.1 [M-H]⁻ ion for all cresol sulfate isomers. [3][5][8]
Product Ion 1 (m/z) 80.0 Fragment corresponding to [SO₃]⁻. [3][5][8]
Product Ion 2 (m/z) 107.0 Fragment corresponding to the deprotonated cresol core. [3][5][8]

| Collision Energy (CE) | -30 to -40 eV | Analyte-dependent; requires optimization for your instrument. |[3] |

Troubleshooting Guide

This guide provides a systematic approach to resolving the most common issue: co-elution of this compound with an isomeric compound.

Problem: Poor chromatographic resolution or complete co-elution of peaks at m/z 187.

Step 1: Confirm Co-elution

Before making significant method changes, confirm that the unresolved peak is indeed due to multiple compounds.

  • Visual Inspection: Look for peak fronting, tailing, or shoulders, which can indicate the presence of more than one compound[12][13].

  • Mass Spectral Analysis: If using a high-resolution MS or a detector like a diode array, examine the spectra across the peak. A changing mass spectrum or UV spectrum from the leading edge to the trailing edge of the peak is a strong indicator of co-elution[12]. For triple quadrupole instruments, this may not be possible, and successful separation of standards is the best confirmation.

Step 2: Systematic Method Optimization

If co-elution is confirmed, follow the workflow below to systematically troubleshoot and resolve the issue.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution start Problem: Co-elution of pCS Isomers confirm 1. Confirm Co-elution (Peak Shape, MS Spectra) start->confirm Start Here optimize 2. Optimize Current Method confirm->optimize Co-elution Confirmed gradient A. Modify Gradient: Decrease ramp rate (e.g., 10%/min to 5%/min) optimize->gradient First Steps change_col 3. Change Column Chemistry (Orthogonal Selectivity) optimize->change_col If optimization fails mobile_phase B. Adjust Mobile Phase: Change organic solvent (ACN vs. MeOH) Adjust pH/buffer gradient->mobile_phase If no improvement resolved Separation Achieved gradient->resolved Success! temp C. Change Temperature: Lower temperature to increase interaction mobile_phase->temp If no improvement mobile_phase->resolved Success! temp->change_col If optimization fails temp->resolved Success! c18_to_phenyl Try Phenyl-Hexyl or PFP (Introduces π-π interactions) change_col->c18_to_phenyl If using C18 try_hilic Try HILIC (Different retention mechanism) change_col->try_hilic Alternative Approach c18_to_phenyl->resolved Success! try_hilic->resolved Success!

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

Step 3: Detailed Troubleshooting Actions
  • Modify the Gradient: A slower gradient ramp rate gives the analytes more time to interact with the stationary phase, which can enhance the resolution of closely eluting compounds[14].

  • Adjust the Mobile Phase:

    • Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity, as they have different solvent strengths and interaction properties.

    • Additives/pH: Small changes in the mobile phase pH or buffer concentration can alter the ionization state of silanols on the column surface, which may influence retention and peak shape, especially for polar compounds[13].

  • Change Column Temperature: Lowering the column temperature generally increases retention and can sometimes improve resolution, although it may also increase backpressure.

  • Change Column Chemistry: If optimizing the current method fails, the most effective solution is often to switch to a column with a different stationary phase[14].

    • If you are using a standard C18 column, moving to a Phenyl-Hexyl or PFP column is a logical next step to introduce different selectivity[3][5].

    • If reversed-phase methods are unsuccessful, exploring an orthogonal separation technique like HILIC is a valid strategy[5][10]. This represents a more significant method development effort but can be very effective for polar isomers.

Visualizing the Core Challenge

The structural similarity of cresol sulfate isomers is the root cause of the separation difficulty.

G cluster_isomers Cresol Sulfate Isomers (m/z 187) cluster_challenge Analytical Challenge ortho o-cresol sulfate ortho_struct Structure: Sulfate on position 1 Methyl on position 2 ortho->ortho_struct challenge High Similarity leads to - Co-elution in LC - Identical MS/MS spectra ortho->challenge meta m-cresol sulfate meta_struct Structure: Sulfate on position 1 Methyl on position 3 meta->meta_struct meta->challenge para This compound para_struct Structure: Sulfate on position 1 Methyl on position 4 para->para_struct para->challenge

Caption: The relationship between structural isomerism and the analytical challenges in LC-MS.

References

How to minimize matrix effects in P-Cresol sulfate plasma analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Cresol sulfate (B86663) (pCS) plasma analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect p-Cresol sulfate analysis?

A: The matrix effect is the alteration of analyte ionization (suppression or enhancement) in the mass spectrometer source by co-eluting components from the biological sample matrix.[1][2][3] In this compound plasma analysis, endogenous substances like phospholipids (B1166683), proteins, and salts can interfere with the ionization of pCS, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[4][5] This can result in either an underestimation or overestimation of the true pCS concentration.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A: Matrix effects can be evaluated both qualitatively and quantitatively.[1]

  • Qualitative Assessment: The post-column infusion technique is a common method. A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of pCS indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: This is typically done by comparing the peak area of an analyte spiked into a solution after extraction from a biological matrix (Set A) with the peak area of the same analyte in a neat solution (Set B).[6] The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[6] This assessment should be performed using at least six different lots of blank plasma to account for biological variability.[1]

Q3: What is the best internal standard (IS) to use for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as p-Cresol-d7-sulfate.[7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[7][9] This allows for effective compensation for variations during sample preparation and ionization, significantly improving the accuracy and precision of the analysis.[7][8] If a SIL-IS for this compound is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8][9]

Q4: How does hemolysis affect this compound analysis?

A: Hemolysis, the rupture of red blood cells, releases intracellular components like hemoglobin, enzymes, and lipids into the plasma.[10][11] This can introduce additional matrix components, leading to increased or altered matrix effects.[10] It can also affect the stability of the analyte and the efficiency of the extraction process.[10] Therefore, it is crucial to handle blood samples carefully to prevent hemolysis during collection and processing.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound plasma analysis.

Issue 1: Poor reproducibility and high variability in results.
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[7]

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[4][12][13]

    • Evaluate Different Plasma Lots: Assess the matrix effect across multiple sources of blank plasma to understand the variability.[1]

Issue 2: Low signal intensity or poor sensitivity for this compound.
  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Phospholipids are a major cause of ion suppression.[5][12] Utilize phospholipid removal plates or a targeted SPE protocol to specifically deplete these interfering lipids.[4][5][12]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.

    • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer.

    • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering substances.

Issue 3: Inconsistent recovery during sample preparation.
  • Possible Cause: Suboptimal extraction procedure.

  • Troubleshooting Steps:

    • pH Adjustment: The extraction efficiency of this compound can be pH-dependent. Experiment with adjusting the pH of the sample and extraction solvents.

    • Solvent Selection: For LLE, test different organic solvents to find the one that provides the best recovery for this compound. For SPE, evaluate different sorbent types (e.g., reversed-phase, ion-exchange).[13][14]

    • Drying and Reconstitution: Ensure complete evaporation of the extraction solvent and that the reconstitution solvent is appropriate to fully dissolve the analyte before injection.[15]

Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the characteristics of common techniques.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Description Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid.[16][17]The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).The analyte is retained on a solid sorbent while interferences are washed away.[13]
Pros Simple, fast, and inexpensive.[16][17]Results in a cleaner extract than PPT.[12]Provides the cleanest extracts, effectively removing proteins and phospholipids.[4][12][16]
Cons May not effectively remove phospholipids and other endogenous components, leading to significant matrix effects.[12]Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[13][17]More complex, time-consuming, and costly; requires method development.[12]
Matrix Effect Reduction Low to ModerateModerate to HighHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.[15]

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[15]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma, add the internal standard solution.

  • Add a suitable volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2-5 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer containing the analyte to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 sorbent) with methanol (B129727) followed by water.[13]

  • Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the cartridge.[13][18]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.[19]

  • Elution: Elute the this compound and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[13]

  • Drying and Reconstitution: Evaporate the eluate and reconstitute the residue for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + IS PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE LC_MS LC-MS/MS Analysis PPT->LC_MS Supernatant LLE->LC_MS Extracted Analyte SPE->LC_MS Eluted Analyte Data Data Processing LC_MS->Data

Caption: Overview of sample preparation workflows for this compound analysis.

Troubleshooting_Logic start Inaccurate or Irreproducible Results check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes implement_is->check_cleanup ppt Currently using PPT? check_cleanup->ppt upgrade_cleanup Switch to SPE or LLE ppt->upgrade_cleanup Yes optimize_spe Optimize SPE/LLE (e.g., phospholipid removal) ppt->optimize_spe No check_chroma Optimize Chromatography upgrade_cleanup->check_chroma optimize_spe->check_chroma end Improved Results check_chroma->end

Caption: Troubleshooting workflow for matrix effect issues.

References

Improving the sensitivity of P-Cresol sulfate detection in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of p-cresol (B1678582) sulfate (B86663) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying p-cresol sulfate in biological samples?

A1: The main challenges include:

  • High Protein Binding: A significant fraction of this compound circulates in the blood bound to albumin, making its extraction and accurate quantification challenging.[1]

  • Matrix Effects: Co-eluting endogenous compounds in complex matrices like plasma, serum, or urine can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.

  • Low Endogenous Concentrations: In certain physiological or pathological states, the concentration of free this compound can be very low, requiring highly sensitive analytical methods.

  • Isomeric Interferences: The presence of isomers, such as 2-hydroxy-5-methylbenzenesulfonic acid, can interfere with accurate quantification if not chromatographically resolved.[2]

  • Sample Stability: this compound can be prone to degradation if samples are not handled and stored correctly.[3][4]

Q2: Which analytical technique is most suitable for sensitive and selective detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[5][6] Its high sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, allow for accurate quantification even at low concentrations in complex matrices.[5][6][7]

Q3: What is the most common sample preparation technique for this compound analysis?

A3: Protein precipitation is the most frequently employed method for preparing plasma and serum samples.[5][8] It is a relatively simple and rapid technique that effectively removes the majority of proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile (B52724) is a commonly used precipitation solvent.[8][9]

Q4: How can I improve the sensitivity of my this compound assay?

A4: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient protein removal and analyte extraction. Solid-phase extraction (SPE) can provide a cleaner sample compared to protein precipitation, potentially reducing matrix effects and improving sensitivity.

  • Chemical Derivatization: Derivatizing this compound can improve its chromatographic properties and ionization efficiency, leading to significantly higher sensitivity.[10][11]

  • Optimize LC-MS/MS Parameters: Fine-tune chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient) for better peak shape and separation from interfering compounds. Optimize mass spectrometer settings (e.g., ionization source parameters, collision energy) for maximal signal intensity.

Q5: What are the expected MRM transitions for this compound?

A5: In negative ionization mode, the most common MRM transitions for this compound (precursor ion m/z 187.1) are to product ions m/z 107.1 (corresponding to the p-cresol fragment) and m/z 80.0 (corresponding to the sulfate group).[2][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of protein-bound this compound. 2. Suboptimal Extraction pH: The pH of the sample may not be optimal for efficient extraction. 3. Analyte Adsorption: this compound may adsorb to plasticware.1. Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) is used (typically a 3:1 or 4:1 ratio of solvent to sample). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) at a low temperature (e.g., 4°C). 2. Adjust the sample pH. Acidification can help to disrupt protein binding and improve extraction efficiency. 3. Use low-binding microcentrifuge tubes and pipette tips.
High Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting Endogenous Compounds: Phospholipids, salts, and other matrix components can interfere with ionization. 2. Insufficient Sample Cleanup: Simpler methods like protein precipitation may not remove all interfering substances.1. Optimize the chromatographic method to improve the separation of this compound from interfering peaks. Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) phase).[2] 2. Employ a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Use a stable isotope-labeled internal standard (e.g., p-cresol-d7 (B584137) sulfate) to compensate for matrix effects.
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase. 3. Secondary Interactions: Unwanted interactions between this compound and the column stationary phase.1. Use a guard column and implement a column washing step after each analytical run. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Consider a different column chemistry that may have a higher affinity for aromatic compounds, or adjust the mobile phase pH.
Inconsistent Results 1. Sample Instability: Degradation of this compound due to improper storage or handling. 2. Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol.1. Store samples at -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles. Prepare stock solutions fresh or store at -20°C for a limited time.[3][4] 2. Use a standardized and validated protocol. Ensure accurate pipetting and consistent timing for each step.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from serum or plasma.

Materials:

  • Serum or plasma sample

  • Ice-cold acetonitrile containing a suitable internal standard (e.g., p-cresol-d7 sulfate)

  • Microcentrifuge

  • Vortex mixer

  • Low-binding microcentrifuge tubes

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound. These should be optimized for your specific instrumentation.

Parameter Typical Setting
LC System UHPLC or HPLC system
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or PFP column
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium formate (B1220265) in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transitions Precursor ion (Q1): m/z 187.1 Product ions (Q3): m/z 107.1 and m/z 80.0
Ion Source Temperature 350 - 550°C
Capillary Voltage 1500 - 4500 V

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for this compound Detection
Biological Matrix Sample Preparation Linearity Range (ng/mL) LLOQ (ng/mL) Precision (%RSD) Accuracy/Recovery (%) Reference
SerumAcetonitrile Precipitation50 - 10,00050Intra- and Inter-day < 15%Not explicitly stated[8]
PlasmaDeproteinizationNot explicitly statedNot explicitly statedGood precision and repeatabilityOptimal selectivity[7]
SerumAcetonitrile Precipitation100 - 40,000100Intra- and Inter-day < 15%85-115%[1]
SalivaMethanol PrecipitationNot explicitly stated1 - 3.7Fulfills validation criteriaFulfills validation criteria[8]

Visualizations

Signaling Pathway

p_cresol_sulfate_pathway cluster_blood_vessel Blood Vessel cluster_endothelial_cell Endothelial Cell This compound This compound OAT Organic Anion Transporter (OAT) This compound->OAT Uptake p-CS_intracellular Intracellular This compound OAT->p-CS_intracellular NADPH_Oxidase NADPH Oxidase (e.g., Nox4) p-CS_intracellular->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production NF_kB NF-κB Activation ROS->NF_kB Activation Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Contributes to Inflammation Inflammation (e.g., MCP-1) NF_kB->Inflammation Upregulation Inflammation->Endothelial_Dysfunction Leads to

Caption: this compound cellular uptake and induction of endothelial dysfunction.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Serum, etc.) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS System supernatant->lc_ms Injection data_acq Data Acquisition (MRM Mode) lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Result

Caption: General workflow for this compound quantification.

References

Technical Support Center: Stability of P-Cresol Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the stability of p-cresol (B1678582) sulfate (B86663) in frozen serum and urine samples, including troubleshooting tips and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of p-cresol sulfate in serum and urine samples?

For long-term storage of serum and plasma, it is highly recommended to use ultra-low temperatures of -80°C. Studies have demonstrated that this compound is stable in plasma for over 3 months at -80°C[1]. While data for -20°C is less available, storage at -80°C minimizes the risk of degradation of this and other sensitive analytes. For urine, while specific long-term stability data for this compound is not extensively documented, general best practices for metabolite preservation suggest that storage at -80°C is preferable to -20°C to ensure the stability of a wide range of compounds.

Q2: How many freeze-thaw cycles can my serum and urine samples undergo without compromising this compound concentrations?

It is best practice to minimize freeze-thaw cycles. For serum and plasma, this compound has been shown to be stable for at least three freeze-thaw cycles in the context of analytical method validations[2]. To avoid repeated thawing of bulk samples, it is strongly recommended to aliquot samples into single-use volumes before initial freezing. For urine, while specific data for this compound is limited, it is advisable to follow the same principle of aliquoting to avoid potential degradation that can occur with repeated freeze-thaw events.

Q3: Can this compound degrade back to p-cresol during storage?

Yes, improper sample handling and storage can potentially lead to the deconjugation of this compound back to its precursor, p-cresol. This can be an indicator of sample degradation. Adhering to strict protocols for sample collection, processing, and storage at ultra-low temperatures is crucial to prevent such degradation.

Q4: What are the key pre-analytical factors to consider when collecting samples for this compound analysis?

Proper sample handling from the moment of collection is critical. For blood samples, it is important to process them promptly to separate serum or plasma. Centrifugation should be carried out according to standard laboratory procedures. For urine, samples should be centrifuged to remove sediment and then immediately frozen. The use of appropriate collection tubes and prompt freezing are essential to maintain the integrity of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low this compound levels Sample degradation due to improper storage temperature.Verify the storage temperature history of the samples. If stored at temperatures warmer than -80°C for extended periods, the results may be compromised. For future studies, ensure consistent -80°C storage.
Multiple freeze-thaw cycles.Review the sample handling log to determine the number of freeze-thaw cycles. If more than three cycles have occurred, the stability of the analyte may be affected. Implement a single-use aliquot strategy for future sample collections.
Deconjugation to p-cresol.Consider analyzing for p-cresol in addition to this compound. Elevated p-cresol levels may indicate sample degradation.
High variability between replicate measurements Inconsistent thawing procedure.Ensure that samples are thawed completely and mixed gently but thoroughly (e.g., by vortexing) before analysis to ensure a homogenous sample.
Presence of precipitates in urine samples after thawing.After thawing, vortex the urine sample to redissolve any precipitates before taking an aliquot for analysis. Centrifuging and discarding the pellet may lead to a loss of analyte.

Data on this compound Stability

The following tables summarize the available data on the stability of this compound in frozen serum/plasma and provide general guidance for urine based on best practices for metabolite stability.

Table 1: Long-Term Stability of this compound in Frozen Serum/Plasma

TemperatureDurationAnalyte StabilityReference
-80°C> 3 monthsStable[1]
-80°C2 monthsStable (as part of a successful method validation)[2]

Table 2: Freeze-Thaw Stability of this compound in Frozen Serum/Plasma

Number of CyclesTemperatureAnalyte StabilityReference
3 cycles-80°C to Room Temp.Stable (as part of a successful method validation)[2]

Note: For urine, specific quantitative stability data for this compound is limited. The recommendations provided are based on general principles for metabolite stability.

Experimental Protocols

Protocol for Sample Collection and Processing

Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Immediately transfer the serum into pre-labeled cryovials in single-use aliquots.

  • Store aliquots at -80°C until analysis.

Urine:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant into pre-labeled cryovials in single-use aliquots.

  • Store aliquots at -80°C until analysis.

Protocol for Assessing Long-Term Stability
  • Pool and aliquot a sufficient volume of serum or urine into multiple cryovials to be used for the stability study.

  • Analyze a set of baseline samples (T=0) to determine the initial concentration of this compound.

  • Store the remaining aliquots at the desired temperature (e.g., -20°C and -80°C).

  • At each time point (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from storage.

  • Allow the samples to thaw completely, mix thoroughly, and analyze for this compound concentration.

  • Compare the results to the baseline concentration to determine the percentage of recovery.

Protocol for Assessing Freeze-Thaw Stability
  • Pool and aliquot a sufficient volume of serum or urine into multiple cryovials.

  • Analyze a set of baseline samples (Cycle 0) that have not been frozen.

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • For each freeze-thaw cycle, remove a set of aliquots from the freezer, allow them to thaw completely at room temperature, and then refreeze them at -80°C for at least 12 hours.

  • After the desired number of cycles (e.g., 1, 3, 5), analyze the samples for this compound concentration.

  • Compare the results to the baseline (Cycle 0) concentration to evaluate stability.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage Conditions cluster_analysis Analysis Collect Collect Blood/Urine Process Centrifuge & Separate Serum/Urine Collect->Process Aliquot Aliquot into Single-Use Vials Process->Aliquot Store_neg20 Store at -20°C Aliquot->Store_neg20 Store_neg80 Store at -80°C Aliquot->Store_neg80 Thaw Thaw & Mix Samples Store_neg20->Thaw Store_neg80->Thaw Analyze LC-MS/MS Analysis Thaw->Analyze Data Compare to Baseline Analyze->Data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent or Unexpected This compound Results CheckStorage Review Storage Conditions Start->CheckStorage StorageOK Storage at -80°C without fluctuations CheckStorage->StorageOK Yes StorageNotOK Storage > -80°C or with fluctuations CheckStorage->StorageNotOK No CheckFT Review Freeze-Thaw Cycles FT_OK ≤ 3 Freeze-Thaw Cycles CheckFT->FT_OK Yes FT_NotOK > 3 Freeze-Thaw Cycles CheckFT->FT_NotOK No CheckHandling Review Sample Handling HandlingOK Prompt processing, no visible issues CheckHandling->HandlingOK Yes HandlingNotOK Delayed processing, hemolysis, or precipitates CheckHandling->HandlingNotOK No StorageOK->CheckFT Result_Compromised Results may be compromised. Implement corrective actions for future samples. StorageNotOK->Result_Compromised FT_OK->CheckHandling FT_NotOK->Result_Compromised Result_Valid Results likely valid. Investigate analytical procedure. HandlingOK->Result_Valid HandlingNotOK->Result_Compromised

Caption: Troubleshooting decision tree for this compound analysis.

References

Addressing interference from other uremic toxins in P-Cresol sulfate assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Cresol (B1678582) sulfate (B86663) (pCS) assays. The focus is on addressing interference from other uremic toxins and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying p-Cresol sulfate (pCS) and what are their limitations?

A1: The most common and reliable method for quantifying pCS in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity. Other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have been used, but they may lack the specificity of LC-MS/MS and be more prone to interferences.[3] Capillary electrophoresis has also been explored but is often limited by lower sensitivity and specificity.[4]

Q2: My pCS measurements seem inaccurate or inconsistent. What are the potential sources of interference?

A2: Inaccuracy in pCS assays can stem from several sources:

  • Isomeric Compounds: A significant challenge is the presence of pCS isomers, such as 2-hydroxy-5-methylbenzenesulfonic acid. This compound can have the same mass-to-charge ratio and fragmentation pattern as pCS, making it indistinguishable by mass spectrometry and difficult to separate by some common chromatographic columns.[5][6][7]

  • Other Uremic Toxins: While LC-MS/MS is highly selective, extremely high concentrations of other uremic toxins could potentially cause matrix effects that suppress or enhance the pCS signal.[8] Commonly co-analyzed toxins include Indoxyl sulfate (IxS) and hippuric acid.[1][9]

  • Matrix Effects: Components in the biological sample (e.g., plasma, serum) can interfere with the ionization of pCS in the mass spectrometer, leading to inaccurate quantification.[8] The use of a stable isotope-labeled internal standard is critical to correct for these effects.[1][4][9]

  • Sample Preparation: Incomplete removal of proteins or improper sample handling can lead to variability. For instance, sample degradation can lead to the deconjugation of pCS back to its precursor, p-cresol.[10]

Q3: What is the significance of measuring "free" versus "total" pCS?

A3: p-Cresyl sulfate is highly bound to proteins in the blood, primarily albumin (often >90%).[7][8] The "free" fraction is the unbound portion and is considered the biologically active form that can exert toxic effects.[3] "Total" pCS refers to the sum of the free and protein-bound fractions. Measuring both can provide a more complete picture of the uremic state, as the protein binding can be altered in kidney disease.[3][7] Assays for total pCS require a protein precipitation step to release the bound toxin, while measuring the free fraction typically involves ultrafiltration to separate it from protein-bound pCS before analysis.[8]

Q4: How can I prevent the degradation of my samples and ensure analyte stability?

A4: Proper sample handling is crucial. Blood samples should be centrifuged to separate serum or plasma, which should then be stored at -80°C until analysis.[8] Some studies have shown that pCS is stable at room temperature for up to 24 hours, but long-term storage should always be at ultra-low temperatures.[11] Avoid repeated freeze-thaw cycles. Using a stable isotope-labeled internal standard added early in the sample preparation process can help to control for any degradation during processing.[9]

Troubleshooting Guide

This guide provides structured advice for common problems encountered during pCS quantification.

Problem 1: Poor Peak Shape or Chromatographic Resolution

Possible Cause: Suboptimal chromatographic conditions or column choice, leading to co-elution with interfering compounds. Solution:

  • Optimize Gradient Elution: Adjust the mobile phase gradient to improve the separation of pCS from other uremic toxins and isomers. Most methods use a reverse-phase C18 column with a gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.[1][2][4]

  • Evaluate Different Columns: If co-elution with an isomer is suspected, consider using a different column chemistry. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column may offer different selectivity for aromatic isomers compared to a standard C18 column.[6]

  • Check System Suitability: Ensure the LC system is performing correctly by injecting a standard solution. Check for peak shape, retention time stability, and system pressure.

Problem 2: High Signal Variability or Poor Reproducibility

Possible Cause: Inconsistent sample preparation or significant, uncorrected matrix effects. Solution:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (e.g., p-cresyl sulfate-d7) is the gold standard.[4][9] It should be added to the samples before any protein precipitation or extraction steps to account for variability in recovery and matrix effects.

  • Optimize Protein Precipitation: Ensure complete protein removal. Acetonitrile (B52724) is commonly used for this step.[9] After adding the solvent, vortex thoroughly and centrifuge at a high speed to ensure a clear supernatant.

  • Consider Advanced Sample Cleanup: For particularly "dirty" matrices, a more rigorous cleanup like solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]

Problem 3: Suspected Interference from an Isomer

Possible Cause: As noted in the FAQs, 2-hydroxy-5-methylbenzenesulfonic acid has identical mass properties to pCS and can be a direct interference.[6] Solution:

  • High-Resolution Chromatography: This is the most effective solution. Experiment with different columns (e.g., PFP) and slower, shallower gradients to attempt to chromatographically separate the two isomers.[6]

  • Nuclear Magnetic Resonance (NMR): While not a routine quantification technique, NMR can be used to definitively confirm the structure of synthesized standards and to characterize potential interferences if they can be isolated.[6][7] For routine analysis, the focus must remain on chromatographic separation.

Experimental Protocols & Data

Protocol 1: Sample Preparation for Total pCS in Human Serum

This protocol is a representative example based on common methodologies.[4][9]

  • Thaw frozen serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of serum into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (e.g., 2 µg/mL p-cresyl sulfate-d7 in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 10 mM ammonium formate).

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Table 1: Example LC-MS/MS Method Parameters
ParameterCondition
LC Column Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A 10 mM Ammonium Formate (pH 4.3) in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Elution Isocratic (e.g., 85:15 A:B) or Gradient[9]
Injection Volume 1-5 µL[4][11]
Ionization Mode Heated Electrospray Ionization (HESI), Negative[9][11]
MS Analysis Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[9][11]
Table 2: Example SRM Transitions for pCS Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
p-Cresyl Sulfate 187.1107.0Quantifier ion[6][11]
p-Cresyl Sulfate 187.180.0Qualifier ion[6][11]
p-Cresyl Sulfate-d7 (IS) 194.1114.0Corresponds to the 107.0 transition
Table 3: Representative Assay Performance Characteristics
ParameterKynurenic AcidHippuric AcidIndoxyl SulfateThis compound
Linear Range (µg/mL) 0.01 - 0.50.2 - 800.2 - 800.25 - 80
LLOQ (µg/mL) 0.0100.2000.2000.250
Intra-day Precision (%RSD) ≤10.9%≤10.9%≤10.9%≤10.9%
Inter-day Precision (%RSD) ≤10.9%≤10.9%≤10.9%≤10.9%
Accuracy (%Bias) ≤10.9%≤10.9%≤10.9%≤10.9%
Recovery ≥81.3%≥81.3%≥81.3%≥81.3%
Matrix Effect <15%<15%<15%<15%
This table is adapted from the performance data of a validated multi-analyte method for gut-derived uremic toxins.[9]

Visualizations

Biogenesis and Metabolism of this compound

The following diagram illustrates the formation of pCS from dietary amino acids.

cluster_gut Gut Lumen cluster_circulation Portal Circulation cluster_liver Liver cluster_systemic Systemic Circulation cluster_kidney Kidney Dietary Proteins Dietary Proteins Amino Acids (Tyr, Phe) Amino Acids (Tyr, Phe) Dietary Proteins->Amino Acids (Tyr, Phe) p-Cresol p-Cresol Amino Acids (Tyr, Phe)->p-Cresol Fermentation by Gut Microbiota Gut Microbiota Gut Microbiota->p-Cresol pCresol_circ p-Cresol p-Cresol->pCresol_circ Absorption Sulfotransferase Sulfotransferase pCresol_circ->Sulfotransferase p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS) Sulfotransferase->p-Cresyl Sulfate (pCS) Sulfation pCS_circ p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS)->pCS_circ Albumin Albumin pCS_circ->Albumin Binds to Excretion Renal Tubular Secretion pCS_circ->Excretion Bound_pCS Protein-Bound pCS (>90%) Albumin->Bound_pCS

Caption: Biosynthetic pathway of this compound (pCS).

General Workflow for pCS Quantification

This diagram outlines the typical experimental steps for measuring pCS.

Sample 1. Sample Collection (Serum/Plasma) Spike 2. Add Internal Standard (IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Data 5. Data Processing (Integration & Calibration) Analyze->Data Report 6. Report Concentration Data->Report

References

Technical Support Center: Optimization of p-Cresol Sulfate Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of p-cresol (B1678582) sulfate (B86663) (pCS) from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of p-cresol sulfate using common laboratory techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Question: My pCS recovery is low after protein precipitation. What are the possible causes and solutions?

Answer: Low recovery after PPT can stem from several factors. A primary reason is the co-precipitation of this compound with the plasma proteins, especially given its high protein-binding affinity[1].

  • Troubleshooting Steps:

    • Optimize Precipitant-to-Plasma Ratio: The ratio of the precipitating agent to the plasma volume is critical. For acetonitrile (B52724), a ratio of 2:1 or 3:1 (solvent:plasma) is often a good starting point to ensure sufficient protein removal[2].

    • Evaluate Different Precipitating Agents: Acetonitrile is widely used, but other agents like trichloroacetic acid (TCA) can be more effective in disrupting protein binding. However, TCA is a harsh acid and may not be suitable for all downstream applications[2][3].

    • Vortexing and Incubation: Ensure thorough vortexing to allow the solvent to fully interact with the plasma proteins. A short incubation period on ice can enhance protein aggregation.

    • Centrifugation Conditions: Inadequate centrifugation speed or time can result in incomplete pelleting of the precipitated proteins. A common starting point is 14,000 x g for 10 minutes at 4°C[4].

Question: I am observing high variability in my results between different PPT experiments. What could be the cause?

Answer: High variability in PPT can be due to inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Consistent Pipetting: Ensure accurate and consistent pipetting of both plasma and the precipitating agent.

    • Standardized Vortexing: Use a consistent vortex speed and duration for all samples.

    • Temperature Control: Perform the precipitation at a consistent temperature, as temperature can affect protein solubility and precipitation efficiency.

    • Supernatant Collection: Be careful to aspirate the supernatant without disturbing the protein pellet.

Liquid-Liquid Extraction (LLE)

Question: I am experiencing emulsion formation during my LLE. How can I prevent or resolve this?

Answer: Emulsion formation is a common issue in LLE, particularly with plasma samples that have high lipid content[5].

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the sample to minimize emulsion formation[5].

    • Salt Addition: Adding a salt, such as saturated NaCl, can increase the polarity of the aqueous phase and help break the emulsion[6][7][8].

    • Centrifugation: Centrifuging the sample can help to separate the layers.

    • Solvent Choice: The choice of organic solvent can influence emulsion formation. Trying a different solvent may resolve the issue[9].

Question: The recovery of pCS in my LLE is poor. How can I improve it?

Answer: Poor recovery in LLE is often due to the partitioning coefficient of pCS in the chosen solvent system or pH-related issues.

  • Troubleshooting Steps:

    • pH Adjustment: The extraction of acidic compounds like this compound is pH-dependent. Adjusting the pH of the aqueous phase can improve partitioning into the organic phase.

    • Solvent Selection: The polarity of the extraction solvent should be matched to the analyte. For polar analytes, a more polar organic solvent may be necessary[10].

    • Solvent-to-Aqueous Ratio: Increasing the ratio of the organic solvent to the aqueous sample can improve extraction efficiency[10]. A ratio of 7:1 is often considered a good starting point[10].

    • Multiple Extractions: Performing two or three extractions with smaller volumes of the organic solvent can be more efficient than a single extraction with a large volume.

Solid-Phase Extraction (SPE)

Question: I am seeing low recovery of pCS with my SPE method. Where could the analyte be getting lost?

Answer: Low recovery in SPE can occur at several steps of the process. It's important to determine at which stage the loss is happening[11].

  • Troubleshooting Steps:

    • Analyte Breakthrough during Loading: If the analyte is found in the fraction that flows through during sample loading, it indicates that the sorbent is not retaining the analyte effectively.

      • Check Sorbent Choice: Ensure the sorbent chemistry is appropriate for pCS (e.g., reversed-phase for a polar matrix)[12].

      • Optimize Loading Conditions: Decrease the flow rate during sample loading to allow for better interaction between the analyte and the sorbent[13][14]. The sample solvent may be too strong, preventing retention; consider diluting the sample in a weaker solvent[14].

    • Analyte Loss during Washing: If the analyte is detected in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the pCS.

      • Use a Weaker Wash Solvent: Decrease the organic content or change the pH of the wash solvent to be less eluotropic[12][13].

    • Incomplete Elution: If the analyte is not recovered in the elution step, the elution solvent may not be strong enough to desorb it from the sorbent.

      • Use a Stronger Elution Solvent: Increase the organic strength or adjust the pH of the elution solvent to favor elution[4].

      • Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery[4].

Question: My SPE results are not reproducible. What are the common causes of this?

Answer: Poor reproducibility in SPE can be caused by inconsistencies in the procedure or issues with the SPE cartridges[12][15][16].

  • Troubleshooting Steps:

    • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out before sample loading can lead to inconsistent interactions. Ensure the sorbent remains wetted after conditioning and equilibration[12].

    • Inconsistent Flow Rates: Variable flow rates during loading, washing, and elution can affect recovery and reproducibility. Using a vacuum manifold or a positive pressure system can help maintain consistent flow rates[12].

    • Sample Overload: Exceeding the capacity of the SPE sorbent can lead to breakthrough and inconsistent results. If this is suspected, use a larger sorbent mass or dilute the sample[14].

    • Sample Pre-treatment: Inconsistent sample pre-treatment can lead to variability. Ensure a standardized protocol for all samples before SPE.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Often, a combination of these techniques is used, for example, protein precipitation followed by LLE or SPE for further cleanup.

Q2: Which extraction method is the best?

A2: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment. The table below provides a comparison of the three main methods.

Q3: Is it necessary to hydrolyze the plasma sample before extraction?

A3: P-cresol in plasma is predominantly in its conjugated forms, mainly this compound (pCS) and to a lesser extent p-cresol glucuronide[7][8]. If you want to measure total p-cresol, then an acid hydrolysis step is necessary to convert the conjugates to free p-cresol before extraction[6][7][8]. If the aim is to quantify this compound specifically, then hydrolysis should be avoided.

Q4: How should I store my plasma samples to ensure the stability of this compound?

A4: Plasma samples should be stored at -20°C or lower for long-term stability. For short-term storage, keeping samples at 4°C is acceptable. It is also important to assess the stability of pCS through freeze-thaw cycles if samples will be frozen and thawed multiple times[7]. One study showed that samples were stable for at least 12 hours at room temperature and after three freeze-thaw cycles[7].

Q5: What is a suitable internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as p-cresol-d7-sulfate[17]. A SIL internal standard has very similar chemical and physical properties to the analyte and can effectively compensate for variations in extraction recovery, matrix effects, and instrument response[4]. If a SIL standard is not available, a structurally similar compound can be used, but it may not correct for all sources of variability as effectively.

Q6: What are matrix effects and how can I minimize them?

A6: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. More rigorous sample cleanup methods like SPE are generally better at reducing matrix effects compared to protein precipitation. Using a stable isotope-labeled internal standard is also crucial for correcting for matrix effects[4].

Data Presentation

Table 1: Comparison of Extraction Methods for this compound
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by adding a solvent or acid, and the analyte remains in the supernatant.Analyte is partitioned between two immiscible liquid phases based on its relative solubility.Analyte is selectively retained on a solid sorbent and then eluted with a suitable solvent.
Pros Simple, fast, inexpensive, and suitable for high-throughput screening.Good for removing non-soluble interferences; can be highly selective with optimized solvent and pH.Highly selective, provides good sample cleanup, reduces matrix effects, and allows for sample concentration.
Cons May not completely remove all interferences (e.g., phospholipids), leading to significant matrix effects. Analyte can co-precipitate with proteins.Can be labor-intensive, may form emulsions, requires larger volumes of organic solvents.More complex and time-consuming method development, higher cost per sample.
Typical Recovery Can be variable, often improved when combined with another technique.Generally good, but can be affected by emulsion formation and partitioning efficiency.Typically high and reproducible with an optimized protocol.
Table 2: Quantitative Parameters from a Published p-Cresol Extraction Method

The following data is from a study that used an LLE approach after acid hydrolysis to measure total p-cresol.

ParameterValueReference
Linear Range 0.5 to 30 µg/mL[7][8]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[7][8]
Limit of Detection (LOD) 0.2 µg/mL[8]
Recovery (at 1 µg/mL) 112.8%
Recovery (at 5 µg/mL) 107.0%
Recovery (at 20 µg/mL) 99.2%

Note: The reported recoveries greater than 100% may be due to matrix effects or experimental variability.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Protocol 2: Liquid-Liquid Extraction (LLE) for Total p-Cresol

This protocol includes a hydrolysis step to measure the total p-cresol concentration.

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 25 µL of 6M HCl.

  • Heat the sample at 80°C for 2 minutes for acid-catalyzed hydrolysis.

  • Cool the sample to room temperature.

  • Add 900 µL of acetonitrile and shake for 15 minutes.

  • Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes.

  • Centrifuge the mixture for 10 minutes at 10,000 rpm.

  • Collect the organic phase (top layer) for analysis[7].

Protocol 3: Generic Solid-Phase Extraction (SPE) Workflow

This is a general workflow for SPE using a reversed-phase sorbent. Specific volumes and solvents will need to be optimized for your particular application.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of water (or a buffer matching the sample's pH) through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove loosely bound interferences.

  • Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical instrument.

Visualizations

Protein_Precipitation_Workflow Protein Precipitation (PPT) Workflow plasma 1. Start with Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_ppt 3. Add Precipitating Agent (e.g., Acetonitrile) add_is->add_ppt vortex 4. Vortex to Mix add_ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet analysis 7. Analyze supernatant->analysis

Protein Precipitation (PPT) Workflow Diagram

Liquid_Liquid_Extraction_Workflow Liquid-Liquid Extraction (LLE) Workflow sample 1. Start with Plasma Sample (with Internal Standard) add_solvent 2. Add Immiscible Organic Solvent sample->add_solvent mix 3. Mix Gently (Vortex/Rock) add_solvent->mix separate 4. Separate Phases (Centrifugation) mix->separate organic_phase 5. Collect Organic Phase separate->organic_phase aqueous_phase Discard Aqueous Phase separate->aqueous_phase evaporate 6. Evaporate Solvent organic_phase->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. Analyze reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow Diagram

Solid_Phase_Extraction_Workflow Solid-Phase Extraction (SPE) Workflow start SPE Cartridge condition 1. Condition (e.g., Methanol) start->condition equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte wash->elute analysis 6. Analyze elute->analysis

Solid-Phase Extraction (SPE) Workflow Diagram

Troubleshooting_Low_Recovery Troubleshooting Low Recovery in SPE start Low Recovery Observed question Where is the analyte? start->question load_fraction In Load Fraction (Breakthrough) question->load_fraction Flow-through wash_fraction In Wash Fraction question->wash_fraction Wash not_eluted Not in Any Fraction question->not_eluted Retained solution1 Solution: - Use weaker sample solvent - Decrease load flow rate - Use stronger sorbent load_fraction->solution1 solution2 Solution: - Use weaker wash solvent wash_fraction->solution2 solution3 Solution: - Use stronger elution solvent - Increase elution volume not_eluted->solution3

Troubleshooting Logic for Low SPE Recovery

References

How to prevent the degradation of P-Cresol sulfate during sample processing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of p-Cresol (B1678582) sulfate (B86663) (pCS) during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of p-Cresol sulfate degradation during sample processing?

A1: The primary cause of this compound (pCS) degradation is the deconjugation of the sulfate group, leading to the formation of its precursor, p-cresol.[1] This is often induced by strong acidification of the sample during deproteinization steps.[2] High levels of p-cresol with concurrently low levels of pCS in blood samples can be an indicator of sample degradation.[1]

Q2: What is the recommended method for sample deproteinization to prevent pCS degradation?

A2: To prevent degradation, it is highly recommended to use a protein precipitation method that avoids strong acids. The use of organic solvents such as ice-cold acetonitrile (B52724) or methanol (B129727) is a common and effective approach.[2][3][4]

Q3: How should I store my biological samples to ensure the stability of pCS?

A3: For long-term storage, plasma and serum samples should be stored at -80°C.[5] Processed samples in organic solvents like acetonitrile or methanol can be stored at -20°C or -80°C.[3] Most assays have shown pCS to be stable for up to three freeze-thaw cycles.[3]

Q4: What is the recommended analytical technique for quantifying this compound?

A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of pCS due to its high sensitivity and selectivity, allowing for detection in the nanomolar range.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High p-cresol levels and low this compound levels in analyzed samples. Sample degradation due to deconjugation. This is likely caused by acidification during sample preparation.[1][2]Immediately review your sample preparation protocol.Replace any deproteinization steps involving strong acids with a protein precipitation method using ice-cold acetonitrile or methanol.[3][4]Ensure the pH of all solutions used during sample processing is neutral or near-neutral.
Inconsistent or low recovery of pCS across samples. Suboptimal storage conditions or multiple freeze-thaw cycles.Ensure all biological samples are stored at -80°C prior to processing.[5]Minimize the number of freeze-thaw cycles to a maximum of three.[3]Aliquot samples upon collection to avoid repeated thawing of the entire sample.
Poor chromatographic peak shape or resolution. Inappropriate HPLC column or mobile phase composition.Utilize a reversed-phase C18 column, which is commonly used for pCS analysis.[3][7]Optimize the mobile phase. A common starting point is a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) or formate (B1220265) in water and an organic solvent like acetonitrile or methanol.[3][4]
Interference or co-elution with other compounds. Isomeric compounds, such as 2-hydroxy-5-methylbenzenesulfonic acid, can have the same mass-to-charge ratio and similar fragmentation patterns as pCS, making them indistinguishable by mass spectrometry alone.[8]Optimize chromatographic separation to resolve isomers. This may require testing different columns and mobile phase gradients.[8]While challenging, baseline separation of pCS and its isomers is crucial for accurate quantification.[8]

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation for pCS Analysis

This protocol outlines a general method for the preparation of plasma or serum samples for HPLC-MS/MS analysis of this compound.

Materials:

  • Plasma or serum samples

  • Ice-cold acetonitrile

  • Internal standard (e.g., deuterated this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Autosampler vials

Procedure:

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.[7]

  • Aliquot: Transfer 50 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add Internal Standard and Precipitate Protein: Add 150 µL of ice-cold acetonitrile containing the internal standard to the sample.[7]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial for immediate LC-MS/MS analysis or storage at -80°C.[7]

Protocol 2: HPLC-MS/MS Parameters for pCS Quantification

The following table summarizes typical HPLC-MS/MS parameters for the analysis of this compound.[3][6][7][8]

Parameter Typical Setting
HPLC Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 5 mM ammonium formate + 0.01% formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 250 µL/min
Column Temperature 30°C
Autosampler Temperature 4°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition for pCS m/z 187 -> 107
MRM Transition for pCS m/z 187 -> 80

Visualizations

experimental_workflow sample Thaw Plasma/Serum on Ice aliquot Aliquot 50 µL Sample sample->aliquot add_is Add 150 µL Ice-Cold Acetonitrile with Internal Standard aliquot->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound sample preparation.

p_cresol_metabolism cluster_gut Gut Microbiota cluster_host Host (Liver/Enterocytes) Tyrosine Tyrosine pCresol_gut p-Cresol Tyrosine->pCresol_gut Fermentation pCresol_host p-Cresol pCresol_gut->pCresol_host Absorption pCS This compound pCresol_host->pCS Sulfation pCG p-Cresol glucuronide pCresol_host->pCG Glucuronidation SULT Sulfotransferase (SULT) SULT->pCS UGT UDP-glucuronosyltransferase (UGT) UGT->pCG

Caption: Metabolic pathway of p-cresol in the body.

References

Technical Support Center: Selective P-Cresol Sulfate Detection by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals fine-tuning MS/MS parameters for the selective detection of p-cresol (B1678582) sulfate (B86663) (pCS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for p-cresol sulfate (pCS) in negative ion mode ESI-MS/MS?

A1: In negative electrospray ionization (ESI) mode, the deprotonated molecule of this compound, [M-H]⁻, is observed as the precursor ion with a mass-to-charge ratio (m/z) of 187.[1][2][3] The most common and reliable product ions for quantification and qualification in Multiple Reaction Monitoring (MRM) are:

  • m/z 107: This corresponds to the deprotonated p-cresol fragment, resulting from the loss of SO₃.[1][2][3]

  • m/z 80: This represents the sulfate radical anion [SO₃]⁻•.[1][2][3]

Therefore, the primary MRM transitions to monitor are 187 → 107 and 187 → 80 .[2][3]

Q2: Why is negative ionization mode preferred for this compound analysis?

A2: Negative ionization mode is preferred because the sulfate group in this compound is acidic and readily loses a proton to form a negative ion [M-H]⁻ in the ESI source. This process is highly efficient and results in a strong signal for the precursor ion.[1] Assays using positive ionization for pCS have not been reported as this approach is more suitable for molecules with basic functional groups like amines.[1]

Q3: Can this compound be measured without derivatization?

A3: Yes, this compound can be readily measured without derivatization using LC-MS/MS. Its intrinsic chemical properties allow for efficient ionization and fragmentation. Derivatization, for instance with dansyl chloride, is more commonly employed for the parent compound, p-cresol, to enhance its ionization efficiency and sensitivity.[4][5]

Q4: What are common sample preparation techniques for pCS analysis in plasma or serum?

A4: The most common sample preparation technique involves protein precipitation to remove larger molecules like proteins that can interfere with the analysis.[6] Acetonitrile (B52724) is frequently used for this purpose.[4][6] A general workflow includes:

  • Addition of a solvent like acetonitrile to the plasma or serum sample.

  • Vortexing to ensure thorough mixing and protein precipitation.

  • Centrifugation to pellet the precipitated proteins.

  • Collection of the supernatant for injection into the LC-MS/MS system.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode . This compound ionizes efficiently as [M-H]⁻.[1]
Suboptimal Source Parameters Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the [M-H]⁻ ion at m/z 187.
Incorrect MRM Transitions Verify that the correct precursor ion (m/z 187) and product ions (m/z 107 and/or m/z 80) are selected.[2][3]
Inefficient Fragmentation Optimize the collision energy (CE) for the 187 → 107 and 187 → 80 transitions. This is a critical parameter that needs to be tuned for your specific instrument.
Sample Degradation Ensure proper sample handling and storage to prevent degradation of pCS.

Issue 2: Poor Peak Shape or Tailing

Possible Cause Troubleshooting Step
Inappropriate LC Column Use a reversed-phase column, such as a C18, which is commonly used for pCS analysis.[6]
Suboptimal Mobile Phase Ensure the mobile phase composition is appropriate. A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape.[6]
Column Overloading Dilute the sample or inject a smaller volume to avoid overloading the analytical column.
Matrix Effects Improve sample cleanup. Consider solid-phase extraction (SPE) if protein precipitation is insufficient.

Issue 3: Inconsistent Results or Poor Reproducibility

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent vortexing and centrifugation times.
Use of an Internal Standard Incorporate a stable isotope-labeled internal standard (e.g., this compound-d7) to account for variability in sample preparation and instrument response.
LC System Instability Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and allow the column to equilibrate properly before each run.

Issue 4: Suspected Interference

Possible Cause Troubleshooting Step
Isomeric Interference Be aware of the isomer 2-hydroxy-5-methylbenzenesulfonic acid, which has the same mass and fragmentation pattern as this compound and can be difficult to separate chromatographically.[7][8] If this interference is suspected, chromatographic conditions may need extensive optimization, potentially testing different column chemistries.[9]
Matrix Components Enhance sample cleanup procedures. A more selective sample preparation method like SPE may be required. Also, ensure adequate chromatographic separation from other matrix components.

Quantitative Data Summary

The following tables summarize performance characteristics from published LC-MS/MS methods for this compound.

Table 1: Linearity and LLOQ of this compound Detection

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Serum50 - 10,00050[6]
PlasmaNot explicitly stated1 - 24[1]
SalivaNot explicitly stated1 - 3.7[10]

Table 2: Precision of this compound Detection

Biological MatrixPrecision TypeRSD (%)Reference
SerumIntra- and Inter-day< 15[6]

Experimental Protocols

Protocol 1: Sample Preparation from Serum using Protein Precipitation

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm (or equivalent).[6]

  • Mobile Phase A: 10 mM ammonium acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient starting with a high aqueous component (e.g., 90% A) and ramping up the organic component (e.g., to 90% B) to elute pCS and wash the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Primary (Quantifier): m/z 187 → 107

    • Secondary (Qualifier): m/z 187 → 80

  • Collision Energy (CE): This must be optimized for the specific instrument but typically ranges from -20 to -40 eV.

  • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flows according to the manufacturer's recommendations for the specific instrument.

Visualizations

MSMS_Optimization_Workflow cluster_direct_infusion Direct Infusion Optimization cluster_lc_method_dev LC Method Development cluster_validation Method Validation start Prepare pCS Standard Solution infuse Infuse into MS start->infuse tune_source Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) infuse->tune_source find_precursor Confirm Precursor Ion (m/z 187 in Negative Mode) tune_source->find_precursor fragment Perform Product Ion Scan find_precursor->fragment select_fragments Select Product Ions (m/z 107, m/z 80) fragment->select_fragments optimize_ce Optimize Collision Energy (CE) for each transition select_fragments->optimize_ce lc_start Select LC Column (e.g., C18) optimize_ce->lc_start Use Optimized MS Parameters mobile_phase Develop Mobile Phase Gradient (Water/Acetonitrile) lc_start->mobile_phase inject_std Inject pCS Standard mobile_phase->inject_std check_peak Evaluate Peak Shape & Retention Time inject_std->check_peak adjust_gradient Adjust Gradient check_peak->adjust_gradient If needed prep_samples Prepare Spiked Matrix Samples check_peak->prep_samples If acceptable adjust_gradient->inject_std run_samples Analyze Samples using Optimized MRM Method prep_samples->run_samples assess_performance Assess Linearity, Accuracy, Precision, and LLOQ run_samples->assess_performance final_method Finalized Method assess_performance->final_method

Caption: Workflow for MS/MS Parameter and LC Method Optimization for this compound.

Troubleshooting_Logic start Low/No pCS Signal check_ion_mode Is MS in Negative Ion Mode? start->check_ion_mode check_mrm Are MRM Transitions Correct? (187 -> 107/80) check_ion_mode->check_mrm Yes solution_ion_mode Switch to Negative Mode check_ion_mode->solution_ion_mode No check_source Are Source Parameters Optimized? check_mrm->check_source Yes solution_mrm Correct MRM Transitions check_mrm->solution_mrm No check_ce Is Collision Energy Optimized? check_source->check_ce Yes solution_source Tune Source Parameters check_source->solution_source No check_sample Is Sample Integrity OK? check_ce->check_sample Yes solution_ce Perform CE Optimization check_ce->solution_ce No solution_sample Use Fresh Sample check_sample->solution_sample No

References

Overcoming issues with protein binding in free P-Cresol sulfate measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of free p-cresyl sulfate (B86663) (pCS). Due to its high affinity for plasma proteins, primarily albumin, accurately quantifying the unbound, biologically active fraction of pCS presents significant analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to measure the free (unbound) fraction of p-cresyl sulfate?

A1: The "free hormone hypothesis" posits that only the unbound fraction of a substance is biologically active and available to interact with cell receptors, pass through biological membranes, and be metabolized or eliminated.[1] Total pCS concentrations can be misleading as the majority is bound to albumin and rendered inactive.[2] Therefore, measuring the free concentration is more relevant for toxicological studies and for accurately assessing the uremic state in patients with Chronic Kidney Disease (CKD), as this fraction is responsible for systemic toxicity.[3][4]

Q2: What are the primary methods for separating free p-cresyl sulfate from its protein-bound form?

A2: The most common and accepted methods involve physical separation of the unbound fraction from the protein-bound complex. The two gold-standard techniques are:

  • Ultrafiltration (UF): This method uses centrifugal force to push the sample through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[5] Proteins and protein-bound pCS are retained, while the smaller, free pCS molecules pass through into the ultrafiltrate for subsequent analysis.[5][6]

  • Equilibrium Dialysis (ED): Considered a benchmark method, ED involves placing the sample in a chamber separated from a buffer-filled chamber by a semi-permeable membrane.[7][8] Free pCS diffuses across the membrane until its concentration reaches equilibrium between the two chambers. The concentration in the buffer chamber then equals the free concentration in the original sample.[1][8]

Q3: What makes p-cresyl sulfate particularly difficult to measure accurately?

A3: The primary challenge is its high degree of protein binding (often >90%) to albumin.[9] This results in a very low concentration of the free form, which can be near the limit of quantification for many analytical instruments.[10] Additionally, the equilibrium between the bound and free fractions is dynamic and can be easily disturbed by sample handling, temperature, pH, and the separation method itself, leading to inaccurate measurements.[6][11]

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of free p-cresyl sulfate.

  • Question: My measured free pCS concentrations are lower than expected or vary significantly between replicates. What could be the cause?

  • Answer: This is a common issue often related to non-specific binding (NSB) of the analyte to the separation device or instability of the compound.

    • Non-Specific Binding: Highly bound and lipophilic compounds can adsorb to the surfaces of ultrafiltration devices or dialysis membranes.[10] This reduces the amount of free pCS in the collected filtrate or dialysate, leading to an underestimation of the unbound fraction.

    • Sub-optimal Ultrafiltration Conditions: Temperature, pH, and centrifugal force can all impact the binding equilibrium and recovery.[5][11] For instance, performing ultrafiltration at room temperature can result in a substantially lower unbound fraction compared to physiological temperature (37°C).[11]

    • Equilibrium Not Reached (ED): For highly bound compounds, the time required to reach equilibrium during dialysis can be much longer than for less-bound compounds.[10] Insufficient incubation time will lead to an underestimation of the free concentration.

  • Solutions:

    • Device Pre-treatment: To mitigate NSB, consider pre-saturating the device by incubating it with a solution of the compound of interest before adding the sample.[10]

    • Optimize Ultrafiltration Parameters: Maintain physiological conditions (37°C, pH 7.4) during separation to mimic the in vivo environment.[5][11] Use the lowest practical g-force to minimize shear forces on the protein-ligand complex.[5][6]

    • Verify Equilibrium in ED: For equilibrium dialysis, extend the incubation time (e.g., up to 24 hours) and confirm that equilibrium has been reached by testing multiple time points.[10]

    • Material Selection: Choose ultrafiltration devices and dialysis membranes made from low-binding materials like regenerated cellulose.

Issue 2: Discrepancies between results obtained from Ultrafiltration (UF) and Equilibrium Dialysis (ED).

  • Question: I am getting different free fraction values for the same sample when using UF versus ED. Why is this happening and which result should I trust?

  • Answer: While both are considered reliable methods, they operate on different principles that can lead to variations.[9][12]

    • Volume Shift in UF: During ultrafiltration, the removal of protein-free ultrafiltrate increases the concentration of protein in the remaining sample. This can potentially shift the binding equilibrium.[13]

    • Dilution in ED: The dialysis process involves a buffer, which can slightly dilute the sample. This must be corrected for in the final calculation.[13]

    • Donnan Effect: Differences in ion concentrations across the dialysis membrane can create an electrochemical potential that affects the distribution of charged analytes like pCS.

  • Solutions:

    • Method Validation: It is crucial to validate your chosen method. ED is often considered the "gold standard," so UF conditions can be optimized by comparing results to those obtained with ED.[7]

    • Correction Factors: When using ED, apply appropriate correction factors to account for any sample dilution.[13]

    • Consistent Conditions: Ensure that shared parameters like temperature and pH are kept identical between the two methods to allow for a more direct comparison.[7]

Issue 3: Matrix effects are interfering with my LC-MS/MS quantification.

  • Question: After separating the free fraction, I am observing ion suppression or enhancement in my LC-MS/MS analysis. How can I resolve this?

  • Answer: Matrix effects occur when co-eluting substances from the biological matrix (e.g., salts, phospholipids) interfere with the ionization of the analyte, leading to inaccurate quantification.[14] While methods like UF and ED clean up the sample significantly, residual matrix components can still be present.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is a SIL version of p-cresyl sulfate. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

    • Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate pCS from interfering components.[15]

    • Sample Dilution: Diluting the ultrafiltrate or dialysate with the initial mobile phase can reduce the concentration of matrix components, but ensure the analyte concentration remains above the LLOQ.[16]

    • Further Sample Cleanup: If matrix effects are severe, consider an additional solid-phase extraction (SPE) step on the ultrafiltrate/dialysate before LC-MS/MS analysis.[3]

Experimental Protocols

Protocol 1: Free p-Cresyl Sulfate Measurement by Ultrafiltration (UF)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-condition the UF Device: Place the ultrafiltration device (e.g., Amicon Ultra, Vivafree™ with a 30,000 MWCO) in the centrifuge rotor.[5] Add 500 µL of ultrapure water and centrifuge for 10-15 minutes to wash the membrane. Discard the flow-through.

  • Temperature Equilibration: Pre-warm the plasma/serum samples and the ultrafiltration devices to 37°C in an incubator for at least 15 minutes.[11]

  • Sample Loading: Add an appropriate volume of the pre-warmed sample (e.g., 200-500 µL) to the sample reservoir of the UF device.

  • Centrifugation: Centrifuge the device at a low g-force (e.g., 1,000-2,000 x g) at 37°C for 20-30 minutes. The exact time and speed should be optimized to obtain sufficient filtrate volume without excessive protein concentration.[5]

  • Filtrate Collection: Carefully remove the device from the centrifuge. Transfer the ultrafiltrate from the collection tube to a clean microcentrifuge tube or HPLC vial.

  • Analysis: Analyze the ultrafiltrate using a validated LC-MS/MS method.[16] Also, analyze an aliquot of the total (unfiltered) sample after appropriate protein precipitation and dilution.

  • Calculation: The free fraction is calculated as:

    • Fraction Unbound (%) = (Concentration in Ultrafiltrate / Total Concentration) x 100

Protocol 2: Free p-Cresyl Sulfate Measurement by Equilibrium Dialysis (ED)

This protocol uses a Rapid Equilibrium Dialysis (RED) device as an example.

  • Membrane Hydration (if required): Follow the manufacturer's instructions for hydrating the dialysis membrane.

  • Sample Preparation: Add the plasma/serum sample (e.g., 200 µL) to the sample chamber (red side) of the RED device insert.

  • Buffer Addition: Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber (white side) of the insert (e.g., 350 µL).

  • Assembly and Incubation: Gently tap the device to remove air bubbles, seal it with an adhesive film, and place it in the base plate. Incubate on an orbital shaker at 37°C. An incubation time of up to 24 hours may be necessary to ensure equilibrium for a highly-bound compound like pCS.[10]

  • Sample Collection: After incubation, carefully remove aliquots from both the sample chamber and the buffer chamber for analysis.

  • Analysis: Analyze the buffer chamber sample directly by LC-MS/MS. The sample from the plasma chamber should be analyzed for total concentration after protein precipitation.

  • Calculation: At equilibrium, the concentration in the buffer chamber is equal to the free concentration in the plasma sample.

    • Fraction Unbound (%) = (Concentration in Buffer Chamber / Total Concentration in Plasma Chamber) x 100

Data & Method Comparison

Table 1: Comparison of Ultrafiltration and Equilibrium Dialysis for Free pCS Measurement

FeatureUltrafiltration (UF)Equilibrium Dialysis (ED)
Principle Convective transport through a membrane via centrifugal force.[8]Diffusive transport across a membrane until equilibrium is reached.[1][8]
Time Fast (typically < 30 minutes).[11]Slow (can require 4 to 24+ hours).[7][10]
Key Advantage Speed, suitable for higher throughput.Considered the "gold standard," low risk of equilibrium shift.[7]
Main Challenge Potential for non-specific binding; equilibrium can shift due to protein concentration.[6][13]Time-consuming; potential for compound instability over long incubation.[7][8]
Sample Volume Can be adapted for small volumes (e.g., 50 µL).[17]Typically requires 100-300 µL.

Table 2: Influence of Experimental Conditions on Measured Unbound Fraction of Flucloxacillin (Example)

This table uses data for a different protein-bound compound to illustrate the critical impact of experimental conditions, which are also relevant for pCS analysis.

ConditionUnbound Fraction (%)Change from Physiological
Physiological Temp (37°C) & pH (7.4) Reference -
Room Temp & Physiological pH (7.4)Lower18-32% Decrease[11]
Physiological Temp (37°C) & Unadjusted pH (~9)Higher4-13% Increase[11]
Room Temp & Unadjusted pH (~9)VariableComplex interaction

Data adapted from a study on flucloxacillin, demonstrating the sensitivity of protein binding to temperature and pH.[11]

Table 3: Example LLOQs for p-Cresyl Sulfate in Serum/Plasma by LC-MS/MS

MethodLLOQ for pCS (ng/mL)Reference
UPLC-MS/MS (Free form)50 ng/mL[16]
LC-MS/MS (Total)50 ng/mL[18]
LC-MS/MS (Free form)19 ng/mL[3]
LC-MS/MS (Free form)50 ng/mL[3]

Diagrams and Workflows

G cluster_prep Sample Preparation cluster_separation Separation of Free Fraction cluster_analysis Analysis Sample Plasma or Serum Sample Equilibrate Equilibrate Sample and Device to 37°C Sample->Equilibrate UF Ultrafiltration Equilibrate->UF ED Equilibrium Dialysis Equilibrate->ED Collect Collect Ultrafiltrate or Dialysate UF->Collect ED->Collect LCMS Quantify by LC-MS/MS Collect->LCMS Calc Calculate % Unbound Fraction LCMS->Calc

Caption: General workflow for measuring free p-cresyl sulfate.

Troubleshooting cluster_low Low Recovery / High Variability cluster_discrepancy UF vs. ED Discrepancy cluster_matrix LC-MS/MS Matrix Effects Start Inaccurate Free pCS Measurement CheckNSB Check for Non-Specific Binding (NSB) Start->CheckNSB Low Recovery? Validate Validate UF against ED as Gold Standard Start->Validate Method Discrepancy? UseSIL Use Stable Isotope-Labeled Internal Standard Start->UseSIL Matrix Effects? CheckConditions Verify Temp/pH (37°C, pH 7.4) CheckNSB->CheckConditions CheckEquilibrium Ensure Equilibrium Reached (ED) CheckConditions->CheckEquilibrium CheckFactors Apply Dilution Correction Factors Validate->CheckFactors OptimizeLC Optimize Chromatographic Separation UseSIL->OptimizeLC

Caption: Troubleshooting decision tree for pCS measurement.

Method_Comparison cluster_UF Ultrafiltration (UF) cluster_ED Equilibrium Dialysis (ED) UF_Start Sample + Protein-Bound pCS + Free pCS UF_Force Centrifugal Force UF_Start->UF_Force UF_Membrane Semi-permeable Membrane (MWCO) UF_Force->UF_Membrane UF_Retentate Retained: Protein-Bound pCS UF_Membrane->UF_Retentate Retained UF_Filtrate Collected: Free pCS UF_Membrane->UF_Filtrate Passes Through ED_Start Sample Chamber: Protein-Bound pCS + Free pCS ED_Equilibrium Diffusion (Time) ED_Start->ED_Equilibrium ED_Buffer Buffer Chamber ED_Buffer->ED_Equilibrium ED_Membrane Semi-permeable Membrane ED_Result Equilibrium Reached: [Free pCS]Sample = [pCS]Buffer ED_Membrane->ED_Result ED_Equilibrium->ED_Membrane

Caption: Principles of Ultrafiltration vs. Equilibrium Dialysis.

References

Technical Support Center: Enhancing p-Cresol Sulfate Removal in Dialysis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of p-cresol (B1678582) sulfate (B86663) (PCS) removal in experimental dialysis models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low p-Cresol Sulfate Removal Efficiency with Adsorbents

Potential Cause Troubleshooting Steps
Inadequate Adsorbent Dosage - Verify adsorbent concentration: Ensure the adsorbent dose is optimal for the PCS concentration in your model.[1][2] - Perform dose-response experiments: Titrate the adsorbent concentration to determine the saturation point and optimal binding capacity.[1][2]
Suboptimal Adsorbent Material - Evaluate different adsorbents: Test various materials such as activated carbon, zeolites, or resins to find the one with the highest affinity for PCS.[3][4] - Consider surface modifications: Explore surface-modified adsorbents that may exhibit enhanced binding characteristics for PCS.[5]
Poor Adsorbent Biocompatibility - Assess protein adsorption: Investigate if non-specific protein binding to the adsorbent is hindering PCS interaction.[6][7] - Evaluate inflammatory response: Check for markers of inflammation or coagulation activation in your model that could indicate an adverse reaction to the adsorbent material.[8] - Consider coated adsorbents: Utilize adsorbents with biocompatible coatings to minimize direct contact with blood components.[9]
Adsorbent Pore Size Incompatibility - Characterize adsorbent porosity: Ensure the pore size of the adsorbent is suitable for capturing PCS molecules. Nanoporous materials may be more effective.[4] - Test adsorbents with varying pore structures: Compare the efficacy of microporous versus nanoporous materials in your experimental setup.[4]

Issue 2: Inconsistent Quantification of this compound

Potential Cause Troubleshooting Steps
Sample Preparation Artifacts - Avoid strong acidification: Acid hydrolysis during sample deproteinization can lead to the conversion of PCS back to p-cresol, causing inaccurate measurements.[10] - Use appropriate deproteinization methods: Employ methods like methanol (B129727) or acetonitrile (B52724) precipitation to minimize the risk of deconjugation.[11]
Suboptimal HPLC/UPLC-MS/MS Parameters - Optimize chromatographic separation: Ensure baseline separation of PCS from other uremic toxins and plasma components.[11][12] - Use an internal standard: Incorporate a deuterated internal standard (e.g., p-cresol-d7 (B584137) sulfate) to account for variability in sample preparation and instrument response.[11] - Verify mass spectrometry transitions: Use selective and sensitive multiple reaction monitoring (MRM) transitions for accurate quantification.[13]
Matrix Effects - Perform matrix effect studies: Evaluate and correct for ion suppression or enhancement caused by the biological matrix (plasma/serum).[12] - Use a calibration curve in the same matrix: Prepare calibration standards in a blank matrix that matches your samples to ensure accuracy.[11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to remove with conventional hemodialysis?

A1: this compound (PCS) is challenging to remove via conventional hemodialysis primarily because it is highly bound to plasma proteins, especially albumin (around 94-95%).[14][15] This high degree of protein binding significantly reduces the free, unbound fraction of PCS in the blood. During dialysis, only the free fraction can diffuse across the dialysis membrane.[15] Therefore, the clearance of PCS is severely limited by its low free concentration.

Q2: What are the main strategies to enhance the removal of this compound?

A2: The primary strategies to improve PCS removal focus on overcoming the limitation of protein binding and include:

  • Adsorption: Using sorbent materials like activated carbon, resins, or zeolites that can directly bind PCS from the blood or dialysate.[3][4][5]

  • Enhanced Dialysis Techniques:

    • High-flux hemodialysis and hemodiafiltration (HDF): These methods can offer modest improvements in PCS removal compared to low-flux dialysis.[16]

    • Increasing dialysate flow rate: A higher dialysate flow can increase the concentration gradient and improve the removal of strongly protein-bound toxins.[17]

  • Fractionated Plasma Separation and Adsorption (FPSA): This technique involves separating plasma from blood, treating the plasma with adsorbents to remove protein-bound toxins, and then returning the purified plasma to the blood.[18]

  • Mixed Matrix Membranes (MMMs): These are membranes that incorporate adsorbent particles within the polymer matrix, combining diffusion and adsorption in a single step.[19]

Q3: How can I optimize my in vitro adsorption experiments for this compound?

A3: To optimize your in vitro adsorption experiments:

  • Determine the optimal adsorbent dose: Conduct experiments with varying concentrations of the adsorbent to find the dose that provides the highest removal efficiency without reaching saturation too quickly.[1][2]

  • Control the pH of the solution: The pH can influence the surface charge of both the adsorbent and PCS, affecting binding affinity. Test a range of pH values to find the optimum for your system.[20]

  • Monitor the kinetics of adsorption: Measure PCS concentration at different time points to determine the equilibration time.[21]

  • Use a relevant biological matrix: Whenever possible, conduct experiments in serum or plasma from dialysis patients to mimic the competitive binding environment.[3]

Q4: What are the key considerations when developing mixed matrix membranes (MMMs) for this compound removal?

A4: Key considerations for developing MMMs include:

  • Compatibility of materials: Ensuring good adhesion and compatibility between the polymer matrix and the adsorbent filler is crucial to avoid the formation of non-selective voids.[22][23]

  • Dispersion of adsorbent particles: Achieving a uniform dispersion of the adsorbent within the polymer matrix is essential for consistent performance.

  • Porosity of the membrane: The polymer may partially block the pores of the adsorbent filler, so optimizing the membrane's porosity is important for toxin accessibility.[19]

  • Biocompatibility: The final MMM must be biocompatible, with minimal protein fouling and activation of coagulation or inflammatory pathways.[6]

Data Presentation

Table 1: Comparison of this compound Removal by Different Dialysis Modalities

Dialysis Modality PCS Clearance (mL/min) PCS Reduction Ratio (%) Reference
Conventional Hemodialysis20 ± 420 ± 9[14][15][24]
High-Flux Hemodialysis-~30[18]
Post-dilution Hemodiafiltration-48.2 ± 11.3[16]
Fractionated Plasma Separation and Adsorption (FPSA)-~50[18]

Table 2: Efficacy of Adsorbents for this compound Removal (In Vitro)

Adsorbent Experimental Conditions PCS Removal Efficiency (%) Reference
Activated Carbon (200 mg)Bovine blood, 60 min circulation94.5 ± 1.1[3]
Cationic Liposomes (CTAB-10)In vitro dialysis66.54 ± 0.91[25]
Polydopamine-coated PVP-co-S (20 mg)Patient sera, 30 min incubation>80[5]
Nanoporous Carbon MonolithPost-dialysis patient blood, 30 min perfusionNear complete removal[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by HPLC-MS/MS

This protocol is a general guideline and may require optimization for your specific equipment and experimental conditions.

1. Materials and Reagents:

  • This compound analytical standard

  • p-Cresol-d7 sulfate (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Blank human plasma/serum

2. Sample Preparation (Protein Precipitation): [11]

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., p-cresol-d7 sulfate at a suitable concentration).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. HPLC-MS/MS Parameters: [11][13]

Parameter Typical Setting
HPLC Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution A suitable gradient to separate PCS from other components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 20 µL
Ionization Source Electrospray Ionization (ESI), negative mode
MRM Transitions pCS: m/z 187 → 80 and/or m/z 187 → 107
pCS-d7: (adjust for mass shift)

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards prepared in a blank matrix.

  • Quantify PCS in unknown samples using the calibration curve.

Protocol 2: In Vitro Evaluation of Adsorbent Efficacy

1. Materials:

  • Adsorbent material

  • This compound

  • Phosphate-buffered saline (PBS) or blank human serum/plasma

  • Shaker or rotator

  • Centrifuge

2. Procedure: [21][26]

  • Prepare a stock solution of PCS in PBS or the chosen biological matrix.

  • Add a known amount of the adsorbent material to a series of tubes.

  • Add a fixed volume of the PCS solution to each tube.

  • Incubate the tubes on a shaker/rotator at a controlled temperature (e.g., 37°C) for a predetermined time (based on kinetic studies).

  • After incubation, centrifuge the tubes to pellet the adsorbent.

  • Collect the supernatant and analyze the remaining PCS concentration using HPLC-MS/MS (as described in Protocol 1).

  • Calculate the adsorption capacity (q_e) using the formula: q_e = (C_0 - C_e) * V / m where:

    • C_0 = initial PCS concentration

    • C_e = equilibrium PCS concentration

    • V = volume of the solution

    • m = mass of the adsorbent

Mandatory Visualization

PCS_Endothelial_Dysfunction_Pathway cluster_blood Blood Vessel cluster_endothelial_cell Endothelial Cell PCS This compound (PCS) OAT Organic Anion Transporter (OAT) PCS->OAT Rho_Kinase Rho Kinase PCS->Rho_Kinase PKC_PI3K PKC / PI3K Signaling OAT->PKC_PI3K Intracellular Accumulation NADPH_Oxidase NADPH Oxidase (Nox4) PKC_PI3K->NADPH_Oxidase Upregulation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production NFkB NF-κB Activation ROS->NFkB Activation Endothelial_Damage Endothelial Damage & Dysfunction ROS->Endothelial_Damage Oxidative Stress Inflammation Inflammation (e.g., MCP-1) NFkB->Inflammation Upregulation Inflammation->Endothelial_Damage Cytoskeleton Actin Cytoskeleton Reorganization Rho_Kinase->Cytoskeleton Permeability Increased Permeability Cytoskeleton->Permeability Permeability->Endothelial_Damage

Caption: PCS-induced endothelial dysfunction pathway.

Experimental_Workflow_Adsorbent_Testing start Start prep_pcs Prepare PCS Solution (in PBS or Serum) start->prep_pcs add_adsorbent Add Adsorbent to PCS Solution prep_pcs->add_adsorbent incubate Incubate with Shaking (Controlled Temperature) add_adsorbent->incubate separate Separate Adsorbent (Centrifugation) incubate->separate analyze Analyze Supernatant (HPLC-MS/MS) separate->analyze calculate Calculate Adsorption Capacity & Removal % analyze->calculate end End calculate->end

Caption: In vitro adsorbent testing workflow.

References

Best practices for quality control in P-Cresol sulfate clinical assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the quality control of p-Cresol (B1678582) sulfate (B86663) (pCS) clinical assays. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this critical uremic toxin.

Frequently Asked Questions (FAQs)

Q1: What is p-Cresol sulfate (pCS) and why is its accurate measurement important in clinical research?

A1: this compound is a protein-bound uremic toxin that accumulates in the body when kidney function declines.[1][2] It is produced from the metabolism of the amino acid tyrosine by gut bacteria, followed by sulfation in the liver.[1][3] Accurate measurement of pCS is crucial as elevated levels are associated with the progression of chronic kidney disease (CKD), cardiovascular disease, and overall mortality in CKD patients.[1][2][4] Monitoring pCS levels can aid in the diagnosis, prevention, and management of uremia-induced pathophysiology.[5]

Q2: What are the most common analytical methods for quantifying pCS in clinical samples?

A2: The most widely accepted and sensitive method for pCS quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6] This method offers high selectivity and the ability to quantify pCS at nanomolar concentrations.[5] Other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have also been used, but LC-MS/MS is considered the gold standard.[3][7]

Q3: What are the key considerations for sample handling and preparation for pCS analysis?

A3: Proper sample handling is critical to prevent the degradation of pCS back to its precursor, p-cresol.[1] Key considerations include:

  • Sample Collection: Serum or plasma are the most common matrices.[8] Saliva and urine can also be used.[8][9]

  • Storage: Samples should be stored at -80°C to ensure stability.[5]

  • Sample Preparation: The most common procedure involves protein precipitation using acetonitrile (B52724) or methanol, often containing an internal standard.[5][7][8] This is followed by centrifugation to remove precipitated proteins.[7] It is important to avoid strong acidic conditions during sample preparation, as this can promote the hydrolysis of pCS to p-cresol, leading to inaccurate results.[10]

Q4: What are typical validation parameters for a robust pCS clinical assay?

A4: A validated pCS assay should include the following parameters:

  • Linearity: The range of concentrations over which the assay is accurate.

  • Precision: Intra- and inter-day precision, typically expressed as the relative standard deviation (%RSD), should be within ±15%.[4]

  • Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.

  • Selectivity: The ability to differentiate and quantify pCS in the presence of other components in the sample.[5]

  • Stability: Stability of the analyte in the biological matrix under different storage conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in results (poor precision) Inconsistent sample preparation (e.g., pipetting errors, temperature fluctuations).Instrument instability.Ensure consistent and standardized sample preparation procedures.[7]Perform system suitability tests before each analytical run.Check for fluctuations in instrument performance.
Low recovery of pCS Inefficient protein precipitation.Degradation of pCS during sample processing.Optimize the protein precipitation step (e.g., type and volume of solvent, vortexing time).Avoid acidic conditions and prolonged exposure to room temperature.[10]Use a deuterated internal standard to correct for recovery losses.[6]
High background or interfering peaks Matrix effects from endogenous sample components.Contamination from reagents or labware.Optimize chromatographic conditions to separate pCS from interfering peaks.[11]Use a more selective mass transition (MRM).[11][12]Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction).Use high-purity solvents and reagents.
Inaccurate quantification (poor accuracy) Improper calibration curve.Degradation of calibration standards.Prepare fresh calibration standards for each run.Ensure the calibration range brackets the expected concentrations in the samples.[5]Verify the purity and concentration of the reference standard.
High levels of p-cresol detected Sample degradation due to improper handling or storage.Acid-induced hydrolysis during sample preparation.Ensure samples are stored at -80°C and thawed on ice.[1][7]Use a neutral or slightly basic pH during sample extraction.[10]

Quantitative Data Summary

The following tables summarize key performance characteristics of published LC-MS/MS methods for pCS quantification.

Table 1: Performance of Validated LC-MS/MS Methods for this compound (pCS) Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)Reference
Serum50 - 10,00050< 15< 15Not explicitly stated[4]
Serum0.1 - 40 (µg/mL)Not explicitly stated0.44 - 10.60.89 - 7.3495.0 - 105.3[5]
SalivaNot explicitly stated1 - 3.7Fulfills validation criteriaFulfills validation criteriaFulfills validation criteria[13]
Plasma0.5 - 30 (µg/mL)0.51.2Not explicitly stated99.2 - 112.8[14][15]

Note: This table presents a summary of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols & Methodologies

A typical experimental workflow for the LC-MS/MS analysis of pCS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Sample Preparation Protocol (Serum/Plasma)
  • Thawing: Thaw frozen serum or plasma samples on ice to minimize degradation.[7]

  • Aliquoting: Vortex the sample and aliquot a small volume (e.g., 50 µL) into a microcentrifuge tube.[7]

  • Internal Standard Spiking: Add an internal standard solution (e.g., p-cresol-d7 (B584137) sulfate) to the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (or methanol) to the sample.[7]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.[7]

Visualizations

Biosynthesis and Clearance of this compound

The following diagram illustrates the formation of this compound from dietary tyrosine and its subsequent clearance by the kidneys.

Biosynthesis and Clearance of this compound Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Metabolism p-Cresol p-Cresol Gut Microbiota->p-Cresol Liver (Sulfation) Liver (Sulfation) p-Cresol->Liver (Sulfation) This compound (pCS) This compound (pCS) Liver (Sulfation)->this compound (pCS) Bloodstream (Protein-bound) Bloodstream (Protein-bound) This compound (pCS)->Bloodstream (Protein-bound) Kidneys (Tubular Secretion) Kidneys (Tubular Secretion) Bloodstream (Protein-bound)->Kidneys (Tubular Secretion) Urine (Excretion) Urine (Excretion) Kidneys (Tubular Secretion)->Urine (Excretion)

Caption: Pathway of this compound formation and elimination.

General LC-MS/MS Experimental Workflow

This diagram outlines the key steps in a typical LC-MS/MS workflow for pCS analysis.

General LC-MS/MS Experimental Workflow for pCS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Ionization (ESI-) Ionization (ESI-) LC Separation->Ionization (ESI-) Mass Analysis (MRM) Mass Analysis (MRM) Ionization (ESI-)->Mass Analysis (MRM) Detection Detection Mass Analysis (MRM)->Detection Peak Integration Peak Integration Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for this compound analysis using LC-MS/MS.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues in pCS assays.

Troubleshooting Logic for pCS Assays Inaccurate Results Inaccurate Results Check Precision Check Precision Inaccurate Results->Check Precision Check Accuracy Check Accuracy Inaccurate Results->Check Accuracy High %RSD High %RSD Check Precision->High %RSD Low Recovery Low Recovery Check Accuracy->Low Recovery Review Sample Prep Review Sample Prep High %RSD->Review Sample Prep Check Instrument Performance Check Instrument Performance High %RSD->Check Instrument Performance Low Recovery->Review Sample Prep Review Calibration Review Calibration Low Recovery->Review Calibration Check for Degradation Check for Degradation Low Recovery->Check for Degradation

Caption: A logical guide for troubleshooting pCS assay issues.

References

Strategies to improve the reproducibility of P-Cresol sulfate measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility and accuracy of P-Cresol (B1678582) sulfate (B86663) (PCS) measurements.

Frequently Asked Questions (FAQs)

Q1: What is P-Cresol sulfate (PCS) and why is its accurate measurement important?

A1: this compound (PCS) is a protein-bound uremic toxin that originates from the metabolism of the amino acid tyrosine by intestinal bacteria.[1][2][3] The precursor, p-cresol, is absorbed into the bloodstream, travels to the liver, and is conjugated into PCS.[2] In individuals with healthy kidney function, PCS is efficiently excreted in the urine.[1] However, in patients with chronic kidney disease (CKD), PCS accumulates in the blood and is associated with disease progression and cardiovascular complications.[4][5][6] Therefore, accurate and reproducible measurement of PCS is crucial for clinical monitoring and research into uremic toxicity.[4][7]

Q2: What are the primary analytical methods for quantifying PCS?

A2: The most common and robust methods for PCS quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][8] LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), is often preferred for its high sensitivity and selectivity.[8][9] Fluorescence spectroscopy is another available method, though it can be more susceptible to interference from other fluorescent compounds in the sample.[10]

Q3: What are the main sources of variability in PCS measurements?

A3: Variability can arise from three main stages:

  • Pre-analytical: This includes sample collection (serum vs. plasma), handling, storage conditions, and the number of freeze-thaw cycles.[9] The stability of PCS can be affected by storage temperature and duration.[8]

  • Analytical: This stage involves the choice of quantification method, sample preparation (e.g., protein precipitation, extraction), matrix effects, and the potential for the conjugated PCS to hydrolyze back to p-cresol.[1][11] Using isotopically labeled internal standards is critical to control for analytical variability.[12]

  • Biological: Factors such as diet (protein intake), gut microbiota composition, and residual kidney function can cause significant biological variation in PCS levels among individuals.[3][13][14]

Q4: How should biological samples be stored to ensure PCS stability?

A4: For long-term storage, plasma or serum samples should be kept at -80°C.[8] Studies have shown that PCS is stable in plasma for more than three months at this temperature.[8] It is also important to minimize the number of freeze-thaw cycles, as most assays are validated for up to only three cycles.[9] Processed samples (after protein precipitation) have been found to be stable at room temperature for up to 24 hours.[8]

Q5: What is the "matrix effect" and how can it be minimized?

A5: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample (e.g., salts, lipids, other metabolites).[9] This can suppress or enhance the PCS signal, leading to inaccurate quantification. To minimize this, effective sample preparation, such as protein precipitation with acetonitrile (B52724) or methanol, is crucial.[9] Additionally, the use of a stable isotope-labeled internal standard (e.g., pCS-d7) that behaves similarly to the analyte during extraction and ionization is the best way to correct for matrix effects.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Sample Preparation: Pipetting errors, incomplete protein precipitation, or variable extraction efficiency. 2. Instrument Instability: Fluctuations in LC pressure or MS source conditions. 3. Matrix Effects: Inconsistent ion suppression/enhancement between samples.1. Use a calibrated positive displacement pipette. Ensure thorough vortexing after adding precipitation solvent. Use a consistent protocol for all samples. 2. Perform system suitability tests before the analytical run. Monitor instrument performance throughout the run. 3. Use a stable isotope-labeled internal standard.[12] Optimize chromatographic separation to move PCS away from interfering peaks.
Poor Peak Shape or Tailing 1. Column Degradation: Loss of stationary phase or contamination. 2. Incompatible Mobile Phase: pH or solvent composition is not optimal for PCS. 3. Sample Overload: Injecting too high a concentration of the analyte.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase pH is appropriate for the analyte and column type. Most methods use acidic modifiers like formic acid.[9][12] 3. Dilute the sample and re-inject. Ensure the concentration is within the linear range of the assay.[5]
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS Parameters: Incorrect ionization voltage, gas flows, or collision energy. 2. Inefficient Sample Extraction/Recovery: The chosen solvent or method is not efficiently extracting PCS. 3. Analyte Degradation: PCS may have degraded during storage or sample preparation.1. Optimize MS parameters by infusing a standard solution of PCS. Use established MRM transitions (e.g., m/z 187 → 80 and 187 → 107).[8][15] 2. Test different protein precipitation solvents (e.g., acetonitrile vs. methanol) to assess recovery.[9] 3. Ensure proper sample storage at -80°C.[8] Avoid prolonged exposure to room temperature. Check for high levels of free p-cresol, which can indicate degradation of the sulfate conjugate.[1]
Inaccurate Quantification 1. Calibration Curve Issues: Poor linearity, incorrect standard concentrations. 2. Lack of Appropriate Internal Standard: Using an internal standard that does not mimic the analyte's behavior. 3. Interference from Isomers: Co-elution with an isomeric compound like 2-hydroxy-5-methylbenzenesulfonic acid, which can have the same mass and fragmentation pattern.[6]1. Prepare fresh calibration standards. Ensure the curve covers the expected concentration range of the samples.[5][12] 2. Use a stable isotope-labeled internal standard (e.g., pCS-d7) for the most accurate correction of matrix effects and extraction variability.[12] 3. Employ a chromatographic method with sufficient resolution to separate PCS from potential isomers, although this can be challenging.[6]

Quantitative Data Summary

Table 1: Performance Comparison of Analytical Methods for PCS Measurement

ParameterLC-MS/MSHPLC-FluorescenceReference(s)
Linearity Range Wide ranges covering physiological and pathological concentrations (e.g., 50 - 10,000 ng/mL)0.5 to 30 µg/mL[5][7][10]
Lower Limit of Quantification (LLOQ) High sensitivity, with LLOQs reported as low as 50 ng/mL0.5 µg/mL[5][10]
Precision (%RSD) Intra- and inter-day precision typically < 15%1.2%[5][10]
Specificity High, utilizing Multiple Reaction Monitoring (MRM)Can be affected by other naturally fluorescent compounds[10][9]

Experimental Protocols & Visualizations

Metabolic Pathway of this compound

This compound originates from dietary tyrosine, which is fermented by gut bacteria into p-cresol. This is then absorbed and sulfated in the liver before being excreted by the kidneys.

Tyrosine Dietary Tyrosine Gut Gut Microbiota (e.g., Clostridium difficile) Tyrosine->Gut Fermentation pCresol p-Cresol Gut->pCresol Liver Liver (Sulfotransferase) pCresol->Liver Portal Circulation PCS This compound (PCS) Liver->PCS Sulfation Kidney Kidney (Tubular Secretion) PCS->Kidney Bloodstream (Albumin-bound) Urine Urine Excretion Kidney->Urine

Caption: Metabolic pathway from dietary tyrosine to this compound.

General Workflow for PCS Measurement by LC-MS/MS

This workflow outlines the critical steps from sample collection to data analysis to ensure reproducible results.

cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Collect 1. Sample Collection (Serum/Plasma) Store 2. Sample Storage (-80°C) Collect->Store Thaw 3. Sample Thawing & Spiking with Internal Standard (IS) Store->Thaw Critical Step: Minimize Freeze-Thaw Precip 4. Protein Precipitation (e.g., Acetonitrile) Thaw->Precip Centrifuge 5. Centrifugation Precip->Centrifuge Precip->Centrifuge Critical Step: Consistent Mixing Inject 6. LC-MS/MS Analysis (C18 Column, ESI-, MRM) Centrifuge->Inject Integrate 7. Peak Integration Inject->Integrate Calibrate 8. Calibration & Quantification Integrate->Calibrate Review 9. Data Review & Reporting Calibrate->Review

Caption: Standardized workflow for reproducible PCS quantification.

Troubleshooting Logic for High Measurement Variability

This diagram provides a logical path to diagnose the root cause of high coefficients of variation (%CV) in PCS measurements.

Start High %CV Observed Between Replicates Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_IS Verify Internal Standard Performance Start->Check_IS Check_LCMS Inspect LC-MS/MS System Performance Start->Check_LCMS Sol_Prep Re-train on pipetting. Ensure consistent vortexing. Automate if possible. Check_Prep->Sol_Prep Inconsistent? (e.g., pipetting errors) Sol_IS Check IS peak area consistency. Ensure correct IS concentration. Check_IS->Sol_IS Variable IS Area? Sol_LCMS Run system suitability test. Check for pressure fluctuations. Clean MS source. Check_LCMS->Sol_LCMS System Failing Suitability?

Caption: Troubleshooting flowchart for high variability in PCS data.

References

Navigating the Challenges of p-Cresol Sulfate Analysis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Mitigating Ion Suppression Effects in ESI-MS Analysis of p-Cresol Sulfate (B86663).

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of p-Cresol sulfate. Our aim is to equip you with the necessary information to overcome analytical hurdles and ensure accurate, reliable, and reproducible results in your research and development endeavors.

Troubleshooting Guides

Ion suppression is a primary challenge in the ESI-MS analysis of this compound, largely due to the complex nature of biological matrices. This section offers a systematic approach to identifying and mitigating these effects.

Identifying and Quantifying Ion Suppression

A common method to assess the extent of ion suppression is the post-extraction addition method. This involves comparing the analyte's signal in a post-spiked matrix sample to the signal in a neat solution.

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of common techniques with their typical performance characteristics for this compound analysis.

Sample Preparation Technique Principle Reported Recovery for this compound Matrix Effect Mitigation Typical Linearity Range (ng/mL) Common LLOQ (ng/mL) References
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile (B52724), methanol).Generally lower and more variable.Minimal removal of matrix components other than proteins, leading to significant ion suppression.50 - 10,00050[1]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to high, but can be labor-intensive and require optimization.More effective at removing salts and phospholipids (B1166683) than PPT, reducing ion suppression.Varies depending on protocol.Varies depending on protocol.[2][3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High and reproducible with optimized protocols.Highly effective in removing a wide range of interferences, leading to minimal ion suppression.Varies depending on protocol.1 - 3.7 (in saliva)[4]
HybridSPE® Combines protein precipitation with phospholipid removal in a single device.High and consistent.Specifically designed to remove phospholipids, a major source of ion suppression in plasma samples.Not explicitly stated for pCS.Not explicitly stated for pCS.[5]

Note: The reported linearity ranges and LLOQs can vary significantly based on the specific LC-MS/MS system, chromatographic conditions, and biological matrix used. The provided values are for general guidance.

Experimental Workflow for Troubleshooting Ion Suppression

The following diagram outlines a logical workflow for addressing ion suppression issues during this compound analysis.

Caption: A step-by-step workflow for troubleshooting ion suppression in this compound analysis.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol for Plasma/Serum

This method is quick and simple but may result in significant matrix effects.

Materials:

  • Plasma or serum sample

  • Ice-cold acetonitrile (ACN) or methanol (B129727) containing a stable isotope-labeled internal standard (e.g., p-Cresol-d7 sulfate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN (or methanol) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This method provides a cleaner extract with reduced ion suppression.

Materials:

  • Plasma or serum sample

  • SPE cartridges (e.g., mixed-mode anion exchange or reversed-phase)

  • Internal standard solution (e.g., p-Cresol-d7 sulfate)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile with a small percentage of acid or base)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase A)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and vortex. Acidify the sample with a weak acid if using a mixed-mode anion exchange cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte (this compound) in the ESI source is reduced by the presence of co-eluting matrix components from the biological sample (e.g., salts, phospholipids, endogenous metabolites).[5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.

Q2: What is the best sample preparation method to minimize ion suppression for this compound?

A2: While the "best" method can depend on the specific matrix and analytical requirements, Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of interfering compounds, thus significantly reducing ion suppression.[6] HybridSPE® is also highly effective, particularly for removing phospholipids from plasma samples.[5] Protein precipitation is the simplest method but is often associated with the most significant matrix effects.[7][3]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A3: A SIL-IS, such as p-Cresol-d7 sulfate, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar ion suppression effects.[8][9] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.

Q4: My this compound peak is showing tailing or splitting. What could be the cause?

A4: Peak tailing or splitting can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Column Contamination: Residual matrix components can accumulate on the column. A proper column wash or using a guard column can help.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing. Using a mobile phase with an appropriate pH and ionic strength can minimize these interactions.

  • Isomeric Interference: this compound has isomers, such as 2-hydroxy-5-methylbenzenesulfonic acid, which can have similar fragmentation patterns and may not be fully resolved chromatographically, potentially affecting peak shape.[10][11] Optimizing the chromatographic method, for instance by testing different column chemistries (e.g., pentafluorophenyl), may be necessary for separation.[10]

Q5: I am still observing significant ion suppression even after using SPE. What else can I do?

A5: If ion suppression persists after optimizing sample preparation, consider the following:

  • Chromatographic Optimization: Modify your LC method to achieve better separation of this compound from the interfering compounds. This can involve changing the gradient profile, using a different column chemistry (e.g., HILIC if the interference is non-polar), or adjusting the mobile phase composition.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on ionization.

  • MS Source Parameter Optimization: Fine-tuning the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, can sometimes help to improve the ionization of the target analyte in the presence of interfering substances.

Logical Diagram for Method Selection

The following diagram provides a decision-making framework for selecting an appropriate analytical approach based on the observed level of ion suppression.

MethodSelection Start Initial Analysis with PPT Acceptable_Suppression Acceptable Ion Suppression? Start->Acceptable_Suppression Use_PPT Proceed with PPT Method Acceptable_Suppression->Use_PPT Yes Consider_LLE_SPE Consider LLE or SPE Acceptable_Suppression->Consider_LLE_SPE No Choose_LLE Choose LLE for Moderate Improvement Consider_LLE_SPE->Choose_LLE Choose_SPE Choose SPE for Maximum Cleanup Consider_LLE_SPE->Choose_SPE Validate_Method Validate Selected Method Choose_LLE->Validate_Method Choose_SPE->Validate_Method

Caption: A decision tree for selecting a sample preparation method based on the severity of ion suppression.

References

Validation & Comparative

A Comparative Analysis of P-Cresol Sulfate and Indoxyl Sulfate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced toxicities of uremic toxins is paramount for developing effective therapeutic strategies for chronic kidney disease (CKD). Among the most prominent protein-bound uremic toxins are p-cresol (B1678582) sulfate (B86663) (PCS) and indoxyl sulfate (IS). Both originate from the bacterial metabolism of aromatic amino acids in the intestine and accumulate in the body as kidney function declines.[1][2] While often studied together due to their shared characteristics, including production by gut bacteria, strong albumin binding, and low dialytic clearance, their toxicological profiles exhibit both similarities and distinct differences.[3] This guide provides a comprehensive comparison of their toxicities, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Overview of Toxic Effects

Both PCS and IS are recognized as key contributors to the pathophysiology of uremia, implicated in the progression of CKD and the development of cardiovascular complications.[4][5][6][7] Their toxic effects are broad, impacting various cell types and organ systems through the induction of oxidative stress, inflammation, and endothelial dysfunction.[5][8][9][10] Studies have shown that both toxins can inhibit endothelial proliferation and wound repair, crucial processes for maintaining vascular health.[4][11] Furthermore, they are associated with damage to renal tubular cells, contributing to the progression of kidney disease.[7][12][13]

While both uremic toxins trigger similar inflammatory gene expression in cultured proximal renal tubular cells,[14] some studies suggest differences in their potency and specific cellular effects. For instance, one study indicated that p-cresol was more toxic than indoxyl sulfate in liver cells,[15] while another found that PCS stimulated collagen synthesis in renal mesangial cells at lower concentrations than IS.[16]

Quantitative Comparison of In Vitro Toxicity

The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the toxic effects of PCS and IS on different cell types.

Table 1: Effects on Endothelial Cells

ParameterCell TypeP-Cresol Sulfate (PCS)Indoxyl Sulfate (IS)Reference
Inhibition of Proliferation HUVECDose-dependent inhibitionInhibition observed[11]
Inhibition of Wound Repair HUVECDecreased wound repairDecreased wound repair[11]

Table 2: Effects on Renal Cells

ParameterCell TypeThis compound (PCS)Indoxyl Sulfate (IS)Reference
Collagen Synthesis Renal Mesangial CellsSignificant augmentation at ≥ 0.001 µMSignificant augmentation at ≥ 0.03 µM[16]
Inflammatory Gene Expression Mouse Proximal Renal Tubular CellsIncreased expression of inflammatory genesIncreased expression of inflammatory genes[14]
Oxidative Stress (NADPH Oxidase) Renal Tubular CellsInduces oxidative stress via NADPH oxidase activationInduces oxidative stress[13][17]

Table 3: Effects on Other Cell Types

ParameterCell TypeP-Cresol (Parent Compound)Indoxyl Sulfate (IS)Reference
Oxidative Stress (DCF formation) HepaRGEC50 = 0.64 ± 0.37 mMLess toxic than p-cresol[15]
Glutathione (B108866) Depletion HepaRGEC50 = 1.00 ± 0.07 mMLess toxic than p-cresol[15]
Cellular Necrosis (LDH release) HepaRGEC50 = 0.85 ± 0.14 mMLess toxic than p-cresol[15]
Osteogenic Differentiation Mesenchymal Stem CellsImpairs differentiationImpairs differentiation[18]

Experimental Protocols

Endothelial Cell Proliferation and Wound Repair Assay[11]
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Treatment: Cells were incubated with various uremic solutes, including p-cresol and indoxyl sulfate, at concentrations found in uremic patients. For protein-bound solutes, experiments were also conducted in the presence of 4% human albumin.

  • Proliferation Assay: Endothelial cell proliferation was measured using a 5-bromo-2-deoxy-uridine (BrdU) labeling assay.

  • Wound Repair Assay: A confluent monolayer of HUVECs was mechanically injured (scratched). The cells were then incubated with the uremic solutes. The surface area of the wound was measured at different time intervals using image analysis to assess the rate of cell migration and wound closure.

Renal Mesangial Cell Collagen Synthesis Assay[16]
  • Cell Line: Rat Renal Mesangial Cells (RMC).

  • Treatment: Cells were treated with varying concentrations of PCS (ranging from 0.001 to 100 µM) and IS (ranging from 0.03 to 100 µM). Angiotensin-II was used as a positive control.

  • Collagen Synthesis Measurement: Collagen synthesis was quantified by measuring the incorporation of a labeled proline analogue into newly synthesized collagen, likely using a radioactive tracer and scintillation counting or a colorimetric assay. The experiments were performed in triplicate.

Inflammatory Gene Expression Analysis in Proximal Renal Tubular Cells[14]
  • Cell Line: Cultured mouse proximal renal tubular cells.

  • Treatment: Cells were treated with either PCS or IS.

  • Analysis: The expression of a panel of inflammation and immune-related genes was analyzed using a polymerase chain reaction (PCR) array. Gene annotation enrichment and functional annotation clustering were performed using the Database for Annotation, Visualization, and Integrated Discovery (DAVID). Functional networks of the target genes were analyzed with the GeneMANIA algorithm.

Toxicity Assessment in HepaRG Cells[15]
  • Cell Line: HepaRG cells (a human hepatic progenitor cell line).

  • Treatment: Cells were exposed to p-cresol, this compound, p-cresol glucuronide, and other uremic toxins, including indoxyl sulfate, at various concentrations and for different durations.

  • Oxidative Stress Assay: Oxidative stress was measured by the formation of 2′-7′-dichlorofluorescein (DCF).

  • Glutathione Assay: Total cellular glutathione (GSH) concentration was determined as a measure of the cells' antioxidant capacity.

  • Cytotoxicity Assay: Cellular necrosis was assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the toxicity of PCS and IS, as well as a typical experimental workflow for assessing their effects.

Toxicity_Signaling_Pathway cluster_Toxin Uremic Toxins cluster_Cellular_Effects Cellular Stress Response cluster_Downstream Downstream Signaling cluster_Pathological_Outcomes Pathological Outcomes PCS This compound ROS ↑ Reactive Oxygen Species (ROS) PCS->ROS IS Indoxyl Sulfate IS->ROS AHR Aryl Hydrocarbon Receptor (AHR) IS->AHR NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation (p38, JNK) ROS->MAPK Endo_Dys Endothelial Dysfunction ROS->Endo_Dys AHR->ROS Inflammation Inflammation (↑ IL-6, TNF-α) NFkB->Inflammation TGFb TGF-β1 Upregulation Fibrosis Fibrosis TGFb->Fibrosis MAPK->Inflammation

Caption: Signaling pathways activated by this compound and Indoxyl Sulfate.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Outcome Outcome Cell_Culture Cell Culture (e.g., HUVEC, Renal Tubular Cells) Toxin_Incubation Incubation with PCS or IS (various concentrations & times) Cell_Culture->Toxin_Incubation Cytotoxicity Cytotoxicity Assays (LDH, MTT) Toxin_Incubation->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Toxin_Incubation->Oxidative_Stress Gene_Expression Gene Expression Analysis (PCR, Western Blot) Toxin_Incubation->Gene_Expression Functional_Assays Functional Assays (Migration, Proliferation) Toxin_Incubation->Functional_Assays Data_Comparison Data Comparison and Interpretation Cytotoxicity->Data_Comparison Oxidative_Stress->Data_Comparison Gene_Expression->Data_Comparison Functional_Assays->Data_Comparison

Caption: Workflow for in vitro toxicity assessment of uremic toxins.

Conclusion

Both this compound and indoxyl sulfate are significant contributors to the uremic state, exerting a wide range of toxic effects that drive the progression of chronic kidney disease and its cardiovascular comorbidities. While they share common mechanisms of toxicity, such as the induction of oxidative stress and inflammation, emerging evidence suggests differences in their potency and cellular targets. A deeper understanding of their individual toxicological profiles is essential for the development of targeted therapies aimed at mitigating their detrimental effects. The experimental data and protocols presented in this guide offer a foundation for further research into the complex roles of these uremic toxins in human health and disease.

References

The Precursor vs. the Metabolite: A Comparative Guide to the Biological Activities of P-Cresol and P-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological effects of the uremic toxin p-cresol (B1678582) and its primary metabolite, p-cresol sulfate (B86663), supported by experimental data.

P-cresol, a phenolic compound generated by gut microbial fermentation of aromatic amino acids, is the precursor to two major uremic toxins: p-cresol sulfate (PCS) and p-cresol glucuronide.[1] Following its absorption from the colon, p-cresol is rapidly metabolized, primarily in the liver and colonic mucosa, with sulfation being the main pathway in humans.[1] While p-cresol itself is found in very low concentrations in systemic circulation, its metabolite, PCS, accumulates significantly in patients with chronic kidney disease (CKD), where it is implicated in the pathophysiology of uremia, contributing to systemic toxicity, inflammation, and cardiovascular disease.[1][2] This guide provides a detailed comparison of the biological activities of p-cresol and its sulfated conjugate, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the key differences in the biological activities of p-cresol and this compound based on experimental evidence.

Biological Effect P-Cresol This compound (PCS) Key Findings & Citations
Cytotoxicity Induces necrosis and apoptosis in renal tubular cells in a concentration-dependent manner.[3][4][5] It has also been shown to be more potent than its conjugated metabolites in inducing necrosis in HepaRG cells.[6][7]Induces apoptosis in human proximal tubular epithelial cells.[8] It is also linked to damage of tubular cells.[9] However, in some cell types, it is considered less toxic than its precursor.[6][7]
Oxidative Stress Stimulates Reactive Oxygen Species (ROS) production in endothelial and mononuclear cells.[10] Both p-cresol and PCS are known to enhance oxidative stress.[11][12]Induces oxidative stress in renal tubular cells by activating NADPH oxidase.[13] It is also a known inducer of oxidative stress, contributing to tissue damage and inflammation.[9][11][12]
Inflammation May contribute to inflammation by stimulating the production of pro-inflammatory modulators like PAI-1 and suPAR in endothelial cells.[10]Exhibits pro-inflammatory actions on human proximal tubular epithelial cells and leukocytes.[8] It is a well-established pro-inflammatory molecule.[1]
Endothelial Dysfunction Inhibits endothelial cell proliferation and wound repair.[10][14] It can also compromise the vascular barrier and induce endothelial cytotoxicity.[15]Induces shedding of endothelial microparticles, a marker of endothelial damage.[16] It also causes damage to vascular endothelial and smooth muscle cells.[17]
Cell Cycle Induces S-phase cell cycle arrest in endothelial and mononuclear cells.[10]-
Cellular Signaling Can mediate autophagic cell death in renal proximal tubular cells via JNK-mediated p62 accumulation and subsequent activation of the caspase 8-dependent cell death pathway.[18]Activates NADPH oxidase, leading to increased ROS production.[13][17] It can also activate inflammatory signaling pathways like JNK and p38 MAPK.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability:

  • Objective: To assess the effect of p-cresol and this compound on cell viability.

  • Procedure:

    • Seed cells (e.g., renal tubular cells, endothelial cells) in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of p-cresol or this compound for a specified duration (e.g., 24, 48 hours).

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals that have formed in a solubilization solution like DMSO.

    • Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.[19]

2. Flow Cytometry for Apoptosis and Necrosis:

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with p-cresol or this compound.

  • Procedure:

    • Culture cells and treat them with the compounds of interest as described above.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a binding buffer.

    • Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis and necrosis).

    • Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[3][8]

Oxidative Stress Measurement

1. Dichlorofluorescein (DCF) Assay for Reactive Oxygen Species (ROS) Production:

  • Objective: To measure intracellular ROS levels.

  • Procedure:

    • Load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Treat the cells with p-cresol or this compound.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in ROS production.[6][7]

Endothelial Function Assays

1. Wound Healing Assay for Cell Migration:

  • Objective: To assess the effect of p-cresol and this compound on endothelial cell migration and wound repair.

  • Procedure:

    • Grow a confluent monolayer of endothelial cells in a culture dish.

    • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium containing different concentrations of the test compounds.

    • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the wound over time to quantify the rate of cell migration and wound closure.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for studying the effects of p-cresol and this compound.

cluster_PCS This compound (PCS) cluster_Cell Target Cell (e.g., Renal Tubular, Endothelial) PCS PCS NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Activation Apoptosis Apoptosis ROS->Apoptosis Endo_Dysfunction Endothelial Dysfunction (e.g., Microparticle shedding) ROS->Endo_Dysfunction Inflammation Inflammation (e.g., Cytokine production) JNK_p38->Inflammation

Caption: this compound Induced Cellular Damage Pathway.

cluster_PC P-Cresol cluster_Cell Renal Proximal Tubular Cell PC P-Cresol JNK JNK PC->JNK Activation p62 p62 Accumulation JNK->p62 Caspase8 Caspase 8 p62->Caspase8 Activation Autophagic_Death Autophagic Cell Death Caspase8->Autophagic_Death

Caption: P-Cresol Induced Autophagic Cell Death Pathway.

Cell_Culture Cell Culture (e.g., Endothelial, Renal Tubular) Treatment Treatment with P-Cresol or this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay ROS_Assay Oxidative Stress Assay (e.g., DCF) Treatment->ROS_Assay Function_Assay Functional Assay (e.g., Wound Healing) Treatment->Function_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Function_Assay->Data_Analysis

Caption: General Experimental Workflow for Comparison.

References

P-Cresol Sulfate vs. p-Cresyl Glucuronide: A Comparative Guide to Uremic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of uremic toxins, metabolites derived from the gut microbial fermentation of tyrosine, namely p-cresol (B1678582) sulfate (B86663) (pCS) and p-cresyl glucuronide (pCG), have garnered significant attention. Both accumulate in patients with chronic kidney disease (CKD), contributing to the systemic toxicity and cardiovascular complications associated with uremia.[1][2] While originating from the same precursor, p-cresol, these two conjugates exhibit markedly different biological activities. This guide provides a comprehensive comparison of their potency as uremic toxins, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

Executive Summary

Current research strongly indicates that p-cresol sulfate is the more potent uremic toxin compared to p-cresyl glucuronide. Experimental evidence demonstrates that pCS actively induces oxidative stress, inflammation, and cellular damage in various cell types relevant to CKD pathology, including renal tubular and endothelial cells.[1][3][4] In contrast, pCG appears to be significantly less toxic and may even exert protective effects in certain contexts.[3][5]

Comparative Biological Activities: Quantitative Data

The differential effects of pCS and pCG have been quantified in various in vitro models. The following table summarizes key findings from a study using HepaRG cells, a human hepatic cell line, exposed to equimolar concentrations (1 mM) of each toxin for 24 hours.

ParameterThis compound (pCS)p-Cresyl Glucuronide (pCG)Reference
Oxidative Stress (DCF Formation, % of p-cresol)31.9 ± 75.8%71.8 ± 23.8% (less potent)[6]
Glutathione Depletion (% of p-cresol)16.5 ± 22.1%40.0 ± 19.8% (less potent)[6]
Cellular Necrosis (LDH Release, % of p-cresol)23.4 ± 2.8%24.3 ± 1.8% (less potent)[6]

These data clearly illustrate that at the same concentration, pCS is a more potent inducer of oxidative stress and cytotoxicity than pCG in hepatic cells.[6]

Key Mechanistic Differences

Effects on Renal Tubular Cells

Studies utilizing human proximal tubular epithelial cells (HK-2) have revealed significant toxicity associated with pCS, while pCG appears to be inert in this cell type.

  • This compound: Long-term exposure (7 days) to pCS induces apoptosis in a concentration-dependent manner.[3] Short-term exposure (3 hours) promotes the expression of pro-inflammatory genes.[3][4] This inflammatory response is mediated, at least in part, by the activation of signaling pathways such as JNK and p38 MAPK.[2]

  • p-Cresyl Glucuronide: In the same experimental setups, pCG did not induce apoptosis or an inflammatory response in HK-2 cells, either when administered alone or in combination with pCS.[3][4]

Induction of Oxidative Stress

A primary mechanism of pCS toxicity is the induction of oxidative stress through the activation of NADPH oxidase.[1][7]

  • This compound: In human tubular epithelial cells, pCS enhances the activity of NADPH oxidase, a major source of cellular reactive oxygen species (ROS).[1] This leads to increased ROS production, cellular damage, and reduced cell viability.[1] The knockdown of NADPH oxidase subunits, such as p22phox or Nox4, suppresses the cytotoxic effects of pCS.[1]

  • p-Cresyl Glucuronide: In contrast, pCG is significantly less potent in inducing ROS production.[2]

Cardiovascular Toxicity and Endothelial Dysfunction

Both uremic toxins are implicated in the cardiovascular complications of CKD, but their direct effects on endothelial cells appear to differ.

  • This compound: pCS promotes an inflammatory phenotype in endothelial cells.[2] It has been shown to increase endothelial permeability, a key event in vascular injury.[8]

  • p-Cresyl Glucuronide: While clinical studies have associated elevated pCG levels with cardiovascular mortality, direct cellular effects seem less detrimental.[2][9] Interestingly, some evidence suggests pCG may have a protective role against inflammation-induced endothelial barrier dysfunction by acting as a functional antagonist at Toll-like receptor 4 (TLR4).[5]

Signaling Pathways and Metabolic Fate

The differential toxicity of pCS and pCG can be attributed to their distinct metabolic pathways and downstream cellular signaling.

metabolic_pathway Tyrosine Tyrosine (from diet) GutMicrobiota Gut Microbiota Tyrosine->GutMicrobiota pCresol p-Cresol GutMicrobiota->pCresol Fermentation Liver Liver pCresol->Liver Absorption pCS This compound (pCS) Liver->pCS Sulfation (Major pathway in humans) pCG p-Cresyl Glucuronide (pCG) Liver->pCG Glucuronidation (Minor pathway in humans) Kidney Kidney (Excretion) pCS->Kidney pCG->Kidney Accumulation Accumulation in CKD Kidney->Accumulation Impaired function

Caption: Metabolic pathway of p-cresol from dietary tyrosine to its sulfate and glucuronide conjugates.

pCS_signaling pCS This compound (pCS) NADPH_Oxidase NADPH Oxidase Activation pCS->NADPH_Oxidase JNK_p38 JNK/p38 MAPK Activation pCS->JNK_p38 ROS Increased ROS (Oxidative Stress) NADPH_Oxidase->ROS ROS->JNK_p38 CellularDamage Cellular Damage (Apoptosis, Necrosis) ROS->CellularDamage ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, MCP-1) JNK_p38->ProInflammatory ProInflammatory->CellularDamage

Caption: Pro-inflammatory and cytotoxic signaling pathways induced by this compound.

pCG_signaling LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Inflammation Inflammatory Response TLR4->Inflammation ProtectiveEffect Protective Effect TLR4->ProtectiveEffect pCG p-Cresyl Glucuronide (pCG) pCG->TLR4 Antagonism EndothelialPermeability Increased Endothelial Permeability Inflammation->EndothelialPermeability

Caption: Proposed antagonistic action of p-cresyl glucuronide at the TLR4 receptor.

Experimental Protocols

Below are the methodologies for key experiments cited in the comparison of pCS and pCG toxicity.

Comparative Cytotoxicity in HepaRG Cells
  • Cell Line: Differentiated HepaRG cells.

  • Treatment: Cells were exposed to 1 mM of p-cresol, this compound, or p-cresyl glucuronide for 24 hours.[6]

  • Oxidative Stress (DCF Assay): Intracellular ROS production was measured using 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA). Following treatment, cells were incubated with DCF-DA, and the fluorescence of the oxidized product (DCF) was quantified.

  • Glutathione (GSH) Depletion: Total cellular GSH levels were measured using a commercially available GSH assay kit.

  • Cellular Necrosis (LDH Assay): The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage, was quantified using a colorimetric assay.[6]

cytotoxicity_workflow start HepaRG Cell Culture treatment Treat with pCS or pCG (1 mM, 24h) start->treatment assays Perform Cytotoxicity Assays treatment->assays dcf DCF Assay (Oxidative Stress) assays->dcf gsh GSH Assay (Glutathione Depletion) assays->gsh ldh LDH Assay (Necrosis) assays->ldh results Quantify and Compare Toxicity dcf->results gsh->results ldh->results

Caption: General experimental workflow for comparative cytotoxicity assessment.

Apoptosis and Inflammation in HK-2 Cells
  • Cell Line: Human proximal tubular epithelial cells (HK-2).

  • Apoptosis Study: Cells were exposed to varying concentrations of pCS or pCG for 7 days. Cell death was evaluated by flow cytometry analysis of DNA content after propidium (B1200493) iodide staining and by morphological assessment.[3]

  • Inflammation Study: For short-term effects, HK-2 cells were exposed to pCS or pCG for 3 hours. Gene expression of inflammatory markers was quantified by real-time PCR.[3][4]

Conclusion

The available experimental data consistently demonstrate that this compound is a more potent uremic toxin than p-cresyl glucuronide. pCS actively contributes to the pathophysiology of CKD by inducing oxidative stress, inflammation, and apoptosis in renal and endothelial cells. In contrast, pCG exhibits lower toxicity and may have protective roles in specific inflammatory contexts. These findings highlight the importance of considering the specific metabolic fate of gut-derived metabolites when evaluating their biological effects and designing therapeutic strategies to mitigate uremic toxicity. Future research should continue to elucidate the distinct signaling pathways modulated by these two p-cresol conjugates to identify novel therapeutic targets for the management of CKD and its complications.

References

A Head-to-Head Comparison of Extraction Methods for P-Cresol Sulfate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the most common extraction methods for p-cresol (B1678582) sulfate (B86663) (PCS) from biological matrices, primarily plasma and serum. The selection of an appropriate extraction technique is a critical determinant of analytical accuracy and precision in research, clinical monitoring, and drug development. This document presents a head-to-head comparison of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with supporting data from published studies and detailed experimental protocols.

At a Glance: Performance Comparison of Extraction Methods

The following table summarizes the key performance metrics for each extraction method based on data from various studies. It is important to note that direct comparisons can be influenced by variations in experimental conditions, analytical instrumentation, and sample matrix.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation and precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Selective retention of the analyte on a solid sorbent and subsequent elution.
Typical Recovery ≥81.3%[1]99.2% to 113%[2][3][4]>80-90% (Oasis HLB); >97% (In situ surfactant-based SPME)
Throughput HighMedium to LowMedium to High (with automation)
Solvent Consumption Low to MediumHighLow to Medium
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh
Ease of Use SimpleModerateModerate to Complex

In-Depth Methodologies and Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a widely adopted method due to its simplicity, high throughput, and cost-effectiveness. It involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. The supernatant containing the analyte of interest is then collected for analysis.

Experimental Protocol (Acetonitrile Precipitation): [1]

  • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., deuterated p-cresol sulfate).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

  • The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent if concentration is required.

Experimental Workflow for Protein Precipitation

start Start: Plasma/Serum Sample add_solvent Add Acetonitrile (3:1 v/v) start->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis start Start: Plasma/Serum Sample add_solvent Add Organic Solvent (e.g., Ethyl Acetate) start->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (2,000 x g, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis start Start: Plasma/Serum Sample load Load Sample onto SPE Cartridge start->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute collect Collect Eluate elute->collect analysis LC-MS/MS Analysis collect->analysis

References

Performance evaluation of commercial ELISA kits for P-Cresol sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available ELISA Kits for the Quantification of p-Cresol (B1678582) and its Sulfated Form.

This guide provides a comparative overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of p-Cresol and p-Cresol sulfate (B86663), uremic toxins of significant interest in renal disease and gut dysbiosis research. The selection of a reliable and accurate ELISA kit is paramount for generating reproducible and meaningful experimental data. This document summarizes the performance characteristics of several commercially available kits based on publicly available data, offering a tool to aid in the selection of the most suitable assay for your research needs.

Comparative Performance of Commercial ELISA Kits

The following tables summarize the key performance characteristics of p-Cresol and p-Cresol sulfate ELISA kits from various manufacturers. It is important to note that a direct comparison can be challenging due to variations in the provided data and experimental conditions. Researchers are encouraged to consult the manufacturer's datasheets for the most detailed and up-to-date information.

Table 1: Performance Characteristics of p-Cresol ELISA Kits

FeatureELK Biotechnology (ELK10889)Emelca Bioscience (ELK8381)Krishgen Biosystems (KBH14348)AFG ScientificMyBioSource (MBS8807306)
Target p-Cresolp-Cresolp-Cresolp-Cresolp-Cresol
Assay Type SandwichSandwichSandwichNot SpecifiedSandwich
Sensitivity 4.8 pg/mL1.21 pg/mL[1]Not Specified1.0 ng/L[2]1.21 pg/mL[3]
Detection Range 15.63 - 1000 pg/mL[4]3.13 - 200 pg/mL[1]Not Specified5 - 100 ng/L[2]3.13 - 200 pg/mL[3]
Sample Types Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[4]Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[1]Serum, Plasma, Cell Culture Supernatant (Validated for citrated/EDTA Plasma only)[5]Serum, Plasma, Urine, Tissue Homogenates, Cell Culture Supernates[2]Serum, Plasma, Tissue Homogenates, Cell Culture Supernates[3]
Intra-Assay Precision (CV%) < 8%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Inter-Assay Precision (CV%) < 10%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Recovery Serum: 86% (average)[6]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Specificity High sensitivity and excellent specificity for Human p-cresol. No significant cross-reactivity or interference observed.[4]Not SpecifiedHigh sensitivity and excellent specificity. No significant cross-reactivity or interference observed.[5]Not SpecifiedHigh sensitivity and excellent specificity for Human p-cresol.[3]
Linearity Serum (1:2 - 1:16): 86-103%[6]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Performance Characteristics of this compound ELISA Kits

FeatureMyBioSource (MBS7273551)MyBioSource (MBS3803776)MyBioSource (MBS1609138)
Target p-Cresyl Sulfate (pCS)p-Cresyl Sulfate (pCS)p-Cresyl Sulfate (pCS)
Assay Type Competitive[7]Not SpecifiedCompetitive[8]
Sensitivity 0.1 ng/mL[7]Not SpecifiedNot Specified
Detection Range Not SpecifiedNot SpecifiedNot Specified
Sample Types Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate[7]Body Fluids, Tissue Homogenates, Secretions[9]Serum, Plasma, Cell Culture Supernates, Ascites, Tissue Homogenates[8]
Intra-Assay Precision (CV%) Quality control assays assessing reproducibility identified the intra-assay CV (%).[7]Quality control assays assessing reproducibility identified the intra-assay CV (%).[9]Quality control assays assessing reproducibility identified the intra-assay CV (%).[8]
Inter-Assay Precision (CV%) Quality control assays assessing reproducibility identified the inter-assay CV (%).[7]Quality control assays assessing reproducibility identified the inter-assay CV (%).[9]Quality control assays assessing reproducibility identified the inter-assay CV (%).[8]
Specificity High sensitivity and excellent specificity for detection of PCS. No significant cross-reactivity or interference between PCS and analogues was observed.[7]Not SpecifiedNot Specified

Experimental Protocols

While specific protocols vary between manufacturers, the following section outlines the general experimental methodologies for the two main types of ELISA kits identified: Sandwich and Competitive.

Sandwich ELISA Protocol (Representative for p-Cresol Kits)

This protocol is a generalized representation of the steps involved in a sandwich ELISA.

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute or dilute standards and wash buffers as instructed in the kit manual.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific for p-Cresol.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual to allow the p-Cresol in the samples and standards to bind to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound substances.

  • Detection Antibody Addition: Add a biotin-conjugated detection antibody specific for p-Cresol to each well.

  • Incubation: Cover the plate and incubate to allow the detection antibody to bind to the captured p-Cresol.

  • Washing: Repeat the washing step to remove any unbound detection antibody.

  • Enzyme Conjugate Addition: Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well.

  • Incubation: Cover the plate and incubate to allow the enzyme conjugate to bind to the biotinylated detection antibody.

  • Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change.

  • Incubation: Incubate the plate in the dark for a specified period to allow for color development.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change (e.g., from blue to yellow).

  • Read Absorbance: Read the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of p-Cresol in the samples.

Competitive ELISA Protocol (Representative for this compound Kits)

This protocol is a generalized representation of the steps involved in a competitive ELISA.

  • Preparation: Bring all reagents and samples to room temperature. Prepare standards and wash buffers as per the kit's instructions.

  • Standard, Sample, and Conjugate Addition: Add standards and samples to the wells of the microplate pre-coated with a capture antibody. Subsequently, add a fixed amount of HRP-conjugated this compound to each well. The this compound in the sample will compete with the HRP-conjugated this compound for binding to the limited number of capture antibody sites.

  • Incubation: Cover the plate and incubate for the specified time and temperature.

  • Washing: Aspirate and wash the wells multiple times with wash buffer to remove unbound components.

  • Substrate Addition: Add TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm.

  • Data Analysis: Construct a standard curve by plotting the OD values against the concentrations of the standards. Calculate the concentration of this compound in the samples based on this curve.

Visualizing Key Processes

To further aid in understanding the context and methodology, the following diagrams illustrate the metabolic pathway of p-Cresol formation and the general workflow of a sandwich ELISA.

p_cresol_pathway cluster_gut Gut Microbiota cluster_liver Liver Tyrosine Tyrosine (from diet) p_Hydroxyphenylacetic_acid p-Hydroxyphenylacetic acid Tyrosine->p_Hydroxyphenylacetic_acid Metabolism p_Cresol p-Cresol p_Hydroxyphenylacetic_acid->p_Cresol Decarboxylation p_Cresol_Sulfate This compound p_Cresol->p_Cresol_Sulfate Sulfation p_Cresol->p_Cresol_Sulfate

Caption: Metabolic pathway of this compound formation from dietary Tyrosine.

elisa_workflow start Start add_sample Add Standards & Samples to Antibody-Coated Plate start->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate end End read_plate->end

Caption: General experimental workflow for a Sandwich ELISA.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of p-Cresol Sulfate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for quantifying p-cresol (B1678582) sulfate (B86663), a key uremic toxin. This guide provides a comparative overview of published analytical methods, focusing on experimental protocols and performance data to aid in methodological selection and standardization.

P-cresol sulfate (pCS) is a protein-bound uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD).[1][2] It originates from the metabolism of dietary amino acids like tyrosine and phenylalanine by intestinal microflora, which produce p-cresol.[1] The liver then sulfonates p-cresol to form pCS.[1] Due to its association with cardiovascular disease and mortality in CKD patients, the accurate quantification of pCS in biological matrices is of significant clinical and research interest.[3] This guide compares various validated analytical methods for pCS quantification, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most prevalent and sensitive technique.[1][3]

Comparative Performance of Quantification Methods

The selection of an appropriate analytical method for this compound quantification is contingent on the specific requirements of a study, including the biological matrix, necessary sensitivity, and the instrumentation available. The following table summarizes the performance characteristics of several published LC-MS/MS methods, offering a clear comparison of their key validation parameters.

Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy/Recovery (%)Reference
SerumAcetonitrile (B52724) Precipitation50 - 10,00050Intra- and Inter-day < 15%Not explicitly stated[4]
SalivaMethanol PrecipitationNot explicitly stated1 - 3.7Fulfills validation criteriaFulfills validation criteria[4]
Serum/PlasmaAcetonitrile or Methanol Precipitation, Liquid-Liquid ExtractionVariable1 - 95Not explicitly statedNot explicitly stated[1]
UrineDilution, possible centrifugation1 - 12,470 (as µg/mL)1 - 24Not explicitly statedNot explicitly stated[1]
PlasmaDeproteinizationNot explicitly statedNot explicitly statedGood precision and repeatability102.3 ± 2.8[5][6]
SerumNot specified100 - 40,000100AcceptableAcceptable[7]
SerumNot specified500 - 10,000 (as mg/L)425 (as mg/L)Not explicitly statedr² = 0.999 ± 0.001[8]

Experimental Protocols and Methodologies

The accurate quantification of this compound relies on robust and well-defined experimental protocols. The most commonly employed methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1]

Sample Preparation

The initial and critical step in the analytical workflow is the preparation of the biological sample. The primary goal is to remove proteins and other interfering substances from the matrix.

  • Protein Precipitation: This is the most common method for serum and plasma samples.[1] It typically involves the addition of an organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins.[1][4] The sample is then centrifuged, and the supernatant containing the analyte of interest is collected for analysis.[1]

  • Solid-Phase Extraction (SPE): For more complex matrices or when higher purity is required, SPE can be used. In one described method, serum samples were loaded onto an HLB cartridge, washed, and then the analytes were eluted.[1]

  • Dilution: For urine samples, a simple dilution is often sufficient before analysis.[1]

Chromatographic Separation

Once the sample is prepared, the this compound is separated from other components using liquid chromatography.

  • Reverse-Phase Chromatography: The vast majority of methods utilize reverse-phase chromatography, typically with a C18 column.[1] This technique separates molecules based on their hydrophobicity.

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (often water with an additive like formic acid or ammonium (B1175870) acetate/formate) and an organic solvent (commonly acetonitrile or methanol).[1][9] A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation.[1][9]

Mass Spectrometric Detection

The final step is the detection and quantification of this compound using a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode is the universally preferred method for detecting pCS, as it is well-suited for polar analytes.[1]

  • Multiple Reaction Monitoring (MRM): This highly selective and sensitive technique is the standard for quantification.[1][6] It involves selecting the deprotonated pCS molecule (the precursor ion, m/z 187) and then fragmenting it. Specific fragment ions (product ions, typically m/z 80 for the sulfate group and m/z 107 for the p-cresol moiety) are then monitored for quantification.[1][5]

  • Internal Standards: To ensure accuracy and account for any variability in sample preparation or instrument response, deuterated internal standards are commonly used.[3]

Visualizing the Pathways and Processes

To better understand the context and methodology of this compound quantification, the following diagrams illustrate the biological pathway of pCS formation and a typical analytical workflow.

P_Cresol_Sulfate_Biological_Pathway cluster_gut Intestinal Lumen cluster_liver Liver cluster_circulation Systemic Circulation Dietary_Amino_Acids Dietary Tyrosine & Phenylalanine Intestinal_Microbiota Intestinal Microbiota Dietary_Amino_Acids->Intestinal_Microbiota Metabolism p_Cresol_Gut p-Cresol Intestinal_Microbiota->p_Cresol_Gut p_Cresol_Liver p-Cresol p_Cresol_Gut->p_Cresol_Liver Absorption Sulfotransferase Sulfotransferase (SULT1A1) p_Cresol_Liver->Sulfotransferase Sulfonation p_Cresol_Sulfate This compound (pCS) Sulfotransferase->p_Cresol_Sulfate pCS_bound Protein-Bound pCS p_Cresol_Sulfate->pCS_bound Enters Bloodstream

Caption: Biological pathway of this compound formation.

P_Cresol_Sulfate_Quantification_Workflow start Biological Sample (Serum, Plasma, Urine) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (Reverse-Phase C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Concentration of pCS data_analysis->end

Caption: General experimental workflow for this compound quantification.

References

A Researcher's Guide to Validating Analytical Methods for p-Cresol Sulfate Analysis in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of uremic toxins like p-Cresol (B1678582) sulfate (B86663) (pCS) is critical for advancing our understanding and treatment of various diseases, notably chronic kidney disease (CKD). The U.S. Food and Drug Administration (FDA) mandates rigorous validation of analytical methods to ensure the reliability and consistency of results. This guide provides a comparative overview of common analytical techniques for pCS quantification, with a focus on validating a new method according to FDA standards.

Understanding the FDA's Framework for Analytical Method Validation

The FDA's guidance on analytical method validation, particularly the recently updated ICH Q2(R2) guidelines, emphasizes a systematic, risk-based approach.[1] The core objective is to demonstrate that an analytical procedure is "fit for its intended purpose."[2] Key validation parameters that must be thoroughly evaluated include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2][3] A written validation protocol with pre-defined acceptance criteria is essential before initiating validation studies.[1][4]

Below is a workflow diagram illustrating the key stages of validating a new analytical method as per FDA guidelines.

FDA_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation & Reporting define_purpose Define Intended Use (e.g., QC, research) select_method Select Analytical Method define_purpose->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol define_acceptance Define Acceptance Criteria develop_protocol->define_acceptance specificity Specificity/ Selectivity define_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report sops Develop Standard Operating Procedures validation_report->sops

FDA Analytical Method Validation Workflow

Comparative Analysis of Analytical Methods for p-Cresol Sulfate

The choice of an analytical method for pCS quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following tables summarize the performance characteristics of these methods based on published validation data.

Table 1: Performance Comparison of Analytical Methods for this compound
Validation ParameterHPLC with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.5 - 30 µg/mL (for p-Cresol after hydrolysis)[5][6]Varies depending on derivatization and instrument50 - 10,000 ng/mL[7]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL (for p-Cresol after hydrolysis)[5][6]Typically in the low µg/mL rangeAs low as 50 ng/mL[7]
Precision (%RSD) Intra-assay: 3.2%, Inter-assay: 6.9% (for total p-Cresol)[8]Typically <15%Intra- and Inter-day precision within ±15%[7]
Accuracy/Recovery (%) 95.4 ± 4.1%[8]Method dependent, generally good recovery after derivatizationTypically within 85-115%
Specificity Good, but may require hydrolysis step which reduces specificity to the sulfate conjugateHigh, especially with mass spectrometric detectionVery high, due to parent and fragment ion monitoring

Detailed Experimental Protocols

HPLC with Fluorescence Detection (for total p-Cresol)

This method typically involves the hydrolysis of this compound to p-Cresol, followed by extraction and detection.

a. Sample Preparation (Hydrolysis and Extraction):

  • To 100 µL of plasma or serum, add a strong acid (e.g., hydrochloric acid) to achieve acidic conditions.

  • Heat the sample to facilitate the hydrolysis of this compound and other conjugates to free p-Cresol.

  • After cooling, precipitate proteins by adding a solvent like acetonitrile (B52724).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant containing p-Cresol to a clean tube.

  • Perform a liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.[5][6]

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths around 284 nm and 310 nm, respectively.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) (for total p-Cresol)

Similar to the HPLC-fluorescence method, GC-MS analysis of pCS often requires hydrolysis to the more volatile p-Cresol, followed by derivatization.

a. Sample Preparation (Hydrolysis, Extraction, and Derivatization):

  • Perform acid hydrolysis of the plasma or serum sample as described for the HPLC method.

  • Extract the liberated p-Cresol using an organic solvent.

  • Evaporate the solvent and perform a derivatization step to increase the volatility and thermal stability of p-Cresol. Common derivatizing agents include silylating agents.

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. GC-MS Conditions:

  • GC Column: A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analyte from other components.

  • MS Detection: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that can directly measure this compound without the need for hydrolysis.

a. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma or serum (e.g., 50 µL), add a protein precipitation agent such as acetonitrile, often containing a deuterated internal standard.

  • Vortex the sample to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed to pellet the proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

b. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor and product ion transitions for this compound.[10]

The logical relationship between the analytical method and its key performance attributes is depicted in the diagram below.

Method_Attributes cluster_methods Analytical Methods cluster_attributes Key Performance Attributes HPLC HPLC-Fluorescence Sensitivity Sensitivity (LLOQ) HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Throughput Sample Throughput HPLC->Throughput Moderate Complexity Method Complexity HPLC->Complexity Moderate (hydrolysis needed) GCMS GC-MS GCMS->Sensitivity Moderate to High GCMS->Specificity High GCMS->Throughput Low to Moderate GCMS->Complexity High (derivatization needed) LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Specificity Very High LCMSMS->Throughput High LCMSMS->Complexity Low (direct analysis)

Analytical Method Performance Attributes

Conclusion

Validating a new analytical method for this compound according to FDA guidelines is a meticulous process that requires careful planning, execution, and documentation. While LC-MS/MS offers superior sensitivity and specificity for the direct measurement of this compound, HPLC with fluorescence detection and GC-MS can also be valuable techniques, particularly when total p-Cresol concentration is of interest. The choice of method should be guided by the specific requirements of the study and justified through a comprehensive validation process that demonstrates the method is fit for its intended purpose. This guide provides a foundational comparison to aid researchers in selecting and validating an appropriate analytical method for their studies of this important uremic toxin.

References

Comparative analysis of P-Cresol sulfate levels in different patient populations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-Cresol (B1678582) Sulfate (B86663) Levels and Measurement Methodologies

P-cresol sulfate (PCS), a protein-bound uremic toxin, originates from the metabolism of tyrosine by intestinal bacteria. Its accumulation in the body is a hallmark of chronic kidney disease (CKD) and is associated with disease progression and adverse cardiovascular events.[1][2][3][4] This guide provides a comparative analysis of PCS levels across different patient populations, supported by experimental data and detailed methodologies for its quantification.

Quantitative Data Summary

The concentration of this compound in the blood varies significantly across different patient populations, generally increasing as renal function declines. The following table summarizes typical PCS levels found in healthy individuals and patients with varying degrees of renal impairment.

Patient PopulationThis compound (PCS) Concentration (mg/L)This compound (PCS) Concentration (µM)
Healthy Controls2.8 ± 1.7[2]14.9 ± 9.0[2]
Chronic Kidney Disease (CKD) Stages 3-5Levels increase progressively with declining renal function.[1]Levels increase progressively with declining renal function.[1]
End-Stage Renal Disease (ESRD)21.8 ± 12.4 to 106.9 ± 44.6[2]115.8 ± 65.9 to 568.0 ± 237.0[2]
Hemodialysis (HD) PatientsGenerally elevated, with one study showing lower levels than in peritoneal dialysis.[5]55.18 ± 67.79[5]
Peritoneal Dialysis (PD) PatientsSignificantly higher levels compared to hemodialysis patients in some studies.[5]142.85 ± 59.06[5]

Signaling Pathways Implicated in this compound Toxicity

Elevated levels of this compound are linked to a range of cellular and systemic effects, mediated through the activation of several key signaling pathways. These pathways contribute to inflammation, oxidative stress, and cellular damage, which are characteristic of the uremic state.

This compound (PCS) Induced Signaling Pathways PCS This compound (PCS) NADPH_Oxidase NADPH Oxidase Activation PCS->NADPH_Oxidase MAPK MAPK Activation (JNK, p38) PCS->MAPK NFkB NF-κB Activation PCS->NFkB ERK ERK1/2 Activation PCS->ERK STAT5 Suppression of IL-7/STAT5 Signaling PCS->STAT5 Apoptosis Cardiomyocyte Apoptosis PCS->Apoptosis ROS Increased Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Insulin_Resistance Insulin Resistance ERK->Insulin_Resistance B_Cell_Proliferation Inhibition of B-Cell Progenitor Proliferation STAT5->B_Cell_Proliferation

This compound's impact on cellular signaling pathways.

Experimental Protocols

The accurate quantification of this compound is crucial for research and clinical monitoring. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method.[6][7]

Quantification of this compound in Human Serum/Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of total PCS, which is predominantly protein-bound.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated form of PCS).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is employed to separate PCS from other components. A typical gradient might start at a low percentage of Mobile Phase B, increasing over several minutes to elute the analyte, and then re-equilibrating to initial conditions.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Negative electrospray ionization (ESI-) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for PCS and the internal standard are monitored. For PCS, a common transition is m/z 187 -> 107.

4. Quantification

  • A calibration curve is generated using standards of known PCS concentrations.

  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of PCS in the unknown samples.

Experimental Workflow for PCS Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Serum_Plasma Serum/Plasma Sample Acetonitrile Add Acetonitrile (with Internal Standard) Serum_Plasma->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (LC) Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Results (PCS Concentration) Quantification->Results

A typical workflow for quantifying this compound.

References

Is P-Cresol sulfate a more reliable biomarker than other uremic toxins?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of uremic toxin biomarkers is complex and ever-evolving. Among the numerous molecules that accumulate in patients with chronic kidney disease (CKD), p-Cresol (B1678582) sulfate (B86663) (PCS) has emerged as a significant predictor of adverse clinical outcomes. This guide provides an objective comparison of PCS with other key uremic toxins, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of its utility as a reliable biomarker.

The Rise of P-Cresol Sulfate as a Key Uremic Toxin

P-Cresol, a product of tyrosine fermentation by gut bacteria, is absorbed into the bloodstream and sulfated in the liver to form PCS.[1][2] In healthy individuals, PCS is efficiently excreted by the kidneys. However, in CKD patients, its clearance is significantly impaired, leading to accumulation in the blood.[1] Due to its high affinity for albumin, PCS is not effectively removed by conventional hemodialysis, further contributing to its toxic effects.[1][3]

Accumulating evidence links elevated PCS levels to a range of pathologies, including cardiovascular disease, insulin (B600854) resistance, and progression of renal failure.[4][5][6] This has positioned PCS as a critical biomarker for risk stratification and therapeutic monitoring in the CKD population.

Comparative Performance of Uremic Toxin Biomarkers

The clinical utility of a biomarker is determined by its ability to predict disease progression and adverse events. The following table summarizes quantitative data from various studies, comparing the predictive power of PCS with other prominent uremic toxins, primarily indoxyl sulfate (IS).

BiomarkerClinical OutcomePatient CohortKey FindingsReference
This compound (PCS) Cardiovascular Events499 patients with mild-to-moderate CKDHigher baseline free PCS was independently associated with cardiovascular events (HR 1.39).[7]
Cardiovascular & Dialysis Events72 pre-dialysis CKD patientsSerum PCS >6 mg/L was significantly associated with cardiovascular (p=0.03) and dialysis events (p<0.01).[5][8]
All-Cause Mortality & Cardiovascular EventsMeta-analysis of 1,572 CKD patientsFree PCS was significantly associated with all-cause mortality (pooled OR = 1.30) and cardiovascular events.[9]
Indoxyl sulfate (IS) All-Cause MortalityMeta-analysis of 1,572 CKD patientsElevated IS was associated with increased mortality.[9]
Cardiovascular EventsMeta-analysis of 1,572 CKD patientsFree IS was not significantly associated with an increased risk of cardiovascular events.[9]
Other Uremic Toxins Oxidative Stress & NecrosisHepaRG cellsp-Cresol was more toxic than indoxyl sulfate, kynurenic acid, and hippuric acid in inducing oxidative stress and cell death.[10]

Experimental Protocols for Uremic Toxin Measurement

Accurate and reproducible measurement of uremic toxins is paramount for their clinical application. The most common methodologies involve chromatography coupled with mass spectrometry or fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is considered the gold standard for quantifying PCS and other uremic toxins due to its high sensitivity and specificity.

  • Sample Preparation: Serum or plasma samples are deproteinized, typically using acetonitrile.[11][12]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analytes.[11]

  • Mass Spectrometric Detection: Detection is achieved using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For PCS, the transition m/z 187 → 107 is often monitored.[12]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers a cost-effective alternative to LC-MS/MS.

  • Sample Preparation: Plasma samples are subjected to acid hydrolysis to convert PCS and p-cresol glucuronide to p-cresol. Proteins are then precipitated, and p-cresol is extracted.[13][14]

  • Detection: Fluorescence is measured at an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[13][14]

Signaling Pathways and Pathophysiological Mechanisms

The toxicity of PCS is attributed to its interference with various cellular signaling pathways, leading to oxidative stress, inflammation, and endothelial dysfunction.

Generation and Systemic Effects of this compound

The following diagram illustrates the origin of PCS and its subsequent impact on systemic health.

cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_effects Pathophysiological Effects Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota Fermentation p-Cresol p-Cresol Gut Microbiota->p-Cresol Liver Liver p-Cresol->Liver Absorption PCS_bound This compound (Protein-bound) Liver->PCS_bound Sulfation Kidney Kidney PCS_bound->Kidney Impaired Excretion in CKD Oxidative_Stress Oxidative Stress PCS_bound->Oxidative_Stress Inflammation Inflammation PCS_bound->Inflammation Endothelial_Dysfunction Endothelial Dysfunction PCS_bound->Endothelial_Dysfunction CVD Cardiovascular Disease Oxidative_Stress->CVD Inflammation->CVD Endothelial_Dysfunction->CVD

Caption: Generation and systemic effects of this compound.

PCS-Induced Cellular Stress Signaling

This diagram details the intracellular signaling cascades activated by PCS, contributing to cellular damage.

cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes PCS This compound NADPH_Oxidase NADPH Oxidase PCS->NADPH_Oxidase Activates ERK12 ERK1/2 PCS->ERK12 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS NFkB NF-κB ROS->NFkB Activates Apoptosis Apoptosis ROS->Apoptosis Insulin_Resistance Insulin Resistance ERK12->Insulin_Resistance Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

References

Comparing the in vitro effects of synthetic vs. biologically derived P-Cresol sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vitro Analysis of P-Cresol (B1678582) and its Sulfate (B86663) Metabolite

An Objective Guide for Researchers and Drug Development Professionals

In the field of uremic toxicology, understanding the cellular impacts of microbial metabolites is crucial for developing effective therapeutic strategies for chronic kidney disease (CKD). P-cresol, a product of gut microbial fermentation of tyrosine and phenylalanine, and its primary metabolite, p-cresol sulfate (PCS), are prominent uremic toxins that accumulate in CKD patients.[1][2][3] While in vitro research is fundamental to elucidating their mechanisms of toxicity, a direct comparison of commercially available synthetic this compound and its biologically derived counterpart from patient serum is not documented in the scientific literature. In vitro studies almost exclusively utilize synthetic compounds to ensure experimental reproducibility and control over concentration and purity.

This guide provides a comprehensive comparison of the in vitro effects of p-cresol and its extensively studied metabolite, this compound, based on available experimental data. The findings presented herein are derived from studies using synthetic forms of these compounds.

Quantitative Comparison of Cytotoxicity

In vitro studies have demonstrated that p-cresol exhibits greater cytotoxicity compared to its sulfated form. The following table summarizes the comparative effects on hepatic cells.

Uremic ToxinEffect on DCF Formation (% of p-cresol)Effect on Total Cellular GSH (% of p-cresol)Effect on LDH Release (% of p-cresol)
This compound31.9 ± 75.8%16.5 ± 22.1%23.4 ± 2.8%
Data from experiments on HepaRG cells exposed to 1 mM of each toxin for 24 hours.[4][5]

These data indicate that at equimolar concentrations, p-cresol is a more potent inducer of oxidative stress (DCF formation), glutathione (B108866) (GSH) depletion, and cellular necrosis (LDH release) than this compound.[5] Glucuronidation and sulfation are considered detoxification pathways for p-cresol in the liver.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro effects of p-cresol and its metabolites.

Cell Culture and Treatment
  • Cell Line: Human liver cell line (HepaRG) is commonly used to study the hepatic metabolism and toxicity of uremic toxins.[4][5] Human proximal tubular epithelial cells (HK-2) and human umbilical vein endothelial cells (HUVECs) are also utilized to investigate renal and endothelial effects, respectively.[4]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: Cells are exposed to varying concentrations of p-cresol or this compound (typically in the mM range) for specific durations (e.g., 24 hours) to assess concentration- and time-dependent effects.[5]

Cytotoxicity and Oxidative Stress Assays
  • Lactate Dehydrogenase (LDH) Assay: Cellular necrosis is quantified by measuring the release of LDH into the culture medium using a commercially available colorimetric assay.[4][5] This assay measures the conversion of a tetrazolium salt into a colored formazan (B1609692) product.

  • 2',7'-Dichlorofluorescein (DCF) Assay: Oxidative stress is assessed by measuring the formation of DCF. Cells are pre-loaded with a non-fluorescent probe, which is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species (ROS).[5]

  • Glutathione (GSH) Assay: Total cellular GSH levels are determined as an indicator of the cell's antioxidant capacity. Depletion of GSH is a marker of oxidative stress.[5]

Signaling and Metabolic Pathways

P-cresol is generated by gut bacteria and subsequently metabolized in the host. The following diagrams illustrate the metabolic pathway of p-cresol and a general experimental workflow for assessing its in vitro toxicity.

cluster_gut Gut Lumen cluster_host Host Circulation & Liver Tyrosine Tyrosine / Phenylalanine pCresol_gut p-Cresol Tyrosine->pCresol_gut Bacterial Fermentation pCresol_host p-Cresol pCresol_gut->pCresol_host Absorption pCS This compound pCresol_host->pCS Sulfation pCG p-Cresol Glucuronide pCresol_host->pCG Glucuronidation Kidney_Excretion Renal Excretion pCS->Kidney_Excretion pCG->Kidney_Excretion

Caption: Metabolic pathway of tyrosine to p-cresol and its conjugates.

start Start cell_culture Cell Culture (e.g., HepaRG) start->cell_culture treatment Treatment with p-Cresol or this compound cell_culture->treatment incubation Incubation (24h) treatment->incubation assays Perform Assays incubation->assays ldh LDH Assay (Necrosis) assays->ldh dcf DCF Assay (Oxidative Stress) assays->dcf gsh GSH Assay (Antioxidant Capacity) assays->gsh data Data Analysis ldh->data dcf->data gsh->data end End data->end

Caption: Experimental workflow for in vitro toxicity assessment.

Effects on Cellular Signaling

P-cresol and this compound have been shown to impact various cellular signaling pathways, contributing to their toxic effects:

  • Oxidative Stress Pathways: Both compounds can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[6][7]

  • Inflammatory Pathways: this compound is recognized as a pro-inflammatory molecule.[1] It can activate pathways such as NF-κB, leading to the production of inflammatory cytokines.

  • Endothelial Dysfunction: P-cresol has been shown to compromise the vascular barrier and induce endothelial cytotoxicity and inflammation.[8] Chronic exposure can lead to derangement of cell adherens junctions.[8]

  • Renal Tubular Damage: In renal tubular cells, this compound can induce apoptosis and inflammation.[4][9]

References

P-Cresol Sulfate: A Validated Predictor of Cardiovascular Events in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of p-cresol (B1678582) sulfate (B86663) (PCS) as a biomarker for cardiovascular risk in Chronic Kidney Disease (CKD) reveals its significant predictive power, often outperforming other uremic toxins. This guide provides an objective comparison of PCS with alternative biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

P-cresol sulfate, a protein-bound uremic toxin accumulating in CKD patients, has emerged as a key player in the heightened cardiovascular risk observed in this population.[1] Its association with adverse cardiovascular events is supported by a growing body of evidence, including meta-analyses and prospective cohort studies.[2][3] This guide delves into the validation of PCS as a cardiovascular risk predictor, comparing its performance against other uremic toxins and outlining the experimental protocols for its measurement and the signaling pathways implicated in its cardiotoxic effects.

Comparative Analysis of this compound and Other Biomarkers

The predictive value of this compound for cardiovascular events in CKD patients has been extensively studied, often in comparison to another prominent uremic toxin, indoxyl sulfate (IS). The data consistently highlight the significant association of PCS, particularly its free form, with cardiovascular events.

BiomarkerStudy TypePatient PopulationKey FindingsReference
Free this compound Meta-analysis1,572 CKD patients (Stage 3 and above)Significantly associated with an increased risk of cardiovascular events (Pooled OR = 1.28, 95% CI = 1.10 to 1.50, P = 0.002).[3]
Free Indoxyl Sulfate Meta-analysis1,572 CKD patients (Stage 3 and above)Not significantly associated with risk of cardiovascular events (Pooled OR = 1.05, 95% CI = 0.98 to 1.13, P = 0.196).[3]
Free p-Cresol Prospective observational study499 patients with mild-to-moderate CKDHigher baseline concentrations were directly associated with cardiovascular events (Univariate HR = 1.79, P < 0.0001; Multivariate HR = 1.39, P = 0.04).[4][5]
Total this compound Prospective cohort study & meta-analysis127 peritoneal dialysis patientsHigher total PCS increased the risk of cardiovascular events (HR: 1.08, 95% CI = 1.04 to 1.13, p < 0.001). Meta-analysis confirmed its value in predicting cardiovascular events in PD patients.[2]
Total Indoxyl Sulfate Prospective cohort study & meta-analysis127 peritoneal dialysis patientsNot significantly associated with any clinical outcome in univariate and multivariate analyses.[2]
Total this compound Prospective observational study268 CKD patientsHigher serum total PCS levels were significantly associated with progression of CKD (HR, 1.092; 95% CI, 1.060–1.126; P < 0.001).[6][7]
Total Indoxyl Sulfate Prospective observational study268 CKD patientsHigher serum total IS levels were significantly associated with progression of CKD (HR, 1.063; 95% CI, 1.041–1.085; P < 0.001), but its predictive power was weakened when PCS was included in the model.[6][7]

Experimental Protocols

Accurate and reliable measurement of this compound is crucial for its validation as a biomarker. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods employed.

Method 1: High-Performance Liquid Chromatography (HPLC) for Free and Total p-Cresol

This method allows for the quantification of both the free and total forms of p-cresol, the precursor to this compound.

  • Sample Preparation:

    • Deproteinization and Extraction: Serum samples are deproteinized and extracted to isolate p-cresol.

    • For Total p-Cresol: An enzymatic hydrolysis step is included before deproteinization to release p-cresol from its sulfate conjugate.

  • Chromatographic Conditions:

    • Column: A reversed-phase column is typically used.

    • Mobile Phase: A gradient of an acidic aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: Fluorescence detection is used, with excitation and emission wavelengths around 284 nm and 310 nm, respectively. The detection limit for p-cresol is approximately 1.3 micromol/l (0.14 microg/ml).

  • Validation: The method is validated for linearity, precision, accuracy, and recovery. Recovery of added p-cresol to normal serum is typically around 95.4±4.1%.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound and Indoxyl Sulfate

This high-throughput method allows for the simultaneous quantification of multiple uremic toxins.

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as acetonitrile, which may contain an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

    • Dilution: The supernatant is diluted before injection into the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 reversed-phase column is used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes and their internal standards.

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Signaling Pathways and Mechanisms of Cardiovascular Toxicity

This compound exerts its detrimental effects on the cardiovascular system through various signaling pathways, primarily leading to endothelial dysfunction and oxidative stress.

Induction of Endothelial Dysfunction and Oxidative Stress

This compound contributes to endothelial dysfunction by increasing the production of reactive oxygen species (ROS).[8] This process involves the activation of NADPH oxidase, a key enzyme in ROS generation.[8] The increased oxidative stress leads to a cascade of downstream effects, including inflammation and damage to endothelial cells.[9]

PCS This compound EC Endothelial Cell PCS->EC Enters cell NADPH_Oxidase NADPH Oxidase Activation EC->NADPH_Oxidase ROS Increased ROS Production NADPH_Oxidase->ROS Endo_Dys Endothelial Dysfunction ROS->Endo_Dys

Figure 1. Signaling pathway of PCS-induced endothelial dysfunction.

Activation of the Rho-Kinase Pathway and Endothelial Microparticle Shedding

This compound has been shown to activate the Rho/Rho kinase pathway in endothelial cells.[10][11] This activation leads to alterations in the endothelial barrier function and promotes the shedding of endothelial microparticles, which are markers of endothelial injury and have pro-inflammatory and pro-thrombotic properties.[11]

PCS This compound EC Endothelial Cell PCS->EC Rho_Kinase Rho-Kinase Activation EC->Rho_Kinase EMP Endothelial Microparticle Shedding Rho_Kinase->EMP CV_Events Cardiovascular Events EMP->CV_Events

Figure 2. Role of Rho-kinase in PCS-mediated endothelial injury.

Experimental Workflow for Investigating PCS-Induced Endothelial Dysfunction

A typical experimental workflow to investigate the effects of this compound on endothelial cells involves several key steps.

Cell_Culture Endothelial Cell Culture (e.g., HUVECs) PCS_Treatment Treatment with This compound Cell_Culture->PCS_Treatment ROS_Assay ROS Production Measurement PCS_Treatment->ROS_Assay Western_Blot Protein Expression Analysis (e.g., NADPH Oxidase subunits) PCS_Treatment->Western_Blot EMP_Analysis Endothelial Microparticle Quantification (Flow Cytometry) PCS_Treatment->EMP_Analysis Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Western_Blot->Data_Analysis EMP_Analysis->Data_Analysis

Figure 3. Experimental workflow for studying PCS effects.

References

A systematic review comparing the clinical outcomes associated with P-Cresol sulfate and Indoxyl sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

A Systematic Review and Comparison Guide for Researchers and Drug Development Professionals

In the landscape of uremic toxicity, two protein-bound solutes, p-cresol (B1678582) sulfate (B86663) (PCS) and indoxyl sulfate (IS), have emerged as significant contributors to the adverse clinical outcomes observed in chronic kidney disease (CKD). Both originate from the metabolic breakdown of dietary amino acids by gut microbiota and accumulate in the serum as renal function declines. While sharing similarities in their origin and protein-binding characteristics, emerging evidence suggests distinct and overlapping roles in the pathophysiology of CKD and its systemic complications. This guide provides a systematic comparison of the clinical outcomes associated with PCS and IS, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in their understanding of these critical uremic toxins.

Comparative Clinical Outcomes: A Quantitative Overview

A growing body of clinical evidence has linked elevated serum concentrations of both PCS and IS to a range of adverse outcomes in patients with CKD. While both are implicated in the progression of renal dysfunction and cardiovascular disease, some studies suggest nuances in their predictive power for specific events.

Table 1: Association of P-Cresol Sulfate and Indoxyl Sulfate with All-Cause Mortality and Cardiovascular Events in CKD Patients (Meta-Analysis Data) [1][2][3]

Clinical OutcomeUremic ToxinPooled Odds Ratio (OR) / Hazard Ratio (HR)95% Confidence Interval (CI)P-value
All-Cause Mortality Free this compound1.161.03 to 1.300.013
Free Indoxyl Sulfate1.101.03 to 1.170.003
Cardiovascular Events Free this compound1.281.10 to 1.500.002
Free Indoxyl Sulfate1.050.98 to 1.130.196

Data synthesized from a meta-analysis of prospective and cross-sectional studies in patients with CKD stage 3 and above.[1][2][3]

A meta-analysis revealed that both free PCS and free IS are significantly associated with an increased risk of all-cause mortality in patients with chronic renal failure.[1][2][3] However, the same analysis found that while elevated free PCS was significantly associated with an increased risk of cardiovascular events, the association for free IS was not statistically significant.[1][2][3] It is important to note that other studies have shown associations between IS and cardiovascular outcomes, and the overall picture can be complex and dependent on the patient population and study design.[4] For instance, one study in hemodialysis patients found that a twofold higher PCS concentration was associated with a 12% higher risk of cardiac death and a 22% higher risk of sudden cardiac death in patients with lower serum albumin.[4] Similar trends were observed for IS in the same subgroup.[4]

The serum concentrations of both toxins progressively increase with the decline in renal function, as demonstrated in patients across different stages of CKD.

Table 2: Serum Concentrations of Total this compound and Indoxyl Sulfate across CKD Stages [5][6]

CKD StageThis compound (mg/L) (Mean ± SD)Indoxyl Sulfate (mg/L) (Mean ± SD)
Stage 3 4.2 ± 2.12.5 ± 1.3
Stage 4 10.5 ± 5.36.8 ± 3.9
Stage 5 (non-dialysis) 18.9 ± 9.815.2 ± 8.7
Hemodialysis 25.4 ± 12.130.1 ± 15.6

Data are representative values compiled from studies measuring uremic toxin concentrations in CKD patients.[5][6]

Experimental Protocols: Unraveling the Mechanisms of Toxicity

Understanding the cellular and molecular mechanisms underlying the toxicity of PCS and IS is crucial for developing targeted therapies. A variety of in vitro experimental protocols are employed to assess their impact on cellular function.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Toxin Treatment: Treat the cells with varying concentrations of PCS or IS (typically ranging from uremic to supra-uremic levels) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without toxin).

  • MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Measurement of Reactive Oxygen Species (ROS) Production

The production of reactive oxygen species is a key mechanism of PCS and IS-induced cellular damage. Fluorescent probes are commonly used for their detection.

  • Cell Culture and Treatment: Culture endothelial cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with PCS or IS as described for the cell viability assay.

  • Probe Loading: After treatment, wash the cells with a buffered saline solution and incubate them with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA) in the dark at 37°C for a specified time.

  • Fluorescence Measurement: Following incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis of Signaling Protein Phosphorylation

Western blotting is used to detect and quantify the phosphorylation (activation) of key signaling proteins, such as MAPKs (e.g., p38, ERK1/2) and NF-κB.

  • Protein Extraction: After treatment with PCS or IS, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.[9]

Signaling Pathways and Molecular Mechanisms

Both PCS and IS exert their toxic effects through the activation of several intracellular signaling pathways, leading to inflammation, oxidative stress, and cellular dysfunction.

Shared Signaling Pathways

Both toxins are known to induce the production of reactive oxygen species (ROS) and activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in various cell types, including endothelial cells and renal tubular cells.[10]

Shared_Signaling_Pathways cluster_toxins Uremic Toxins cluster_cellular_effects Cellular Effects cluster_outcomes Pathophysiological Outcomes PCS This compound ROS ROS Production PCS->ROS MAPK MAPK Activation (p38, ERK, JNK) PCS->MAPK NFkB NF-κB Activation PCS->NFkB IS Indoxyl Sulfate IS->ROS IS->MAPK IS->NFkB Inflammation Inflammation ROS->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK->Inflammation NFkB->Inflammation Cell_Damage Cellular Damage Inflammation->Cell_Damage Oxidative_Stress->Cell_Damage

Shared signaling pathways of PCS and IS.
Distinct Mechanisms: The Role of the Aryl Hydrocarbon Receptor (AhR)

A key distinction in the molecular mechanism of IS is its potent activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[11][12][13] While some studies suggest PCS may also interact with AhR, the evidence for IS as a strong endogenous ligand is more robust.[14] AhR activation by IS has been shown to mediate pro-inflammatory and pro-thrombotic effects in endothelial cells.

IS_AhR_Pathway cluster_nucleus IS Indoxyl Sulfate AhR_inactive Inactive AhR (Cytoplasm) IS->AhR_inactive Binds AhR_active Active AhR Complex AhR_inactive->AhR_active Activates Nucleus Nucleus AhR_active->Nucleus Translocates to XRE Xenobiotic Response Element AhR_active->XRE Binds to Gene_Expression Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces Proinflammatory_Effects Pro-inflammatory Effects Gene_Expression->Proinflammatory_Effects

Indoxyl sulfate activation of the AhR pathway.
Cellular Uptake: The Role of Organic Anion Transporters (OATs)

The entry of both PCS and IS into target cells, such as renal tubular cells and endothelial cells, is facilitated by organic anion transporters (OATs), particularly OAT1 and OAT3.[15][16][17] The expression and function of these transporters can be altered in CKD, impacting the intracellular accumulation and subsequent toxicity of these uremic solutes.

Uremic_Toxin_Uptake_Workflow cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Endothelial, Renal Tubular) cluster_downstream Downstream Effects PCS This compound OATs Organic Anion Transporters (OAT1, OAT3) PCS->OATs IS Indoxyl Sulfate IS->OATs Intracellular_Toxins Intracellular PCS and IS OATs->Intracellular_Toxins Mediate Uptake Toxicity Cellular Toxicity Intracellular_Toxins->Toxicity

References

Safety Operating Guide

Proper Disposal of p-Cresol Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of p-cresol (B1678582) sulfate (B86663) are critical for ensuring laboratory safety and environmental protection. As a uremic toxin frequently studied in drug development and medical research, its hazardous properties necessitate strict adherence to established disposal protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining a clear, step-by-step procedure for its safe disposal.

Immediate Safety and Hazard Information

P-cresol sulfate is classified as a hazardous substance. The primary dangers include acute toxicity if ingested or in contact with skin, severe skin burns, and serious eye damage.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][3][4]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards.[1][5] Personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][5][6]

Hazard Classification Summary

The following table summarizes the key hazard classifications for this compound (potassium salt) according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[1][2]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[1][2]
Skin Corrosion Category 1CH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage Category 1H318: Causes serious eye damage[1]
Chronic Aquatic Toxicity Category 2H411: Toxic to aquatic life with long lasting effects[1]

This data is based on the Safety Data Sheet for this compound (potassium salt).[1]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[7] Disposal must always be carried out in accordance with local, regional, and national regulations.[8] Do not dispose of this chemical down the drain or with municipal waste.[2][6]

Methodology for Laboratory-Scale Waste Disposal

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste streams containing this compound.

  • Segregate Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty, unrinsed containers, in a designated, clearly labeled, and sealable hazardous waste container.[7]

  • Segregate Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container.[7] Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[7]

2. Containerization and Labeling:

  • Use Appropriate Containers: All waste must be stored in chemically compatible, non-reactive containers that can be tightly sealed to prevent leaks.

  • Label Clearly: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The label should also include the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, environmental hazard).

3. Temporary Storage in the Laboratory:

  • Store Safely: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[4][5]

  • Locked Storage: The storage area should be locked up or otherwise accessible only to authorized personnel.[2][3][5]

4. Final Disposal:

  • Contact EHS: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by regulations.

Emergency Procedures for Spills

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[5][6] Wearing appropriate PPE, clean up the spill in a manner that does not disperse dust into the air.[6] Use an appropriate neutralizing agent if recommended by the SDS.[1] Collect the spilled material and any contaminated absorbents into a designated hazardous waste container for disposal.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions, etc.) start->liquid_waste container_solid Seal in Labeled Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid_waste->container_liquid storage Store in Secure Secondary Containment container_solid->storage container_liquid->storage end_node Dispose via Licensed Hazardous Waste Contractor storage->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling P-Cresol sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of p-cresol (B1678582) sulfate (B86663) is paramount. This guide provides immediate safety protocols, operational plans, and disposal instructions to minimize risk and ensure a secure laboratory environment. P-cresol sulfate is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][2][3] It is also recognized as toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Hands Chemical-resistant glovesInspect gloves before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves according to regulations.[4]
Eyes Safety glasses with side-shields or chemical mono-gogglesIn case of potential splashing, a face shield should also be worn.[4][5] Ensure eyewash stations are readily accessible.[6]
Body Lab coat, coveralls, or chemical-resistant suitA complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being handled.[4][7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when there is a risk of inhaling dust or when working in poorly ventilated areas.[6] A system of local and/or general exhaust is recommended to keep exposure below airborne limits.[8]

Operational Plan for Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of research.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for all procedures involving this compound.[6]

  • Ensure that safety showers and eyewash stations are in close proximity to the workstation and are in good working order.[6]

Safe Handling Practices:

  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is considered a hazardous waste.

  • Disposal Method: Do not dispose of it with household garbage or allow it to enter the sewage system.[1] Disposal must be conducted in accordance with federal, state, and local regulations.[2][8] Engage a licensed professional waste disposal service to manage the disposal of this material.

  • Container Disposal: Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[4]

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is essential to contain the material and protect personnel.

Spill_Response_Workflow This compound Spill Response cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb/Collect Spilled Material Contain->Absorb Clean Clean & Decontaminate Area Absorb->Clean Package Package Waste Clean->Package Dispose Dispose of Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.